Sativex
Descripción
Propiedades
Key on ui mechanism of action |
The primary psychoactive component of Cannabis, delta 9-tetrahydrocannabinol (Δ9-THC), demonstrates its effects through weak partial agonist activity at Cannabinoid-1 (CB1R) and Cannabinoid-2 (CB2R) receptors. This activity results in the well-known effects of smoking cannabis such as increased appetite, reduced pain, and changes in emotional and cognitive processes. In contrast to THC's weak agonist activity, CBD has been shown to act as a negative allosteric modulator of the cannabinoid CB1 receptor, the most abundant G-Protein Coupled Receptor (GPCR) in the body. Allosteric regulation is achieved through the modulation of receptor activity on a functionally distinct site from the agonist or antagonist binding site. The negative allosteric modulatory effects of CBD are therapeutically important as direct agonists are limited by their psychomimetic effects while direct antagonists are limited by their depressant effects. There is further evidence that CBD also activates 5-HT1A serotonergic and TRPV1–2 vanilloid receptors, antagonizes alpha-1 adrenergic and µ-opioid receptors, inhibits synaptosomal uptake of noradrenaline, dopamine, serotonin and gaminobutyric acid and cellular uptake of anandamide, acts on mitochondria Ca2 stores, blocks low-voltage-activated (T-type) Ca2 channels, stimulates activity of the inhibitory glycine-receptor, and inhibits activity of fatty amide hydrolase (FAAH). |
|---|---|
Número CAS |
56575-23-6 |
Fórmula molecular |
C42H60O4 |
Peso molecular |
628.9 g/mol |
Nombre IUPAC |
2-(3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl)-5-pentylbenzene-1,3-diol;6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/2C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15;1-5-6-7-8-16-12-19(22)21(20(23)13-16)18-11-15(4)9-10-17(18)14(2)3/h11-13,16-17,22H,5-10H2,1-4H3;11-13,17-18,22-23H,2,5-10H2,1,3-4H3 |
Clave InChI |
SSNHGLKFJISNTR-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O.CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
SMILES isomérico |
CCCCCC1=CC(=C(C(=C1)O)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O.CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C)O |
SMILES canónico |
CCCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O.CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
GW 1000 GW-1000 GW1000 nabiximols SAB 378 SAB-378 SAB378 Sativex tetrahydrocannabinol-cannabidiol combination |
Origen del producto |
United States |
Foundational & Exploratory
Sativex (Nabiximols) in Multiple Sclerosis Spasticity: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sativex® (nabiximols) is an oromucosal spray comprising a formulated extract of the Cannabis sativa plant, providing a near 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD).[1] It is indicated as an add-on treatment for moderate to severe spasticity in multiple sclerosis (MS) patients who have not responded adequately to other anti-spasticity medications.[2][3] This technical guide delineates the core mechanism of action of this compound in alleviating MS-related spasticity, presenting quantitative data from key clinical studies, detailing experimental protocols, and visualizing the underlying neurobiological pathways.
The therapeutic effects of this compound are primarily mediated through its interaction with the endocannabinoid system (ECS), a crucial neuromodulatory system in the central nervous system (CNS).[1][4] THC, a partial agonist of cannabinoid receptors CB1 and CB2, modulates the release of excitatory (glutamate) and inhibitory (gamma-aminobutyric acid - GABA) neurotransmitters, leading to a reduction in neuronal hyperexcitability that underpins spasticity.[2][5][6] CBD, while having a low affinity for cannabinoid receptors, may contribute to the overall therapeutic effect by limiting the psychoactive effects of THC and through other receptor interactions.[1] Clinical and neurophysiological studies have demonstrated that this compound improves spasticity by modulating both cortical and spinal excitability.[5][7]
Core Mechanism of Action: Modulation of the Endocannabinoid System
The endocannabinoid system is integral to regulating synaptic transmission throughout the CNS.[8] this compound leverages this system to restore a more balanced neuronal activity in MS patients experiencing spasticity.
The Role of THC and CBD
This compound is composed of two principal cannabinoids:
-
Delta-9-tetrahydrocannabinol (THC): The primary psychoactive component of cannabis, THC acts as a partial agonist at both CB1 and CB2 receptors.[2][5] CB1 receptors are densely expressed in the CNS, particularly in presynaptic terminals, where they modulate neurotransmitter release.[5][9] CB2 receptors are predominantly found on immune cells, though they are also present in the CNS.[8]
-
Cannabidiol (CBD): Unlike THC, CBD has a low affinity for CB1 and CB2 receptors. Its mechanism is multifaceted and not fully elucidated, but it is thought to modulate the ECS indirectly and interact with other receptor systems.[1] In the context of this compound, CBD may also mitigate some of the undesirable psychoactive effects of THC.[1]
Signaling Pathways
The therapeutic action of this compound in MS spasticity is initiated by the binding of THC to presynaptic CB1 receptors on both glutamatergic (excitatory) and GABAergic (inhibitory) neurons.[5][6] This activation triggers a cascade of intracellular events that ultimately reduces neuronal excitability.
As depicted in the diagram, the activation of presynaptic CB1 receptors by THC leads to:
-
Inhibition of adenylyl cyclase , which reduces intracellular cyclic AMP (cAMP) levels.
-
Inhibition of voltage-gated calcium channels , decreasing calcium influx which is essential for neurotransmitter vesicle fusion and release.
-
Activation of inwardly rectifying potassium channels , leading to hyperpolarization of the presynaptic membrane.
Collectively, these actions suppress the release of neurotransmitters like glutamate and GABA.[5][6] By reducing excessive glutamate release, this compound dampens neuronal excitability. The modulation of GABAergic transmission contributes to a rebalancing of inhibitory and excitatory tone.[5]
Impact on Cortical and Spinal Excitability
Neurophysiological studies have provided evidence that this compound exerts its anti-spasticity effects by modulating excitability at both the cortical and spinal levels.[5][7]
A study involving 30 MS patients treated with this compound for one month demonstrated a significant increase in intracortical inhibition and a reduction in spinal excitability.[5][7] This suggests a dual mechanism of action where this compound not only acts at the spinal cord level to reduce muscle hypertonia but also influences the corticospinal pathways that control muscle tone.[5][7] The modulation of long-term potentiation (LTP) and long-term depression (LTD) like plasticity through cannabinoid receptor activation has been hypothesized to underlie these changes in cortical excitability.[5][6]
Quantitative Data from Clinical and Neurophysiological Studies
The efficacy of this compound in treating MS-related spasticity has been demonstrated in several clinical trials. The primary endpoint in many of these studies was the change from baseline in a 0-10 Numerical Rating Scale (NRS) for spasticity severity.[4][10]
| Study/Parameter | This compound Group | Placebo Group | P-value | Citation |
| Pivotal Trial 1 (6 weeks) | ||||
| Mean Change in NRS Score | -1.18 | -0.63 | p = 0.048 | [4][10] |
| Pivotal Trial 2 (15 weeks, Per-Protocol) | ||||
| Mean Change in NRS Score | -1.3 | -0.8 | p = 0.035 | [4][10][11] |
| Responder Rate (≥30% improvement) | 36% | 24% | p = 0.040 | [11] |
| Pivotal Trial 3 (Enriched Design) | ||||
| Change in NRS Score (Phase B) | +0.04 | -0.81 | p = 0.0002 | [4][10] |
| Italian Observational Study (1 month) | ||||
| Mean NRS Score Reduction | 22.6% (from 7.5 to 5.8) | N/A | N/A | [1][12] |
| ≥20% Improvement (Initial Response) | 70.5% of patients | N/A | N/A | [1][12] |
| ≥30% Improvement (Clinically Relevant) | 28.2% of patients | N/A | N/A | [1][12] |
Neurophysiological Changes After One Month of this compound Treatment
| Parameter | Baseline (Mean ± SD) | After 1 Month (Mean ± SD) | P-value | Citation |
| Modified Ashworth Scale (MAS) | 4 ± 0.7 | 3 ± 0.9 | P < 0.05 | [5] |
| Numerical Rating Scale (NRS) | 8.3 ± 0.5 | 5.5 ± 0.4 | *P < 0.01 | [5] |
| Hmax/Mmax Ratio | Not specified | Significant reduction | Not specified | [5] |
| Short-Interval Cortical Inhibition (SICI) | Not specified | Significant increase | Not specified | [5] |
| Intracortical Facilitation (ICF) | Not specified | Significant reduction | Not specified | [5] |
Experimental Protocols
The assessment of this compound's efficacy in clinical trials has relied on a combination of patient-reported outcomes and objective clinical and neurophysiological measures.
Clinical Assessment of Spasticity
-
Numerical Rating Scale (NRS): A patient-reported outcome where individuals rate the severity of their spasticity on an 11-point scale, from 0 (no spasticity) to 10 (maximal spasticity).[1][4][10] This is a primary endpoint in many this compound trials.
-
Modified Ashworth Scale (MAS): A clinical measure used by healthcare professionals to assess muscle tone. It involves passively moving a limb through its range of motion and grading the resistance to movement on a 6-point scale.[5]
-
Ten-Meter Walking Test (10WT): Measures the time it takes for a patient to walk 10 meters, providing an objective assessment of functional mobility.[5]
Neurophysiological Assessment
-
Hmax/Mmax Ratio: This is a measure of spinal excitability, specifically the excitability of the alpha motor neuron pool. It is obtained through electromyography (EMG) by stimulating a peripheral nerve and recording the resulting H-reflex (monosynaptic reflex) and M-wave (direct muscle response). A lower H/M ratio indicates reduced spinal excitability.[5][7]
-
Transcranial Magnetic Stimulation (TMS): A non-invasive technique used to assess corticospinal excitability.
-
Short-Interval Intracortical Inhibition (SICI): A paired-pulse TMS protocol that measures the activity of inhibitory interneurons in the motor cortex. An increase in SICI suggests enhanced intracortical inhibition.[5]
-
Intracortical Facilitation (ICF): Another paired-pulse TMS protocol that assesses the activity of excitatory interneurons in the motor cortex. A reduction in ICF indicates decreased intracortical facilitation.[5]
-
Conclusion
The mechanism of action of this compound in the management of multiple sclerosis-related spasticity is multifactorial, centered on the modulation of the endocannabinoid system. The partial agonism of THC at CB1 receptors on presynaptic neurons reduces the release of excitatory neurotransmitters, thereby decreasing neuronal hyperexcitability. This is complemented by a dual effect on both cortical and spinal pathways, leading to increased intracortical inhibition and reduced spinal excitability. Quantitative data from numerous clinical trials and neurophysiological studies provide robust evidence for the efficacy and underlying mechanisms of this compound in this patient population. Future research may further elucidate the precise role of CBD and the long-term neuroplastic changes induced by this compound treatment.
References
- 1. jnnp.bmj.com [jnnp.bmj.com]
- 2. Delta-9-tetrahydrocannabinol/cannabidiol (this compound®): a review of its use in patients with moderate to severe spasticity due to multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound(®) (tetrahydrocannabinol + cannabidiol), an endocannabinoid system modulator: basic features and main clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the Management of Multiple Sclerosis-Related Spasticity: Role of the Corticospinal Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of this compound in robotic rehabilitation in individuals with multiple sclerosis: Rationale, study design, and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound in the management of multiple sclerosis-related spasticity: role of the corticospinal modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of the Effects of this compound (THC BDS: CBD BDS) on Inhibition of Spasticity in a Chronic Relapsing Experimental Allergic Autoimmune Encephalomyelitis: A Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and safety of cannabinoid oromucosal spray for multiple sclerosis spasticity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Preclinical Pharmacokinetics of Nabiximols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetics of nabiximols (trade name Sativex®), an oromucosal spray with a fixed 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), in key preclinical animal models. The following sections detail the pharmacokinetic profiles of THC and CBD in various species, outline the experimental methodologies employed in these studies, and present visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the preclinical behavior of this cannabinoid-based medicine.
Pharmacokinetic Profiles in Preclinical Models
The preclinical evaluation of nabiximols has been conducted in a range of animal models to characterize the absorption, distribution, metabolism, and excretion (ADME) of its principal components, THC and CBD. These studies are crucial for understanding the translation of its therapeutic effects and safety profile to human clinical trials.
Rodent Models: Rats
Rats are a common model for initial pharmacokinetic screening. Studies have investigated various routes of administration, including oral, intraperitoneal, and pulmonary, to understand how the delivery method affects the bioavailability and disposition of THC and CBD.
Table 1: Pharmacokinetic Parameters of THC and CBD in Rats Following a Single Administration
| Analyte | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL·h) | Half-life (t½) (h) | Reference |
| THC | 10 mg/kg (oral) | 26.19 | 2 | 185.92 | - | [1] |
| CBD | 10 mg/kg (oral) | 333.62 | 2 | 1287.65 | - | [1] |
| THC | 1 mg/kg (IM) | ~6.0-11 (24h post-dose) | - | - | - | [2] |
| CBD | 3 mg/kg (IM) | ~9.7-19 (24h post-dose) | - | - | - | [2] |
Note: Data presented as mean values. "-" indicates data not reported in the cited source.
Lagomorph Models: Rabbits
Rabbits have also been utilized to study the pharmacokinetics of cannabinoids. A study investigating the oral administration of a CBD- and cannabidiolic acid (CBDA)-rich hemp oil in New Zealand White rabbits provided key insights into the absorption of these compounds.
Table 2: Pharmacokinetic Parameters of CBD and THC in Rabbits Following Oral Administration
| Analyte | Dose | Cmax (ng/mL) | Tmax (h) | AUC₀-∞ (h·ng/mL) | Half-life (t½) (h) | Reference |
| CBD | 15 mg/kg | 30.4 | 3.78 | 179.8 | 7.12 | [3] |
| CBDA | 16.4 mg/kg | 2573 | 1.07 | 12286 | 3.26 | [3] |
Note: Data are from a study where the compounds were administered without food.[3]
Canine Models: Dogs
The dog is another important non-rodent species in preclinical drug development. Pharmacokinetic studies of this compound® in dogs have provided valuable data on the sublingual absorption of THC and CBD.
Table 3: Pharmacokinetic Parameters of THC and CBD in Dogs Following Sublingual Administration of this compound®
| Analyte | Dosing Regimen | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL·h) | Reference |
| THC | Single Dose (3 sprays) | 18.5 | 2 | 94.9 | [4][5][6] |
| CBD | Single Dose (3 sprays) | 10.5 | 2 | 60.4 | [4][5][6] |
| THC | Multiple Dose (3 sprays daily for 14 days) | 24.5 | 1 | - | [4][5][6] |
| CBD | Multiple Dose (3 sprays daily for 14 days) | 15.2 | 1 | - | [4][5][6] |
Note: "-" indicates data not reported in the cited source.
Non-Human Primate Models
Non-human primates, due to their physiological similarity to humans, are a critical model in late-stage preclinical development. Studies in cynomolgus and squirrel monkeys have explored the pharmacokinetics of orally and intramuscularly administered cannabinoids.
Table 4: Pharmacokinetic Parameters of THC and CBD in Non-Human Primates
| Species | Analyte | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL·h) | Half-life (t½) (h) | Reference |
| Cynomolgus Macaque | THC | 8 mg/kg (oral) | 4.80 | 2 | - | - | [7][8] |
| Cynomolgus Macaque | CBD | 8 mg/kg (oral) | - | 1-2 | - | 5.57-5.81 | [7] |
| Squirrel Monkey | THC | 1 mg/kg (IM, daily) | 6.0-11 (at 24h) | - | - | - | [2] |
| Squirrel Monkey | CBD | 3 mg/kg + 1 mg/kg THC (IM, daily) | 9.7-19 (at 24h) | - | - | - | [2] |
Note: Data presented as mean values. "-" indicates data not reported in the cited source.
Experimental Protocols
The methodologies employed in the cited preclinical studies are crucial for the interpretation of the pharmacokinetic data. Below are detailed descriptions of representative experimental protocols.
Animal Models and Housing
-
Rats: Male Sprague Dawley rats were often used. They were housed in controlled environments with standard light-dark cycles and access to food and water ad libitum, except when fasting was required for the study.
-
Rabbits: New Zealand White rabbits were used in a study where they were housed individually with a regular light-dark cycle and free access to food and water, except during the fasting period prior to drug administration.[3]
-
Dogs: Adult Beagle dogs were used and housed in conditions compliant with animal welfare regulations.
-
Non-Human Primates: Juvenile male cynomolgus macaques and adolescent squirrel monkeys were housed in social groups or individually, with environmental enrichment and access to standard primate chow and water.
Drug Administration and Dosing
-
Nabiximols (this compound®): Administered as an oromucosal spray, typically directed towards the sublingual or buccal mucosa. A single spray delivers a fixed dose of 2.7 mg THC and 2.5 mg CBD.
-
Oral Gavage: In some rat and rabbit studies, cannabinoid formulations were administered directly into the stomach using a gavage needle.
-
Intramuscular (IM) Injection: In non-human primate studies, THC and CBD were administered via intramuscular injection.[2]
Sample Collection
-
Blood Sampling: Serial blood samples were collected at predetermined time points following drug administration. Common sampling sites included the tail vein (rats), marginal ear vein (rabbits), cephalic or saphenous vein (dogs), and femoral or saphenous vein (non-human primates). Blood was typically collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Blood samples were centrifuged to separate plasma, which was then stored at -20°C or -80°C until analysis.
Bioanalytical Methods
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This was the most common analytical technique used for the quantification of THC, CBD, and their metabolites in plasma samples.[9] The method offers high sensitivity and selectivity.
-
Sample Preparation: Prior to LC-MS/MS analysis, plasma samples typically underwent a protein precipitation step followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest and remove interfering substances.
-
Validation: The analytical methods were validated for parameters such as linearity, accuracy, precision, and recovery to ensure reliable and reproducible results.
Visualizations: Pathways and Workflows
To further elucidate the processes involved in the preclinical pharmacokinetic evaluation of nabiximols, the following diagrams are provided.
Metabolic Pathway of THC and CBD
The primary metabolism of THC and CBD occurs in the liver, mediated by the cytochrome P450 (CYP) enzyme system. This diagram illustrates the main metabolic conversions.
Caption: Major metabolic pathways of THC and CBD.
General Experimental Workflow for Preclinical Pharmacokinetic Studies
This diagram outlines the typical sequence of steps involved in a preclinical pharmacokinetic study of nabiximols.
Caption: A typical preclinical pharmacokinetic study workflow.
Logical Relationship of Factors Influencing Pharmacokinetics
This diagram illustrates the interplay of various factors that can influence the pharmacokinetic profile of nabiximols in preclinical models.
Caption: Key factors influencing nabiximols pharmacokinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. THC and CBD blood and brain concentrations following daily administration to adolescent primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Feeding decreases the oral bioavailability of cannabidiol and cannabidiolic acid in hemp oil in New Zealand White rabbits (Oryctolagus cuniculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound® in Dogs: Towards a Potential Cannabinoid-Based Therapy for Canine Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cannabisclinicians.org [cannabisclinicians.org]
- 6. Pharmacokinetics of this compound® in Dogs: Towards a Potential Cannabinoid-Based Therapy for Canine Disorders [ouci.dntb.gov.ua]
- 7. Frontiers | Pharmacokinetics of cannabidiol-/cannabidiolic acid-rich hemp oil in juvenile cynomolgus macaques (Macaca fascicularis) [frontiersin.org]
- 8. Pharmacokinetics of cannabidiol-/cannabidiolic acid-rich hemp oil in juvenile cynomolgus macaques (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Cannabidiol in Rat Brain Tissue After Single-Dose Administration of Different Formulations - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Advancement of Sativex (Nabiximols): A Technical Guide
An In-depth Exploration of the First Cannabis-Derived Prescription Medicine
This technical guide provides a comprehensive overview of the discovery, development, and clinical application of Sativex (nabiximols), the first botanical drug derived from the cannabis plant to receive regulatory approval. Developed by GW Pharmaceuticals, this compound is an oromucosal spray containing a complex mixture of cannabinoids, with its principal active components being delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in an approximate 1:1 ratio.[1][2][3] This document details the preclinical and clinical journey of this compound, its pharmacological properties, and the experimental methodologies that have defined its therapeutic profile. It is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Pharmaceutical Development
The development of this compound was initiated in 1998 by GW Pharmaceuticals in the United Kingdom, following the company's acquisition of a license to cultivate cannabis for research purposes.[4] The primary goal was to develop a standardized, evidence-based cannabis-derived medicine to address the unmet needs of patients with multiple sclerosis (MS).[5]
The formulation of this compound as an oromucosal spray was a deliberate choice to enable flexible, individualized dosing and to minimize the psychotropic side effects associated with THC.[6][7] Each 100-microliter spray delivers a consistent dose of 2.7 mg of THC and 2.5 mg of CBD.[1] The final formulation consists of the cannabis extracts dissolved in ethanol, propylene glycol, and peppermint oil.[3]
Mechanism of Action: The Endocannabinoid System
This compound exerts its therapeutic effects by modulating the endocannabinoid system (ECS), a complex cell-signaling system involved in regulating a range of physiological and cognitive processes. The primary active components of this compound, THC and CBD, interact with cannabinoid receptors, principally the CB1 and CB2 receptors.
-
Delta-9-tetrahydrocannabinol (THC): Acts as a partial agonist at both CB1 and CB2 receptors. CB1 receptors are highly expressed in the central nervous system and are involved in the modulation of neurotransmitter release, which is believed to contribute to the analgesic and anti-spasticity effects of this compound.[8]
-
Cannabidiol (CBD): Has a low affinity for CB1 and CB2 receptors and is thought to exert its effects through various other mechanisms, including the inhibition of the breakdown of the endocannabinoid anandamide. It may also modulate the psychotropic effects of THC.[9]
The synergistic or entourage effect of the various cannabinoids and other compounds present in the whole-plant extract is believed to contribute to the overall therapeutic efficacy and tolerability of this compound.
Signaling Pathways of CB1 and CB2 Receptors
The activation of CB1 and CB2 receptors by agonists like THC initiates a cascade of intracellular signaling events. These G protein-coupled receptors primarily couple to the inhibitory G protein (Gi/o), leading to the inhibition of adenylyl cyclase, a reduction in cyclic adenosine monophosphate (cAMP) levels, and the modulation of ion channels and other signaling pathways.
Preclinical Development
Preclinical studies were instrumental in establishing the pharmacological profile and therapeutic potential of nabiximols. These studies utilized various animal models to investigate the efficacy of the THC:CBD combination in conditions such as multiple sclerosis-related spasticity and chronic pain.
Experimental Protocols: Preclinical Evaluation
A general workflow for the preclinical assessment of this compound is outlined below. Specific details of animal models and outcome measures would vary depending on the therapeutic indication being investigated.
Clinical Development
The clinical development program for this compound has been extensive, encompassing numerous trials for multiple sclerosis (MS) spasticity and cancer-related pain. A key feature of some of these trials has been the use of an "enriched study design," where patients who initially respond to the treatment in an open-label phase are then randomized to continue with the drug or switch to a placebo.[10][11]
This compound in Multiple Sclerosis Spasticity
Clinical trials have consistently demonstrated the efficacy of this compound in reducing spasticity in patients with MS who have not responded adequately to other anti-spasticity medications.[6][8] The primary measure of efficacy in these trials has typically been a patient-reported Numeric Rating Scale (NRS) for spasticity.[8][10]
The following provides a generalized workflow for a typical enriched design clinical trial of this compound for MS spasticity.
| Trial | Phase | Number of Patients (Randomized) | Primary Endpoint | Result |
| GWSP0604 | III | 241 | Mean change in spasticity NRS score from randomization to end of treatment | Statistically significant improvement with this compound compared to placebo (p=0.0002)[10] |
| SAVANT | IV | 106 | Mean change in spasticity NRS score from randomization to end of treatment | Statistically significant improvement with this compound compared to placebo[12] |
| Italian Observational Study | Post-marketing | 1,615 | Percentage of patients with ≥20% improvement in spasticity NRS at 1 month | 70.5% of patients achieved an initial response[8][13] |
This compound in Cancer Pain
This compound has also been investigated as an adjunctive treatment for patients with advanced cancer who experience persistent pain despite optimized opioid therapy.[14][15] The results from these trials have been more variable than those for MS spasticity.[5][16]
The clinical trials for cancer pain have often employed a similar randomized, double-blind, placebo-controlled design, with some utilizing an initial titration period.[15][17] The primary endpoint is typically the change in the average daily pain score on an 11-point NRS.[17][18]
| Trial Identifier | Phase | Number of Patients | Primary Endpoint | Result |
| NCT00530764 | IIb | 177 | 30% responder rate in NRS pain score | This compound showed a statistically significant improvement over placebo[14] |
| GWCA0962 & GWCA1103 | III | Not specified | Not specified | Did not demonstrate superiority to placebo in reducing self-reported pain NRS scores[5] |
| Phase IIb Dose-Ranging | IIb | Not specified | Change from baseline in NRS average pain score | Statistically significant difference between the this compound low-dose group and placebo (p=0.006)[19] |
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by a high degree of inter-individual variability.[20] Following oromucosal administration, THC and CBD are absorbed, with peak plasma concentrations generally reached within 2 to 4 hours.[21] The oromucosal route partially avoids the first-pass metabolism that occurs with oral administration.[20][22]
Quantitative Data: Pharmacokinetic Parameters
| Parameter | THC | CBD |
| Bioavailability (oral) | ~6% | Low |
| Time to Peak Plasma Concentration (Tmax) - Oromucosal | 2 - 4 hours | 2 - 4 hours |
| Protein Binding | ~97% | High |
| Volume of Distribution (Vd) | 2.5 - 10 L/kg | High |
| Elimination Half-life | Variable, can be prolonged in heavy users | Not well-defined |
Safety and Tolerability
This compound is generally well-tolerated, with most adverse events being mild to moderate in severity.[23][24] The most commonly reported adverse events include dizziness, fatigue, and somnolence, which often occur during the initial titration period and tend to resolve with continued use.[23]
Quantitative Data: Common Adverse Events
| Adverse Event | Frequency in this compound Group | Frequency in Placebo Group |
| Dizziness | 15.5% | Not specified |
| Fatigue | >10% | Not specified |
| Somnolence | More frequent than placebo | Less frequent than this compound |
| Dry Mouth | More frequent than placebo | Less frequent than this compound |
| Nausea | More frequent than placebo | Less frequent than this compound |
Note: Frequencies can vary across different studies and patient populations.[23][25]
Conclusion
The discovery and development of this compound represent a significant milestone in the medical application of cannabinoids. Through a rigorous program of preclinical and clinical research, GW Pharmaceuticals has successfully brought a standardized, cannabis-based medicine to market for specific indications. The journey of this compound from a botanical source to a regulated pharmaceutical product underscores the potential for developing evidence-based medicines from natural sources. Further research continues to explore the full therapeutic potential of this compound and its constituent cannabinoids in a range of other conditions.
References
- 1. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 2. This compound oromucosal spray as adjunctive therapy in advanced cancer patients with chronic pain unalleviated by optimized opioid therapy: two double-blind, randomized, placebo-controlled phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. This compound in the management of multiple sclerosis-related spasticity: An overview of the last decade of clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: clinical efficacy and tolerability in the treatment of symptoms of multiple sclerosis and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnnp.bmj.com [jnnp.bmj.com]
- 9. m.youtube.com [m.youtube.com]
- 10. azmedmj.com [azmedmj.com]
- 11. almirall.de [almirall.de]
- 12. neurologylive.com [neurologylive.com]
- 13. Efficacy and safety of cannabinoid oromucosal spray for multiple sclerosis spasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Clinical Research Evidence Supporting Administration and Dosing Recommendations of Medicinal Cannabis as Analgesic in Cancer Patients [mdpi.com]
- 15. This compound oromucosal spray as adjunctive therapy in advanced cancer patients with chronic pain unalleviated by optimized opioid therapy: two double-blind, randomized, placebo-controlled phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Review of Scientific Evidence for THC:CBD Oromucosal Spray (Nabiximols) in the Management of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Positive data in this compound® phase IIb trial: Support advancing into phase III development in cancer pain | Revista de la Sociedad Española del Dolor [elsevier.es]
- 20. The pharmacokinetics and the pharmacodynamics of cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. An Overview of the Potential for Pharmacokinetic Interactions Between Drugs and Cannabis Products in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pp.jazzpharma.com [pp.jazzpharma.com]
- 24. This compound long-term use: an open-label trial in patients with spasticity due to multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. realmofcaring.org [realmofcaring.org]
The Analytical Chemistry of Sativex (Nabiximols): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sativex® (nabiximols) is an oromucosal spray that delivers a formulated extract of the Cannabis sativa L. plant, containing the principal cannabinoids Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD) in an approximate 1:1 ratio.[1][2] Indicated for the treatment of spasticity in multiple sclerosis and other conditions, its botanical origin necessitates a robust analytical framework to ensure product quality, consistency, and safety. This technical guide provides a comprehensive overview of the analytical chemistry of the this compound THC/CBD formulation, detailing quantitative analysis, impurity profiling, and the intricate signaling pathways of its active pharmaceutical ingredients.
Quantitative Analysis of THC and CBD in this compound
The accurate quantification of THC and CBD is paramount for the quality control of this compound. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a widely adopted and robust method for this purpose.
Data Presentation: Pharmacokinetic Parameters of this compound
The following tables summarize key pharmacokinetic data for THC and CBD following the administration of this compound, compiled from various clinical studies.
| Parameter | Low Dose this compound (5.4 mg THC, 5.0 mg CBD) | High Dose this compound (16.2 mg THC, 15.0 mg CBD) | Reference |
| THC | |||
| Cmax (ng/mL) | 1.48 | 3.98 | [3] |
| Tmax (h) | 1.54 | Not Reported | [3] |
| AUC₀-t (hng/mL) | 2.99 | Not Reported | [3] |
| t½ (h) | 1.94 | Not Reported | [3] |
| CBD | |||
| Cmax (ng/mL) | Not Reported | Not Reported | |
| Tmax (h) | Not Reported | Not Reported | |
| AUC₀-t (hng/mL) | Not Reported | Not Reported | |
| t½ (h) | Not Reported | Not Reported |
| Parameter | 4 Sprays of this compound (10.8 mg THC) | Reference |
| THC | ||
| Cmax (ng/mL) | ~4 (mean) | [4] |
| Tmax (h) | 45-120 minutes | [4] |
| CBD | ||
| Cmax (ng/mL) | Not specified | |
| Tmax (h) | Not specified |
Note: Pharmacokinetic parameters can exhibit a high degree of inter-patient variability.[4]
Experimental Protocol: HPLC-UV for THC and CBD Quantification
This protocol is a representative method for the quantification of THC and CBD in a cannabis-based oromucosal spray, based on established analytical principles for cannabinoid analysis.[5][6][7]
Objective: To determine the concentration of THC and CBD in this compound oromucosal spray.
Principle: Reversed-phase HPLC separates the cannabinoids based on their hydrophobicity. Detection and quantification are achieved using a UV detector at a wavelength where both THC and CBD exhibit significant absorbance.
Materials and Reagents:
-
This compound oromucosal spray
-
Reference standards for THC and CBD (certified)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of THC and CBD reference standards in methanol.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the analytes in the sample.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound solution.
-
Dilute the sample with methanol to a concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used. An example gradient is starting with 70% acetonitrile and increasing to 95% over 10 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 228 nm
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample solution.
-
Identify the THC and CBD peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Calculate the concentration of THC and CBD in the sample using the calibration curve.
-
-
Method Validation:
-
The method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[8]
-
Impurity Profiling
Given its botanical origin, this compound may contain minor cannabinoids and other related substances as impurities.[9] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of these trace compounds.
Experimental Protocol: GC-MS for Impurity Profiling
This protocol provides a general framework for the analysis of impurities in a cannabis extract.
Objective: To identify and quantify potential impurities in the this compound formulation.
Principle: GC separates volatile compounds, and MS provides mass spectral data for their identification. Derivatization is often employed to improve the chromatographic properties of cannabinoids.
Materials and Reagents:
-
This compound oromucosal spray
-
Reference standards for potential impurities (e.g., cannabinol, cannabichromene, etc.)
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Solvents (e.g., hexane, ethyl acetate)
-
GC vials with inserts
Instrumentation:
-
GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
Procedure:
-
Sample Preparation and Derivatization:
-
A measured aliquot of the this compound solution is evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in a suitable solvent (e.g., ethyl acetate).
-
The derivatizing agent (e.g., BSTFA with 1% TMCS) is added, and the mixture is heated (e.g., at 60°C for 30 minutes) to form trimethylsilyl (TMS) derivatives of the cannabinoids.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 150 °C, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-550 amu
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra with a library of known compounds (e.g., NIST) and with the spectra of reference standards.
-
Quantify impurities using an internal standard method.
-
Signaling Pathways of THC and CBD
The therapeutic effects of this compound are mediated by the complex interactions of THC and CBD with various receptor systems in the body.
THC Signaling Pathways
THC primarily exerts its effects through the activation of cannabinoid receptors CB1 and CB2.
THC acts as a partial agonist at both CB1 and CB2 receptors.[10] Activation of these G-protein coupled receptors (GPCRs) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[11][12] This signaling cascade also involves the modulation of ion channels and the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately leading to a reduction in neurotransmitter release.[1][13][14]
CBD Signaling Pathways
CBD has a more complex pharmacological profile, interacting with multiple targets.
Unlike THC, CBD has a low affinity for CB1 and CB2 receptors but can act as a negative allosteric modulator of CB1.[15] It is an agonist of the serotonin 5-HT1A receptor, which is thought to contribute to its anxiolytic and antidepressant effects.[16] CBD also activates the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain perception.[17] Furthermore, CBD can inhibit the fatty acid amide hydrolase (FAAH) enzyme, which degrades the endocannabinoid anandamide, thereby indirectly increasing endocannabinoid tone.[15]
Experimental Workflow and Logical Relationships
The analytical workflow for the quality control of this compound involves a series of steps to ensure the identity, purity, and potency of the final product.
The quality control of a botanical drug product like this compound is a multi-stage process. It begins with the careful selection and testing of the raw botanical material.[18][19][20] The active pharmaceutical ingredients are then extracted and formulated into the final oromucosal spray. The finished product undergoes a battery of tests, including identification to confirm the presence of THC and CBD, an assay to quantify their concentrations, and impurity profiling to ensure the absence of unwanted compounds at unacceptable levels.[9] Only after passing all quality control specifications is a batch released for clinical or commercial use.
Conclusion
The analytical chemistry of this compound is a critical component of its development and commercialization. Robust and validated analytical methods are essential for ensuring the quality, safety, and efficacy of this cannabis-based medicine. A thorough understanding of the quantitative aspects, potential impurities, and the complex pharmacology of its active ingredients, THC and CBD, is indispensable for researchers, scientists, and drug development professionals working in this field. The continued refinement of analytical techniques will further enhance the control and understanding of botanical drugs like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 3. karger.com [karger.com]
- 4. pp.jazzpharma.com [pp.jazzpharma.com]
- 5. mdpi.com [mdpi.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. infometrix.com [infometrix.com]
- 10. THC and CBD: Similarities and differences between siblings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. curaleafclinic.com [curaleafclinic.com]
- 18. Herbal QC: Analytical Methods | NCBioNetwork.org [ncbionetwork.org]
- 19. who.int [who.int]
- 20. quality control of herbal drugs | PPTX [slideshare.net]
Sativex® (Nabiximols): A Technical Guide to its Chemical Composition and Constituent Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sativex® (USAN: nabiximols) is a complex botanical drug product derived from the Cannabis sativa L. plant. It is an oromucosal spray primarily indicated for the symptomatic relief of spasticity in multiple sclerosis.[1][2] Unlike single-molecule pharmaceuticals, this compound is a standardized extract containing a defined quantity of principal active cannabinoids, alongside a wider spectrum of phytochemicals. This guide provides a detailed examination of its chemical composition, the analytical methodologies employed for its characterization, and the key signaling pathways of its primary constituents.
Chemical Composition of this compound
This compound is formulated from two distinct extracts of Cannabis sativa, one with high delta-9-tetrahydrocannabinol (THC) content and the other with high cannabidiol (CBD) content.[3] These extracts are combined to produce a final product with a consistent and controlled ratio of these two major cannabinoids.[1]
Active Pharmaceutical Ingredients (APIs)
The primary active components of this compound are THC and CBD, present in an approximate 1:1 ratio.[1] This specific ratio is crucial to its therapeutic effect and tolerability profile, with CBD believed to modulate some of the psychoactive effects of THC.[4][5]
Table 1: Quantitative Composition of Active Cannabinoids in this compound
| Constituent | Concentration (mg/mL) | Amount per 100 microlitre spray (mg) |
| Delta-9-tetrahydrocannabinol (THC) | 27 | 2.7 |
| Cannabidiol (CBD) | 25 | 2.5 |
| Total Cannabinoids | 56 | - |
Minor Cannabinoids and Other Phytochemicals
Beyond THC and CBD, this compound contains a range of other minor cannabinoids, terpenes, and flavonoids extracted from the cannabis plant.[8][9] While present in much lower concentrations, these compounds may contribute to the overall therapeutic effect through an "entourage effect." The exact quantitative profile of these minor constituents is proprietary and less commonly detailed in public-domain literature. However, qualitative analyses have identified the presence of compounds such as cannabigerol (CBG), cannabichromene (CBC), and various terpenes.[10]
Inactive Ingredients (Excipients)
The active botanical drug substances in this compound are formulated with several excipients to ensure stability, delivery, and palatability.
Table 2: Inactive Ingredients in this compound Formulation
| Excipient | Purpose | Concentration |
| Ethanol (absolute) | Solvent and preservative | Approximately 50% v/v; up to 0.04 g per spray |
| Propylene Glycol | Co-solvent | - |
| Peppermint Oil | Flavoring agent | - |
Constituent Analysis: Experimental Protocols
The quality and consistency of this compound are ensured through rigorous analytical testing. The primary methods for the quantification of cannabinoids are chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for the quantitative analysis of cannabinoids in cannabis extracts and final drug products due to its ability to separate and quantify these compounds without derivatization.
Exemplary Protocol for HPLC Analysis of Cannabinoids in this compound:
-
Sample Preparation:
-
An accurately weighed or measured volume of this compound oral spray is diluted with a suitable organic solvent (e.g., methanol or ethanol) to a known final concentration.
-
The diluted sample is vortexed to ensure homogeneity and may be filtered through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of water (often with a modifier like formic acid or ammonium formate) and an organic solvent such as acetonitrile or methanol.
-
Flow Rate: A constant flow rate is maintained (e.g., 1.0 mL/min).
-
Column Temperature: The column is maintained at a constant temperature (e.g., 30-40 °C) to ensure reproducible retention times.
-
Injection Volume: A small, precise volume of the prepared sample is injected (e.g., 10 µL).
-
-
Detection:
-
A Diode Array Detector (DAD) or a UV-Vis detector is used, with monitoring at specific wavelengths (e.g., 228 nm) where cannabinoids exhibit strong absorbance.
-
-
Quantification:
-
External calibration curves are generated using certified reference standards of THC, CBD, and other cannabinoids of interest at various concentrations.
-
The peak areas of the cannabinoids in the sample chromatogram are compared to the calibration curves to determine their concentrations.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for cannabinoid analysis, often used for its high sensitivity and specificity, particularly in bioanalysis of bodily fluids.[13] For the analysis of the drug product, it's important to note that the high temperatures of the GC inlet can cause decarboxylation of acidic cannabinoids (e.g., THCA to THC). However, since this compound is a processed extract, the cannabinoids are predominantly in their neutral forms.
Exemplary Protocol for GC-MS Analysis:
-
Sample Preparation and Derivatization:
-
Similar to HPLC, the this compound sample is diluted in an appropriate solvent.
-
For enhanced volatility and chromatographic peak shape, cannabinoids are often derivatized, for example, by silylation using agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: A high temperature is used to ensure rapid volatilization of the sample.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate the different cannabinoids based on their boiling points and interaction with the stationary phase.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) is commonly used.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer.
-
Detection Mode: The analysis can be performed in full scan mode to identify unknown compounds or in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity in quantifying known target analytes.
-
-
Quantification:
-
Quantification is typically achieved using an internal standard and by comparing the response of the target analyte to a calibration curve generated from certified reference standards.
-
Visualizations: Diagrams of Structures, Workflows, and Pathways
Chemical Structures of Primary Cannabinoids
References
- 1. Techniques and technologies for the bioanalysis of this compound®, metabolites and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mssociety.org.uk [mssociety.org.uk]
- 3. tga.gov.au [tga.gov.au]
- 4. Subjective and Physiological Effects After Controlled this compound and Oral THC Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wearevolcanic.com [wearevolcanic.com]
- 6. pp.jazzpharma.com [pp.jazzpharma.com]
- 7. nps.org.au [nps.org.au]
- 8. Nabiximols | C42H60O4 | CID 9852188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Developing Robust Standardised Analytical Procedures for Cannabinoid Quantification: Laying the Foundations for an Emerging Cannabis-Based Pharmaceutical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. nps.org.au [nps.org.au]
- 13. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
The Pharmacodynamics of Sativex in Central Nervous System Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sativex (nabiximols) is an oromucosal spray comprised of a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), two of the most abundant cannabinoids derived from the Cannabis sativa plant.[1] Approved in numerous countries for the treatment of spasticity associated with multiple sclerosis (MS), this compound is a subject of ongoing research for other central nervous system (CNS) disorders.[1][2] This technical guide provides an in-depth exploration of the pharmacodynamics of this compound, focusing on its molecular mechanisms of action, effects on signaling pathways, and the experimental methodologies used to elucidate these properties.
Core Pharmacodynamic Mechanisms
The therapeutic and psychoactive effects of this compound are primarily mediated by the interaction of its principal components, THC and CBD, with the endocannabinoid system (ECS) and other receptor systems within the CNS. The ECS plays a crucial role in regulating a wide array of physiological processes, including neurotransmitter release, inflammation, and pain perception.[3][4]
Cannabinoid Receptor Interactions
The primary targets of THC are the cannabinoid receptors type 1 (CB1) and type 2 (CB2), both of which are G protein-coupled receptors (GPCRs).[3][5] CB1 receptors are highly expressed in the CNS, particularly in presynaptic nerve terminals, where their activation typically leads to inhibition of neurotransmitter release.[3][6] CB2 receptors are found predominantly on immune cells, including microglia in the CNS, and are involved in modulating inflammatory responses.[6][7]
THC acts as a partial agonist at both CB1 and CB2 receptors.[5][8] In contrast, CBD has a low affinity for both CB1 and CB2 receptors and is considered a negative allosteric modulator of the CB1 receptor, meaning it can alter the binding and signaling of other ligands, such as THC.[5] This interaction is thought to contribute to the observed attenuation of some of THC's psychoactive effects by CBD.[9]
Table 1: Binding Affinities (Ki) of THC and CBD for Cannabinoid Receptors
| Compound | Receptor | Binding Affinity (Ki) in nM | Reference(s) |
| Δ⁹-THC | Human CB1 | 10 - 40 | [5][10] |
| Human CB2 | 24 - 35.2 | [5][11] | |
| Cannabidiol (CBD) | Human CB1 | Low affinity | [5] |
| Human CB2 | Low affinity | [5] |
Note: Ki values can vary between different experimental setups and tissues.
Modulation of Neurotransmitter Systems
A key mechanism underlying the therapeutic effects of this compound in CNS disorders like MS-related spasticity is the modulation of excitatory and inhibitory neurotransmitter systems. By activating presynaptic CB1 receptors on glutamatergic and GABAergic neurons, the THC component of this compound can suppress the release of glutamate and GABA, respectively.[12][13] This dual action on the balance of excitatory and inhibitory signaling is believed to contribute to the reduction of muscle spasms and hyperexcitability.[14] Acute cannabis exposure generally inhibits glutamate release, while chronic use may lead to an increase.[12][15]
Signaling Pathways
The activation of cannabinoid receptors by THC initiates a cascade of intracellular signaling events. These pathways are complex and can vary depending on the specific cell type and receptor localization.
G Protein-Coupled Signaling
Upon THC binding, CB1 and CB2 receptors primarily couple to inhibitory G proteins (Gαi/o).[3][16] This coupling leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[16] The activation of Gαi/o also leads to the modulation of ion channels, including the inhibition of presynaptic voltage-gated calcium channels (reducing neurotransmitter release) and the activation of inwardly rectifying potassium channels (hyperpolarizing the neuron).[3][16]
Figure 1: Simplified diagram of THC-mediated G protein-coupled signaling at the CB1 receptor.
Other Key Signaling Pathways
Beyond the classical G protein pathway, cannabinoid receptor activation can influence other critical signaling cascades involved in neuroinflammation and cellular processes:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can modulate the MAPK signaling pathways, including ERK1/2, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.[7][16]
-
Nuclear Factor-κB (NF-κB) Pathway: Cannabinoids can inhibit the NF-κB signaling pathway, a key regulator of pro-inflammatory gene expression in microglia.[7] This anti-inflammatory action is a significant area of research for neurodegenerative diseases.
-
Protein Kinase B (Akt) Pathway: The PI3K/Akt pathway, crucial for cell survival and metabolism, can also be activated by CB1 receptor signaling.[7][16]
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pharmacodynamics of this compound and its components.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Ki) of a test compound (e.g., THC) for cannabinoid receptors.
Objective: To quantify the ability of a non-radiolabeled compound to displace a specific radioligand from CB1 or CB2 receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors (e.g., HEK-293 cells).[17]
-
Radioligand (e.g., [³H]CP-55,940), a high-affinity cannabinoid receptor agonist.[18]
-
Non-labeled test compound (THC or CBD).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).[18]
-
Non-specific binding control (a high concentration of a non-radiolabeled, high-affinity cannabinoid ligand like WIN-55,212-2).[18]
-
96-well plates, filtration system (cell harvester and glass fiber filters), and a scintillation counter.[17][18]
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare the radioligand at a fixed concentration (typically around its Kd value).[17][18]
-
Incubation: In a 96-well plate, combine the membrane preparation, radioligand, and either the assay buffer (for total binding), the test compound at various concentrations (for competitive binding), or the non-specific binding control.[18] Incubate the plate at 30°C for 60-90 minutes.[17]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.[18]
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.[18]
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[18]
Figure 2: Experimental workflow for a competitive radioligand binding assay.
Clinical Trial Protocol for this compound in Multiple Sclerosis Spasticity (Example)
Clinical trials are essential for evaluating the efficacy and safety of this compound in patient populations. The following is a generalized protocol based on published studies.
Objective: To assess the efficacy and safety of this compound as an add-on therapy for the treatment of moderate to severe spasticity in patients with Multiple Sclerosis.
Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.[19]
Participants: Adult patients with a confirmed diagnosis of MS and moderate to severe spasticity who have had an inadequate response to other anti-spasticity medications.
Procedure:
-
Screening and Baseline: Patients undergo a screening period to confirm eligibility. A baseline period of several weeks is established where patients continue their standard anti-spasticity medication and record their spasticity severity daily using a Numerical Rating Scale (NRS).[1][19]
-
Randomization and Titration: Eligible patients are randomized to receive either this compound or a placebo oromucosal spray in addition to their current medication.[19] Patients undergo a titration period (typically 2-4 weeks) where they self-titrate the dose of the study medication to find an optimal balance between symptom relief and side effects, up to a maximum number of sprays per day.[2][20]
-
Treatment Phase: Following titration, patients continue on their optimized dose for a fixed treatment period (e.g., 12 weeks).[1][19]
-
Outcome Measures:
-
Primary Endpoint: Change from baseline in the patient-reported spasticity NRS score.[19]
-
Secondary Endpoints: Proportion of patients achieving a clinically meaningful improvement (e.g., ≥30% reduction in NRS score), changes in scores on the Modified Ashworth Scale for muscle tone, and patient-reported outcomes on pain, sleep quality, and quality of life.[19][21]
-
-
Safety Monitoring: Adverse events are recorded throughout the study.
Conclusion
The pharmacodynamics of this compound in CNS disorders are multifaceted, primarily driven by the synergistic and individual actions of THC and CBD. Its therapeutic effects in conditions like MS-related spasticity are attributed to the modulation of the endocannabinoid system, leading to a rebalancing of excitatory and inhibitory neurotransmission. The intricate signaling pathways activated by its components offer a rich area for further research and the development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation into the complex and promising pharmacodynamic profile of this compound.
References
- 1. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 2. researchgate.net [researchgate.net]
- 3. Cannabinoid Receptors and Ligands: lessons from CNS disorders and the quest for novel treatment venues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the Management of Multiple Sclerosis-Related Spasticity: Role of the Corticospinal Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoids and Cannabinoid Receptors: The Story so Far - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of cannabinoid-mediated signaling pathways and mechanisms in brain disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of sub-chronic nabiximols on biological markers of individuals undergoing a clinical trial for the treatment of cannabis use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [archive.hshsl.umaryland.edu]
- 10. researchgate.net [researchgate.net]
- 11. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Cannabis on Glutamatergic Neurotransmission: The Interplay between Cannabinoids and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taking It Slow With GABA | Project CBD [projectcbd.org]
- 14. This compound in the management of multiple sclerosis-related spasticity: role of the corticospinal modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. This compound® as add-on therapy vs. further optimized first-line ANTispastics (SAVANT) in resistant multiple sclerosis spasticity: a double-blind, placebo-controlled randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. This compound(®) and clinical-neurophysiological measures of spasticity in progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of nabiximols oromucosal spray (this compound®) on symptoms associated with multiple sclerosis-related spasticity: a case series - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of Sativex: A Technical Guide to the Molecular Targets of THC and CBD
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Sativex®, an oromucosal spray containing a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), has emerged as a significant therapeutic agent for the management of spasticity in multiple sclerosis. The clinical efficacy of this compound is underpinned by the complex and synergistic interplay of its principal active components, THC and CBD, with a diverse array of molecular targets within the human body. This technical guide provides a detailed exploration of these molecular interactions, focusing on the quantitative data, experimental methodologies, and signaling pathways that define the pharmacological profile of THC and CBD.
Core Molecular Interactions of THC and CBD
The therapeutic and psychoactive effects of THC are primarily mediated through its interaction with the cannabinoid receptors type 1 (CB1) and type 2 (CB2).[1][2] In contrast, CBD exhibits a more complex pharmacological profile, with low affinity for CB1 and CB2 receptors, but notable activity at several other non-cannabinoid targets.[1][3]
Cannabinoid Receptor Interactions
THC acts as a partial agonist at both CB1 and CB2 receptors.[1][2] CB1 receptors are predominantly expressed in the central nervous system and are responsible for the psychoactive effects of THC, while CB2 receptors are primarily found on immune cells and are involved in modulating inflammation.[4]
CBD, on the other hand, has a low affinity for the orthosteric binding site of CB1 and CB2 receptors.[1][3] Instead, it is characterized as a negative allosteric modulator of the CB1 receptor.[5] This means that CBD binds to a different site on the CB1 receptor, altering the receptor's conformation and thereby reducing the binding and efficacy of orthosteric agonists like THC.[5] This negative allosteric modulation is thought to contribute to CBD's ability to mitigate some of the undesirable psychoactive effects of THC.[6]
Non-Cannabinoid Receptor Interactions
Beyond the classical cannabinoid system, both THC and CBD interact with a range of other molecular targets, which contribute significantly to their therapeutic effects.
Transient Receptor Potential Vanilloid 1 (TRPV1): CBD is a known agonist of the TRPV1 receptor, a non-selective cation channel involved in pain perception and inflammation.[4][7] Activation of TRPV1 by CBD leads to an influx of calcium ions, which can then lead to desensitization of the channel, contributing to analgesic effects.[7][8] THC, however, does not appear to significantly modulate TRPV1.[9]
G-protein Coupled Receptor 55 (GPR55): This orphan receptor has been identified as another target for cannabinoids. THC acts as an agonist at GPR55, while CBD functions as an antagonist.[10][11][12] GPR55 is implicated in various physiological processes, including the regulation of bone density and blood pressure, and its modulation by THC and CBD may contribute to the overall therapeutic profile of this compound.[10][13]
Quantitative Data on Molecular Target Interactions
The following tables summarize the quantitative data for the binding affinities (Ki), potencies (EC50), and inhibitory concentrations (IC50) of THC and CBD at their key molecular targets. These values are compiled from various in vitro studies and provide a basis for comparing the relative activities of these two cannabinoids.
| Ligand | Receptor | Assay Type | Value (nM) | Reference |
| Δ⁹-THC | Human CB1 | Radioligand Binding (Ki) | 25.1 - 40.7 | [14] |
| Human CB2 | Radioligand Binding (Ki) | 35.2 - 44 | [14] | |
| Human GPR55 | Functional Assay (EC50) | ~3000-5000 | [15] | |
| Cannabidiol (CBD) | Human CB1 | Radioligand Binding (Ki) | >2000 | [3] |
| Human CB2 | Radioligand Binding (Ki) | >2000 | [3] | |
| Human TRPV1 | Functional Assay (EC50) | ~3200 | [16] | |
| Human GPR55 | Functional Assay (IC50) | ~445 | [11] |
Signaling Pathways of THC and CBD
The interaction of THC and CBD with their molecular targets initiates a cascade of intracellular signaling events. The following diagrams, generated using the DOT language, illustrate these key pathways.
CB1 and CB2 Receptor Signaling
THC's partial agonism at CB1 and CB2 receptors, which are Gi/o-coupled, leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
References
- 1. Cannabidiol is a negative allosteric modulator of the cannabinoid CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Cannabinoid CB1 and CB2 Receptor Signaling and Bias | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. G protein βγ subunits: Central mediators of G protein-coupled receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR55: signaling pathways and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. G beta-gamma complex - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. curaleafclinic.com [curaleafclinic.com]
- 12. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Down-Regulation of Cannabinoid Type 1 (CB1) Receptor and its Downstream Signaling Pathways in Metastatic Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. Cannabidiol binding and negative allosteric modulation at the cannabinoid type 1 receptor in the presence of delta-9-tetrahydrocannabinol: An In Silico study - PMC [pmc.ncbi.nlm.nih.gov]
Sativex® and its Impact on Corticospinal Excitability in Multiple Sclerosis: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Sativex® (nabiximols), an endocannabinoid system modulator, on corticospinal excitability in patients with Multiple Sclerosis (MS). This compound, an oromucosal spray containing a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), has demonstrated efficacy in managing MS-related spasticity.[1][2] This document synthesizes findings from key clinical and neurophysiological studies, presenting quantitative data, detailed experimental protocols, and proposed mechanisms of action to elucidate the complex interplay between this compound® and the central nervous system in MS.
Modulation of Corticospinal Excitability: Quantitative Findings
Clinical studies employing transcranial magnetic stimulation (TMS) have provided objective measures of this compound®'s impact on the excitability of the corticospinal tract. The following tables summarize the key quantitative findings from a pivotal study investigating these effects after one month of continuous treatment.
Table 1: Measures of Cortical Excitability Before and After this compound® Treatment
| Neurophysiological Parameter | Pre-Treatment (T0) | Post-Treatment (T30) | Significance (p-value) |
| Short-Interval Intracortical Inhibition (SICI) | Data not explicitly provided in search results | Increase noted | Significant |
| Intracortical Facilitation (ICF) | Data not explicitly provided in search results | Reduction noted | Significant |
| Resting Motor Threshold (rMT) | Data not explicitly provided in search results | No significant change | Not Significant |
| Active Motor Threshold (aMT) | Data not explicitly provided in search results | No significant change | Not Significant |
| Motor Evoked Potential (MEP) Amplitude | Data not explicitly provided in search results | No significant change | Not Significant |
| Cortical Silent Period (CSP) | Data not explicitly provided in search results | No significant change | Not Significant |
Data synthesized from a study involving 30 MS patients.[1][3]
Table 2: Measures of Spinal Excitability Before and After this compound® Treatment
| Neurophysiological Parameter | Pre-Treatment (T0) | Post-Treatment (T30) | Significance (p-value) |
| Hmax/Mmax Ratio | Data not explicitly provided in search results | Significant reduction | Significant |
Data synthesized from a study involving 30 MS patients.[1][3]
These findings suggest that this compound® primarily exerts its influence by modulating intracortical inhibitory and facilitatory circuits, leading to a net increase in inhibition at the cortical level.[4][5] This cortical modulation is thought to, in turn, influence spinal excitability, contributing to the clinical improvement in spasticity.[1][3] Conversely, a randomized, double-blind, placebo-controlled crossover study did not find significant changes in corticospinal excitability or the H/M ratio, suggesting that other spinal and supraspinal mechanisms may also be involved in the clinical effects of this compound®.[6]
Experimental Protocols for Assessing Corticospinal Excitability
The evaluation of corticospinal excitability in the context of this compound® treatment in MS patients has predominantly utilized Transcranial Magnetic Stimulation (TMS). The following outlines a typical experimental protocol based on published research.[1]
Patient Population
Studies have included adult patients diagnosed with definite MS, exhibiting moderate to severe spasticity that is resistant to other antispasticity medications.[1][7]
Transcranial Magnetic Stimulation (TMS) Protocol
A standard figure-of-eight magnetic coil is used to stimulate the primary motor cortex. The following parameters are typically assessed:
-
Resting and Active Motor Threshold (rMT, aMT): The lowest intensity of stimulation required to elicit a motor evoked potential (MEP) of a specific amplitude in a target muscle at rest and during slight voluntary contraction, respectively.
-
Motor Evoked Potential (MEP) Amplitude: The peak-to-peak amplitude of the MEP, which reflects the overall excitability of the corticospinal pathway.
-
Cortical Silent Period (CSP): The period of suppression of voluntary muscle activity following a suprathreshold TMS pulse to the contralateral motor cortex. This is thought to be mediated by GABA-B receptors.
-
Paired-Pulse TMS for SICI and ICF:
-
Short-Interval Intracortical Inhibition (SICI): A subthreshold conditioning stimulus precedes a suprathreshold test stimulus by a short interstimulus interval (ISI) (e.g., 2 ms). The conditioning stimulus activates inhibitory interneurons, reducing the MEP amplitude elicited by the test stimulus. This is believed to be mediated by GABA-A receptors.[1]
-
Intracortical Facilitation (ICF): A subthreshold conditioning stimulus is followed by a suprathreshold test stimulus at a longer ISI (e.g., 12 ms), resulting in an increased MEP amplitude. This is thought to reflect the activity of excitatory glutamatergic pathways.[1]
-
-
H-reflex and Hmax/Mmax Ratio: The H-reflex is an electrically evoked reflex analogous to the monosynaptic stretch reflex, providing a measure of spinal motoneuron excitability. The Hmax/Mmax ratio compares the maximum H-reflex to the maximum M-wave (direct muscle response), offering an index of spinal excitability.
Proposed Mechanism of Action: A Signaling Pathway Perspective
This compound® is believed to exert its therapeutic effects by modulating the balance between excitatory and inhibitory neurotransmission within the central nervous system.[1][3] The primary active components, THC and CBD, act on cannabinoid receptors, particularly CB1 receptors, which are highly expressed on presynaptic terminals of both glutamatergic (excitatory) and GABAergic (inhibitory) neurons.[7][8]
The proposed mechanism for the observed increase in intracortical inhibition involves the activation of CB1 receptors on glutamatergic terminals that synapse onto GABAergic interneurons. This activation leads to a reduction in glutamate release, which in turn disinhibits the GABAergic interneuron, increasing its inhibitory output onto pyramidal neurons.
Conclusion
The available evidence from neurophysiological studies indicates that this compound® modulates corticospinal excitability in MS patients primarily by enhancing intracortical inhibition and reducing intracortical facilitation. This central effect likely contributes to the observed reduction in spinal excitability and the clinical improvement of spasticity. The use of objective measures like TMS provides valuable insights into the mechanisms of action of this compound® and can serve as a potential biomarker for treatment response. Further research, including larger, placebo-controlled trials with comprehensive neurophysiological assessments, is warranted to fully elucidate the complex effects of cannabinoids on the central nervous system in MS and to identify predictors of treatment success.
References
- 1. This compound in the Management of Multiple Sclerosis-Related Spasticity: Role of the Corticospinal Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the management of multiple sclerosis-related spasticity: An overview of the last decade of clinical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the management of multiple sclerosis-related spasticity: role of the corticospinal modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cortical and spinal excitability in patients with multiple sclerosis and spasticity after oromucosal cannabinoid spray. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 5. This compound in the management of multiple sclerosis-related spasticity: role of the corticospinal modulation. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 6. This compound(®) and clinical-neurophysiological measures of spasticity in progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of this compound in robotic rehabilitation in individuals with multiple sclerosis: Rationale, study design, and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nabiximols | C42H60O4 | CID 9852188 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preclinical Evidence for Sativex (Nabiximols) in Neuropathic Pain Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evidence supporting the use of Sativex (nabiximols), a 1:1 combination of Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), in animal models of neuropathic pain. The following sections detail the experimental protocols, quantitative data from key studies, and the underlying signaling pathways implicated in its analgesic effects.
Executive Summary
Neuropathic pain remains a significant clinical challenge with a substantial unmet need for effective and well-tolerated therapeutics. Preclinical research has consistently demonstrated the potential of cannabinoid-based medicines in alleviating neuropathic pain states. This compound (nabiximols), an oromucosal spray with a fixed 1:1 ratio of THC and CBD, has been a key focus of this research. Animal models of neuropathic pain, including those induced by nerve injury and chemotherapy, have provided robust evidence for the analgesic efficacy of THC and CBD, both individually and in combination. Notably, the combination of THC and CBD often demonstrates synergistic effects, enhancing pain relief while potentially mitigating the psychoactive side effects associated with THC alone. The mechanisms underlying these effects are multifaceted, involving modulation of the endocannabinoid system, as well as interactions with other neurotransmitter systems.
Experimental Protocols in Preclinical Neuropathic Pain Models
The following protocols are synthesized from multiple preclinical studies investigating the effects of THC, CBD, and their combination in established rodent models of neuropathic pain.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is a widely used surgical model that mimics peripheral nerve injury-induced neuropathic pain.
-
Animal Model: Male C57BL/6 mice or Wistar rats are typically used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is exposed. Proximal to the trifurcation, four loose ligatures of chromic gut or silk suture are tied around the nerve. The constriction is minimal and aims to induce inflammation and nerve compression without arresting epineural blood flow. Sham-operated animals undergo the same surgical procedure without nerve ligation.
-
Drug Administration:
-
Agents: Δ⁹-THC, CBD, or a 1:1 combination (this compound/nabiximols) are dissolved in a suitable vehicle (e.g., a mixture of ethanol, cremophor, and saline).
-
Routes of Administration: Systemic administration is typically performed via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Intrathecal (i.t.) administration is used to investigate spinal mechanisms of action.
-
Dosing Regimen: Acute administration is common to assess immediate analgesic effects. Chronic or sub-chronic dosing regimens (e.g., daily for 7 days) are also employed to evaluate sustained efficacy and potential for tolerance.
-
-
Behavioral Assessments:
-
Mechanical Allodynia: Paw withdrawal thresholds (PWT) to mechanical stimuli are measured using von Frey filaments with varying bending forces. The up-down method is often used to determine the 50% withdrawal threshold. Testing is conducted before and at various time points after drug administration.
-
Cold Allodynia: The response to a non-noxious cold stimulus is assessed by applying a drop of acetone to the plantar surface of the hind paw. The frequency or duration of paw withdrawal responses is quantified.
-
Motor Function: To control for potential motor-impairing effects of cannabinoids, motor coordination is often assessed using a rotarod apparatus.
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
The CIPN model replicates the neuropathic pain experienced by patients undergoing chemotherapy.
-
Animal Model: Male C57BL/6 mice or Sprague-Dawley rats are commonly used.
-
Induction of Neuropathy:
-
Chemotherapeutic Agent: Cisplatin or paclitaxel are frequently used.
-
Administration: The chemotherapeutic agent is administered intraperitoneally (i.p.) according to established protocols (e.g., cisplatin at 2.3 mg/kg on alternating days for a total of four doses).
-
-
Drug Administration:
-
Agents and Routes: Similar to the CCI model, THC, CBD, or their combination are administered systemically (i.p.) or via other routes.
-
Dosing Regimen: Both treatment (administration after the establishment of neuropathy) and prevention (administration prior to and during chemotherapy) paradigms are investigated.
-
-
Behavioral Assessments:
-
Mechanical Allodynia: Paw withdrawal thresholds are measured using electronic or manual von Frey filaments to quantify the development and attenuation of mechanical hypersensitivity.
-
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key preclinical studies on the effects of THC and CBD in neuropathic pain models.
| Table 1: Effects of Systemic THC, CBD, and THC:CBD Combination on Mechanical Allodynia in the CCI Mouse Model | ||||
| Treatment | Dose (mg/kg, s.c.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-Treatment | Reference |
| Vehicle | - | ~0.5 g | ~0.5 g | [1][2] |
| THC | 10 | ~0.5 g | Increase to ~2.0 g | [1][2] |
| CBD | 10 | ~0.5 g | Increase to ~1.5 g | [1][2] |
| THC:CBD (1:1) | 0.015 + 0.015 (Low Dose) | ~0.5 g | Significant increase from vehicle | [1][2] |
| THC:CBD (1:1) | 5 + 5 (High Dose) | ~0.5 g | Increase to >2.0 g | [1][2] |
| Table 2: Effects of Intrathecal THC, CBD, and THC:CBD Combination on Mechanical Allodynia in the CCI Mouse Model | ||||
| Treatment | Dose (nmol, i.t.) | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-Treatment | Reference |
| Vehicle | - | ~0.4 g | ~0.4 g | [3][4] |
| THC | 100 | ~0.4 g | Increase to ~1.5 g | [3][4] |
| CBD | 100 | ~0.4 g | Increase to ~1.2 g | [3][4] |
| THC:CBD (1:1) | 50 + 50 | ~0.4 g | Significant synergistic increase | [3][4] |
| Table 3: Effects of Systemic THC and CBD on Cisplatin-Induced Mechanical Allodynia in Mice | ||||
| Treatment | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) - Pre-Cisplatin | Paw Withdrawal Threshold (g) - Post-Cisplatin + Treatment | Reference |
| Vehicle | - | ~4.0 g | ~1.5 g | [5] |
| THC | 2 | ~4.0 g | Increase to ~3.5 g | [5] |
| CBD | 2 | ~4.0 g | Increase to ~3.0 g | [5] |
| Gabapentin | 100 | ~4.0 g | Increase to ~4.0 g | [5] |
Signaling Pathways and Mechanisms of Action
The analgesic effects of this compound in neuropathic pain are mediated by a complex interplay of signaling pathways. The primary mechanisms involve the cannabinoid receptors CB1 and CB2, as well as non-cannabinoid receptor targets such as glycine receptors.
Cannabinoid Receptor-Mediated Signaling
THC, a partial agonist at both CB1 and CB2 receptors, plays a crucial role in pain modulation.[6]
-
CB1 Receptors: Located predominantly in the central and peripheral nervous systems, CB1 receptor activation by THC presynaptically inhibits the release of neurotransmitters from nociceptive neurons, thereby reducing neuronal excitability and pain signaling.[6]
-
CB2 Receptors: Primarily expressed on immune cells, including microglia in the spinal cord following nerve injury.[7] Activation of CB2 receptors by THC can suppress neuroinflammation by reducing the release of pro-inflammatory cytokines, which contributes to the sensitization of pain pathways.[7]
Non-Cannabinoid Receptor-Mediated Signaling
CBD exhibits low affinity for CB1 and CB2 receptors and is thought to exert its analgesic effects through other mechanisms.
-
Glycine Receptors (GlyRs): Studies have shown that CBD can potentiate α3 glycine receptors in the spinal cord.[8] Glycine is an inhibitory neurotransmitter in the spinal dorsal horn, and enhancement of glycinergic transmission can suppress chronic inflammatory and neuropathic pain.[8][9] This effect is independent of CB1 and CB2 receptor activation.[8]
The synergistic interaction between THC and CBD is a key aspect of the preclinical evidence. CBD can enhance the analgesic effects of THC, potentially by increasing the levels of endocannabinoids through inhibition of their degradation.[1][2][10]
Visualizations: Diagrams of Workflows and Pathways
Experimental Workflow for the Chronic Constriction Injury (CCI) Model
Caption: Workflow for the CCI model of neuropathic pain.
Signaling Pathway of THC and CBD in Neuropathic Pain
Caption: Signaling pathways of THC and CBD in pain modulation.
Conclusion
The preclinical evidence strongly supports the analgesic efficacy of this compound (nabiximols) in animal models of neuropathic pain. The combination of THC and CBD has been shown to be effective in reducing pain behaviors associated with both nerve injury and chemotherapy-induced neuropathy. The synergistic interaction between THC and CBD, mediated through both cannabinoid and non-cannabinoid receptor pathways, provides a strong rationale for its clinical development and use in the management of chronic neuropathic pain. Future preclinical research should continue to explore the long-term efficacy, safety, and the full spectrum of molecular mechanisms underlying the therapeutic effects of THC:CBD combinations.
References
- 1. Cannabis constituent synergy in a mouse neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cannabis constituent synergy in a mouse neuropathic pain model [ouci.dntb.gov.ua]
- 3. Intrathecal Actions of the Cannabis Constituents Δ(9)-Tetrahydrocannabinol and Cannabidiol in a Mouse Neuropathic Pain Model [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Delta-9-Tetrahydrocannabinol and Cannabidiol on Cisplatin-Induced Neuropathy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Role of the Cannabinoid System in Pain Control and Therapeutic Implications for the Management of Acute and Chronic Pain Episodes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. realmofcaring.org [realmofcaring.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Sativex (Nabiximols) for the Treatment of Cancer-Related Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design and protocols for the investigation of Sativex (nabiximols) as an adjunctive therapy for cancer-related pain. This compound is an oromucosal spray containing a formulated extract of the Cannabis sativa plant, delivering delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in a near 1:1 ratio. The following sections detail the methodologies employed in key clinical trials, present quantitative data from these studies, and visualize the experimental workflows and relevant signaling pathways.
Introduction
Cancer-related pain is a prevalent and debilitating symptom experienced by many patients, often inadequately managed by conventional opioid therapy. This compound (nabiximols) has been investigated as an adjunctive treatment to alleviate pain in patients with advanced cancer who do not achieve adequate relief from optimized opioid regimens. The active components of this compound, THC and CBD, are cannabinoids that modulate the endocannabinoid system, which plays a role in pain perception. These compounds primarily exert their effects through the activation of cannabinoid receptors (CB1 and CB2) located in the central nervous system and peripheral tissues.
Experimental Protocols
The clinical investigation of this compound for cancer pain has involved several Phase II and Phase III, multicenter, double-blind, randomized, placebo-controlled trials. The general framework of these studies is outlined below, with specific details from representative trials.
Patient Population and Eligibility Criteria
Participants in these trials were typically adults (≥18 years of age) with a diagnosis of advanced cancer and experiencing persistent pain that was not adequately controlled by optimized, stable doses of strong opioid analgesics.
Inclusion Criteria:
-
Diagnosis of advanced cancer.
-
Chronic, uncontrolled cancer-related pain.
-
Receiving a stable dose of opioid therapy (Step III of the WHO analgesic ladder).
-
Average pain score of ≥4 on an 11-point Numerical Rating Scale (NRS) at baseline.[1]
Exclusion Criteria:
-
History of substance abuse.
-
Planned interventions that could affect pain assessment (e.g., imminent chemotherapy or radiation).
-
Recent use of cannabis or cannabinoid-based medications.[2]
Study Designs
Two primary study designs have been utilized in the Phase III clinical trial program for this compound in cancer pain: a parallel-group design and a randomized withdrawal design.
1. Parallel-Group Randomized Controlled Trial (RCT) Design (e.g., NCT01361607):
This design involves the random assignment of eligible patients to either the this compound group or a placebo group for the entire duration of the treatment period.[1]
-
Screening and Baseline (5-14 days): Patients' eligibility is confirmed, and baseline pain scores are established.[3]
-
Randomization: Patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo.[3]
-
Titration Period (2 weeks): Patients self-titrate their dose of the investigational product (this compound or placebo) to achieve optimal pain relief with minimal side effects. Dosing typically starts with one spray in the evening and is gradually increased.[1]
-
Treatment Period (3-5 weeks): Patients continue treatment at the stable, optimized dose established during the titration period.[1][3]
-
Follow-up: Post-treatment safety and efficacy assessments are conducted.
2. Enriched Randomized Withdrawal Design (e.g., NCT01262651):
This design aims to enrich the study population with patients who are likely to respond to the active treatment.
-
Screening and Baseline: Similar to the parallel-group design.
-
Open-Label or Single-Blind Run-in Period (2 weeks): All eligible patients receive this compound and self-titrate the dose.[4]
-
Responder Identification: Patients who demonstrate a predefined level of pain reduction (e.g., ≥15% improvement in pain score) are identified as "responders."[1]
-
Randomization: Responders are then randomized in a 1:1 ratio to either continue receiving this compound or switch to a placebo for the remainder of the trial.[1][4]
-
Double-Blind Treatment Period (5 weeks): The primary efficacy endpoint is assessed during this phase.[1][4]
Investigational Product and Dosing
This compound is an oromucosal spray, with each 100µL actuation delivering 2.7mg of THC and 2.5mg of CBD.[5] The placebo is a matching spray without the active cannabinoid constituents.
-
Self-Titration: Patients are instructed to gradually increase the number of daily sprays to achieve a balance between pain relief and tolerability. Dosing is individualized, with a typical range of 1 to 16 sprays per day, often with a higher proportion of doses taken in the evening to minimize potential daytime side effects.[1][5]
Outcome Measures
The primary and secondary endpoints are crucial for evaluating the efficacy and safety of this compound.
-
Primary Efficacy Endpoint: The most common primary endpoint is the change in the average daily pain score from baseline to the end of the treatment period, as measured by an 11-point Numerical Rating Scale (NRS), where 0 represents "no pain" and 10 represents "pain as bad as you can imagine."[1][4] In some studies, a "responder analysis" is used, defining a positive response as a ≥30% reduction in the mean NRS pain score.[2]
-
Secondary Efficacy Endpoints:
-
Safety and Tolerability: Assessed through the monitoring of adverse events, vital signs, and laboratory tests throughout the study.
Data Presentation
The following tables summarize key quantitative data from representative this compound clinical trials for cancer pain.
Table 1: Phase III Parallel-Group RCT (Study 1 - NCT01361607) Efficacy Results [1]
| Outcome Measure | This compound Group | Placebo Group | Median Difference (95% CI) | p-value |
| Median % Improvement in Average Pain NRS Score | 7.2% | 9.5% | -1.84% (-6.19%, 1.50%) | 0.274 |
Table 2: Phase III Randomized Withdrawal Study (Study 2) Design and Primary Endpoint [1]
| Study Phase | Description |
| Run-in | All patients received this compound for a 2-week self-titration period. |
| Randomization | Patients with ≥15% pain improvement were randomized 1:1 to this compound or placebo. |
| Treatment | 5-week double-blind treatment period. |
| Primary Endpoint | The primary efficacy endpoint was not met. |
Table 3: Patient Disposition in a Phase III Parallel-Group RCT [1]
| Status | This compound Group (n=200) | Placebo Group (n=199) |
| Withdrew from Study | 64 (32.0%) | 41 (20.6%) |
| Reason: Adverse Event | 38 (19.0%) | 29 (14.6%) |
| Reason: Withdrawal of Consent | 19 (9.5%) | 8 (4.0%) |
| Completed Study | 136 (68.0%) | 158 (79.4%) |
Mandatory Visualization
Experimental Workflows
Caption: Workflow for a parallel-group randomized controlled trial of this compound.
Caption: Workflow for an enriched randomized withdrawal trial of this compound.
Signaling Pathway
Caption: Simplified signaling pathway of cannabinoids in pain modulation.
References
- 1. This compound oromucosal spray as adjunctive therapy in advanced cancer patients with chronic pain unalleviated by optimized opioid therapy: two double-blind, randomized, placebo-controlled phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study of this compound® for Pain Relief in Patients With Advanced Malignancy. [clin.larvol.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. almirall.de [almirall.de]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes: In Vitro Assessment of Sativex (Nabiximols) Efficacy on Glioma Cells
Introduction
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a notoriously poor prognosis despite multimodal treatment strategies.[1][2] There is an urgent need for novel therapeutic approaches that can overcome treatment resistance. Sativex (Nabiximols), an oromucosal spray containing a 1:1 ratio of Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), has emerged as a potential anti-cancer agent.[3] Preclinical studies have demonstrated that the active components of this compound can inhibit the growth of glioma tumors in vitro and in animal models.[4][5] These cannabinoids appear to be selective, killing glioma cells while leaving non-transformed cells unharmed.[4][5] This document provides an overview of the mechanisms of this compound on glioma cells and details the in vitro assays and protocols necessary to evaluate its therapeutic efficacy.
Mechanism of Action Overview
The anti-tumoral effects of THC and CBD in glioma are multifactorial and involve the modulation of several key cellular signaling pathways. THC, the primary psychoactive component, acts as a partial agonist of cannabinoid receptors CB1 and CB2, which are expressed on glioma cells.[6][7] CBD, which is non-psychoactive, has a low affinity for these receptors but influences other signaling systems.[4][7]
When used in combination, THC and CBD exhibit synergistic effects, leading to:
-
Induction of Apoptosis: The combination of THC and CBD promotes programmed cell death through the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[1][4][8] This leads to the activation of caspase cascades (caspase-3, -7, -9) and PARP cleavage.[9][10]
-
Cell Cycle Arrest: Treatment with both compounds can lead to a significant modulation of the cell cycle, inhibiting glioma cell proliferation.[4]
-
Inhibition of Proliferation and Survival Pathways: The THC:CBD combination has been shown to down-regulate key pro-survival signaling pathways, including the ERK and Akt/mTOR pathways.[8][11][12]
-
Inhibition of Invasion and Angiogenesis: Cannabinoids can reduce glioma cell invasiveness by downregulating the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[6][8]
The following diagram illustrates the proposed signaling pathways affected by this compound components in glioma cells.
Experimental Workflow
A typical workflow for assessing the in vitro efficacy of this compound on glioma cells involves several stages, from initial cell culture to endpoint functional assays.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effects of cannabinoids on glioma cell lines.
Table 1: IC₅₀ Values of Cannabinoids in Glioma Cell Lines
| Cell Line | Compound | IC₅₀ Value | Reference |
|---|---|---|---|
| U87MG | CBD | 8.2 µg/mL (± 0.69) | [10] |
| U373MG | CBD | 4.94 µg/mL (± 0.79) | [10] |
| J3TBG | CBD | 5.77 µg/mL (± 0.38) | [10] |
| U87MG | CBD | 26.2 µM (± 2.8) | [10] |
| U373 | CBD | 24.1 µM (± 2.16) | [10] |
| Patient-Derived GSCs (n=8) | CBD | 50 µM (± 7.1) | [13] |
| Patient-Derived GSCs (n=8) | CBG | 84 µM (± 15.3) | [13] |
| Patient-Derived GSCs (n=8) | CBD:CBG (3:1) | 42 µM (± 3.4) : 16 µM (± 1.1) |[13] |
Note: GSCs = Glioblastoma Stem Cells; CBG = Cannabigerol.
Table 2: Synergistic Effects of THC and CBD on Cell Viability
| Cell Line | Treatment | % Cell Viability (± SEM) | Reference |
|---|---|---|---|
| U251 | THC (1.7 µM) | 71% (± 4) | [10] |
| U251 | CBD (0.4 µM) | 83% (± 5) | [10] |
| U251 | THC (1.7 µM) + CBD (0.4 µM) | 7% (± 4) |[10] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity (WST-1 Assay)
This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells. It is based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases.[14]
Materials:
-
Glioma cell lines (e.g., U87-MG, U251)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound or THC/CBD standards
-
96-well flat-bottom tissue culture plates
-
WST-1 reagent
-
Microplate reader (420-480 nm absorbance)
Procedure:
-
Cell Seeding: Harvest glioma cells and resuspend in complete medium. Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of this compound (or THC and CBD) in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours) at 37°C, 5% CO₂.
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. Monitor for color development.[14]
-
Measurement: Gently shake the plate for 1 minute to ensure uniform color distribution. Measure the absorbance at ~440 nm using a microplate reader. Use a reference wavelength >600 nm if available.[14]
-
Analysis: Subtract the absorbance of the media-only blank from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Detection (Annexin V-FITC / PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15] Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI), a DNA-binding dye, can only enter cells with compromised membranes (late apoptotic/necrotic).[15]
Materials:
-
Treated and control glioma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension at ~500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.[16]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within 1 hour.
Protocol 3: Cell Invasion Assay (Transwell Chamber)
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking in vivo invasion.[17] Cells are seeded in the upper chamber of a Transwell insert coated with a matrix (e.g., Matrigel), and invasion is quantified by counting the cells that migrate to the lower surface.[18]
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free culture medium and complete medium (with 10% FBS)
-
Cotton swabs, methanol, and crystal violet stain
Procedure:
-
Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium. Add 50-100 µL of the diluted Matrigel to the upper chamber of each Transwell insert. Incubate at 37°C for at least 2 hours to allow it to solidify.[17]
-
Cell Preparation: Culture glioma cells to ~80% confluency. Harvest and resuspend them in serum-free medium at a concentration of 0.5-1 x 10⁶ cells/mL.
-
Seeding: Rehydrate the Matrigel layer with serum-free medium for 30 minutes. Remove the medium and add 200 µL of the cell suspension (containing the desired concentration of this compound or vehicle) to the upper chamber.
-
Chemoattractant: Add 600-750 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.[17][19]
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Cell Removal: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the upper surface of the membrane.[17]
-
Fixation & Staining: Fix the invading cells on the lower surface of the membrane by immersing the insert in methanol for 10-20 minutes. Stain with 0.5% crystal violet for 15 minutes.
-
Quantification: Gently wash the insert in water to remove excess stain and allow it to air dry. Count the number of stained, invaded cells in several representative fields of view using a microscope.
Protocol 4: Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye propidium iodide (PI) and flow cytometry to determine the distribution of a cell population across the different phases of the cell cycle (G0/G1, S, and G2/M). This can reveal if a drug induces cell cycle arrest.
Materials:
-
Treated and control glioma cells
-
Cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[20]
-
Flow cytometer
Procedure:
-
Cell Collection: Harvest ~1-2 x 10⁶ cells per sample, including both floating and adherent populations.
-
Washing: Wash cells once with cold PBS and centrifuge at ~500 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent cell clumping.[20]
-
Incubation: Fix the cells for at least 2 hours at 4°C (or overnight).
-
Rehydration: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS to rehydrate the cells.
-
Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence.[20] The resulting DNA content histogram will show peaks corresponding to the G0/G1 phase (2n DNA content), G2/M phase (4n DNA content), and the S phase (intermediate DNA content). A sub-G1 peak can indicate apoptotic cells with fragmented DNA.
References
- 1. Specific Compositions of Cannabis sativa Compounds Have Cytotoxic Activity and Inhibit Motility and Colony Formation of Human Glioblastoma Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Therapeutic Potential of Cannabinoids Against Gliomas: A Systematic Review (2022–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms Involved in the Antitumor Activity of Cannabinoids on Gliomas: Role for Oxidative Stress [mdpi.com]
- 5. Molecular Mechanisms Involved in the Antitumor Activity of Cannabinoids on Gliomas: Role for Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabis Biomolecule Effects on Cancer Cells and Cancer Stem Cells: Cytotoxic, Anti-Proliferative, and Anti-Migratory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A phase 1b randomised, placebo-controlled trial of nabiximols cannabinoid oromucosal spray with temozolomide in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From bench to bedside: the application of cannabidiol in glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. Cannabidiol inhibits RAD51 and sensitizes glioblastoma to temozolomide in multiple orthotopic tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cannabidiol enhances the inhibitory effects of Δ9-tetrahydrocannabinol on human glioblastoma cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Cytotoxic Effects of Cannabidiol and Cannabigerol on Glioblastoma Stem Cells May Mostly Involve GPR55 and TRPV1 Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. corning.com [corning.com]
- 18. Transwell invasion assay [bio-protocol.org]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols for Studying Sativex in Animal Models of Multiple Sclerosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sativex (nabiximols), an oromucosal spray containing a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), is approved for the treatment of spasticity in multiple sclerosis (MS).[1][2] Preclinical research in animal models of MS is crucial for understanding its mechanism of action and exploring its potential as a disease-modifying therapy. This document provides detailed application notes and protocols for utilizing relevant animal models to study the effects of this compound. The primary models discussed are Experimental Autoimmune Encephalomyelitis (EAE) and Theiler's Murine Encephalomyelitis Virus (TMEV)-induced demyelination.
Animal Models for Multiple Sclerosis
The most common animal models for MS are Experimental Autoimmune Encephalomyelitis (EAE) and Theiler's Murine Encephalomyelitis Virus (TMEV)-induced demyelinating disease.
-
Experimental Autoimmune Encephalomyelitis (EAE): EAE is the most widely used animal model for MS. It is an inflammatory demyelinating disease of the central nervous system (CNS) induced by immunization with myelin-derived antigens.[3] Different forms of EAE, such as relapsing-remitting or chronic progressive, can be induced depending on the animal strain and the specific myelin antigen used.[4][5]
-
Theiler's Murine Encephalomyelitis Virus (TMEV)-Induced Demyelinating Disease: This viral model of MS is induced by intracranial injection of TMEV into susceptible mouse strains, such as SJL/J mice.[7][8] It results in a chronic, progressive disease with significant motor impairment and serves as a model for primary progressive MS.[7][8]
Data Presentation: Efficacy of this compound-like Formulations in MS Animal Models
The following tables summarize quantitative data from studies investigating the effects of this compound-like THC:CBD combinations in EAE and TMEV models.
Table 1: Effect of this compound-like Combination on Clinical Score in EAE Mice
| Treatment Group | Mean Maximum Clinical Score (± SEM) | Onset of Disease (Days Post-Immunization ± SEM) | Reference |
| Vehicle | 3.5 ± 0.2 | 11.2 ± 0.5 | [6] |
| This compound-like (10 mg/kg THC + 10 mg/kg CBD) | 2.1 ± 0.3 | 14.5 ± 0.8 | [6] |
| Δ⁹-THC (20 mg/kg) | 2.2 ± 0.4 | 13.8 ± 0.7 | [6] |
| CBD (20 mg/kg) | 3.2 ± 0.3 | 13.1 ± 0.6* | [6] |
*p < 0.05 compared to vehicle
Table 2: Effect of this compound-like Combination on Motor Function in TMEV-Infected Mice
| Treatment Group | Motor Activity (Counts/10 min ± SEM) | % Improvement vs. Vehicle | Reference |
| Vehicle | 152 ± 25 | - | [8][9] |
| This compound-like (5 mg/kg THC + 5 mg/kg CBD) | 315 ± 38 | 107% | [8][9] |
| Δ⁹-THC (5 mg/kg) | 221 ± 31 | 45% | [8][9] |
| CBD (5 mg/kg) | 308 ± 42 | 103% | [8][9] |
*p < 0.05 compared to vehicle
Table 3: Modulation of Cytokine Expression by THC:CBD Combination in EAE
| Cytokine | Treatment Group | Relative mRNA Expression (Fold Change vs. Naive) | Reference |
| Pro-inflammatory | |||
| IL-17 | EAE + Vehicle | 8.5 | [10][11] |
| EAE + THC:CBD | 3.2 | [10][11] | |
| IFN-γ | EAE + Vehicle | 6.2 | [10][11] |
| EAE + THC:CBD | 2.5 | [10][11] | |
| Anti-inflammatory | |||
| IL-10 | EAE + Vehicle | 1.8 | [10][11] |
| EAE + THC:CBD | 4.5 | [10][11] | |
| TGF-β | EAE + Vehicle | 2.1 | [10][11] |
| EAE + THC:CBD | 5.2 | [10][11] |
*p < 0.05 compared to EAE + Vehicle
Experimental Protocols
Protocol 1: Induction of MOG35-55 EAE in C57BL/6 Mice
Materials:
-
Female C57BL/6 mice, 8-12 weeks old
-
Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Sterile Phosphate Buffered Saline (PBS)
-
Syringes and needles (27G and 30G)
Procedure:
-
Antigen Emulsion Preparation:
-
On the day of immunization, prepare a 1:1 emulsion of MOG35-55 in CFA.
-
Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.
-
In a sterile glass syringe, mix equal volumes of the MOG35-55 solution and CFA.
-
Emulsify by repeatedly drawing and expelling the mixture through a linking needle into a second syringe until a thick, white emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the MOG/CFA emulsion subcutaneously into two sites on the flank (50 µL per site).
-
Administer 200 ng of PTX in 100 µL of sterile PBS intraperitoneally (i.p.).
-
-
Second PTX Injection (Day 2):
-
Administer a second dose of 200 ng of PTX in 100 µL of sterile PBS i.p.
-
Protocol 2: Clinical Scoring of EAE
Procedure:
-
Daily monitor and score the clinical signs of EAE starting from day 7 post-immunization.
-
Use a standardized 0-5 scoring scale. "In-between" scores (e.g., 0.5, 1.5) can be used for intermediate symptoms.[8]
EAE Clinical Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs of disease. |
| 0.5 | Tip of tail is limp. |
| 1 | Limp tail. |
| 1.5 | Limp tail and hind limb weakness. |
| 2 | Limp tail and definite hind limb weakness. |
| 2.5 | Limp tail and dragging of one hind limb. |
| 3 | Limp tail and complete paralysis of both hind limbs. |
| 3.5 | Limp tail, complete hind limb paralysis, and weakness in one forelimb. |
| 4 | Limp tail, complete hind limb and partial forelimb paralysis. |
| 4.5 | Complete paralysis of all four limbs. |
| 5 | Moribund state or death. |
Protocol 3: Histopathological Analysis of Inflammation and Demyelination
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Hematoxylin and Eosin (H&E) stain
-
Luxol Fast Blue (LFB) stain
-
Microscope
Procedure:
-
Tissue Collection and Preparation:
-
At the end of the experiment, deeply anesthetize the mice and perfuse transcardially with ice-cold PBS followed by 4% PFA.
-
Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions at 4°C until the tissue sinks.
-
Embed the spinal cord in OCT compound and freeze.
-
Cut 10-20 µm thick transverse sections using a cryostat.
-
-
Staining:
-
H&E Staining for Inflammation: Stain sections with H&E to visualize cellular infiltrates.
-
LFB Staining for Demyelination: Stain sections with LFB to assess myelin integrity. Counterstain with Cresyl Violet.
-
-
Scoring:
-
Score inflammation and demyelination on a 0-4 scale.
-
Histopathological Scoring Scale:
| Score | Inflammation (H&E) | Demyelination (LFB) |
| 0 | No inflammatory cells | Normal myelin |
| 1 | A few scattered inflammatory cells | Rare foci of perivascular demyelination |
| 2 | Perivascular cuffs of inflammatory cells | Perivascular and subpial demyelination |
| 3 | Extensive perivascular cuffs and parenchymal infiltration | Confluent areas of demyelination |
| 4 | Widespread parenchymal infiltration | Massive, widespread demyelination |
Protocol 4: Flow Cytometry for Immune Cell Profiling
Materials:
-
Spleens and spinal cords from experimental mice
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Collagenase D
-
DNase I
-
Percoll
-
Fluorescently conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD25) and intracellular markers (e.g., FoxP3, IFN-γ, IL-17)
-
Fixation/Permeabilization buffers
-
Flow cytometer
Procedure:
-
Single-Cell Suspension Preparation:
-
Spleen: Mechanically dissociate the spleen to obtain a single-cell suspension. Lyse red blood cells.
-
Spinal Cord: Perfuse mice with PBS. Mince the spinal cord and digest with Collagenase D and DNase I. Isolate mononuclear cells using a Percoll gradient.
-
-
Cell Staining:
-
Surface Staining: Incubate cells with a cocktail of fluorescently labeled antibodies against surface markers.
-
Intracellular Staining: For cytokine and transcription factor analysis, stimulate cells in vitro (e.g., with PMA/Ionomycin and a protein transport inhibitor) before surface staining. Then, fix and permeabilize the cells and stain with antibodies against intracellular targets.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to quantify different immune cell populations (e.g., Th1, Th17, Treg cells).
-
Mandatory Visualizations
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Regulation of Th1 cells and experimental autoimmune encephalomyelitis (EAE) by glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. miltenyibiotec.com [miltenyibiotec.com]
- 4. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Theiler’s Murine Encephalomyelitis Virus Infection of SJL/J and C57BL/6J Mice: Models for Multiple Sclerosis and Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myelin Oligodendrocyte Glycoprotein (MOG35-55) Induced Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice [jove.com]
- 7. Induction and Monitoring of Experimental Autoimmune Encephalitis (EAE) in Rodents [research.wayne.edu]
- 8. Hooke - Contract Research - Experimental autoimmune encephalomyelitis (EAE) - Mouse EAE scoring [hookelabs.com]
- 9. A this compound®-like combination of phytocannabinoids as a disease-modifying therapy in a viral model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Sativex® (Nabiximols) in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration protocols for Sativex® (nabiximols) in research environments. This compound is an oromucosal spray containing a formulated extract of Cannabis sativa that delivers a consistent amount of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in an approximate 1:1 ratio. Each 100 microliter spray contains 2.7 mg of THC and 2.5 mg of CBD.[1][2]
Dosing and Administration Data
The following tables summarize quantitative data on this compound dosing and administration from various clinical trials and research studies.
Table 1: this compound Dosing Regimens in Clinical Research
| Indication | Starting Dose | Titration Schedule | Typical Maintenance Dose | Maximum Recommended Dose | Citation(s) |
| Multiple Sclerosis (MS) Spasticity | 1 spray in the evening. | Increase by 1 spray per day as tolerated, up to 12 sprays daily, over a period of up to 2 weeks. A minimum of a 15-minute gap should be left between sprays. | 8 sprays per day, divided throughout the day. | 12 sprays per day. | [1][3][4] |
| Cannabis Use Disorder (CUD) | 5 sprays per day for the first 2 days. | Gradual increase of 5 sprays per day, reaching a maximum of 42 sprays per day by day 10. | Variable, with averages ranging from 4.1 to 12.8 sprays per day. | Up to 42 sprays per day in some studies. | [5] |
| Advanced Cancer Pain | 1 spray in the evening. | Self-titration to a minimum of 3 sprays per day, then individualized up to 10 sprays per day over 14 days. | Low to medium dose ranges (1-10 sprays/day) showed better efficacy. | Not to exceed 10 sprays per day in the described study. | [6][7][8] |
| Neuromyelitis Optica Spectrum Disorder (NMOSD) | Pre-specified uptitration schedule over 2 weeks. | Individualized to optimum daily dosage. | To be determined by the study. | 12 sprays per day. | [9] |
| Recurrent Glioblastoma | 1 spray in the evening. | Gradual individualized titration by 1 additional spray per day. | Mean of 6-7.5 sprays per day after titration. | 12 sprays per day. | [10][11] |
Table 2: Pharmacokinetic Parameters of this compound (Oromucosal Spray)
| Parameter | THC | CBD | Citation(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours (after 21.6 mg THC/20 mg CBD dose) | Comparable to THC | [12] |
| Terminal Elimination Half-life (t½) | 1.94, 3.72, and 5.25 hours for 2, 4, and 8 sprays respectively. | 5.28, 6.39, and 9.36 hours for 2, 4, and 8 sprays respectively. | [12] |
Experimental Protocols
Protocol 1: Administration of this compound Oromucosal Spray in a Clinical Trial Setting
Objective: To ensure consistent and safe administration of this compound to research participants.
Materials:
-
This compound® (nabiximols) oromucosal spray
-
Placebo spray (matching in appearance, taste, and packaging)
-
Participant diary for recording dose, time, and any adverse events
-
Blood pressure and heart rate monitor
Procedure:
-
Participant Instruction:
-
Provide comprehensive training to the participant on the correct use of the oromucosal spray.
-
Instruct the participant to shake the spray vial well before each use.[4]
-
Demonstrate the correct administration technique: spray onto the oromucosal surface (inside of the cheek or under the tongue), varying the application site with each use to avoid irritation.[3][4]
-
Advise participants to maintain a consistent administration schedule in relation to food intake to minimize bioavailability variability.[1][4]
-
Inform participants about potential side effects, such as dizziness and fatigue, which are more common during the initial titration period, and are usually mild and transient.[1]
-
For studies involving driving or operating machinery, caution participants about potential impairment.[10]
-
-
Initial Titration Phase (Example for MS Spasticity):
-
Day 1: Administer one spray in the evening.[4]
-
Days 2-14: Gradually increase the daily dose by one spray per day, as tolerated by the participant, up to a maximum of 12 sprays per day.[1][3] Doses should be divided between morning and evening.[4]
-
Maintain at least a 15-minute interval between sprays.[3][4]
-
The research team should be in regular contact with the participant to monitor for adverse events and adjust the titration schedule if necessary. Dose reduction or temporary interruption may be required based on the severity of side effects.[1][11]
-
-
Maintenance Phase:
-
Data Collection:
-
Instruct participants to record the date, time, and number of sprays for each administration in their diary.
-
Record any adverse events, noting the time of onset, duration, and severity.
-
At study visits, review the participant's diary for compliance and adverse events.
-
Measure vital signs, such as blood pressure and heart rate, at baseline and regular intervals throughout the study.[13]
-
-
Washout Period (for crossover studies):
-
For crossover trial designs, a washout period of at least 2 weeks is typically implemented between treatment arms to ensure the drug is cleared from the system.[9]
-
Visualizations
Signaling Pathways of THC and CBD
Caption: Signaling pathways of THC and CBD via cannabinoid receptors.
Experimental Workflow for a this compound Clinical Trial
Caption: Generalized workflow for a this compound clinical trial.
References
- 1. medicines.org.uk [medicines.org.uk]
- 2. wearevolcanic.com [wearevolcanic.com]
- 3. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 4. hse.ie [hse.ie]
- 5. Effects of sub-chronic nabiximols on biological markers of individuals undergoing a clinical trial for the treatment of cannabis use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound oromucosal spray as adjunctive therapy in advanced cancer patients with chronic pain unalleviated by optimized opioid therapy: two double-blind, randomized, placebo-controlled phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. lrl.mn.gov [lrl.mn.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. isrctn.com [isrctn.com]
- 11. A phase 1b randomised, placebo-controlled trial of nabiximols cannabinoid oromucosal spray with temozolomide in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nps.org.au [nps.org.au]
- 13. bmjopen.bmj.com [bmjopen.bmj.com]
Application Notes and Protocols for Placebo-Controlled Trials of Sativex (Nabiximols)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the design and methodology of placebo-controlled trials for Sativex (nabiximols), an oromucosal spray containing delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD).[1][2] The protocols outlined are synthesized from multiple clinical trials in key indications, including multiple sclerosis (MS)-related spasticity, neuropathic pain, and cancer pain.
Introduction to this compound and Placebo-Controlled Trial Design
This compound is a cannabinoid-based medicine indicated for the symptomatic relief of spasticity in multiple sclerosis, neuropathic pain, and intractable cancer pain.[1][3] Placebo-controlled trials are the gold standard for evaluating the efficacy and safety of new therapeutic agents. The design of these trials for this compound has evolved to address the unique characteristics of cannabinoid-based medicines and the subjective nature of the symptoms being treated.
Several placebo-controlled trial designs have been employed in this compound studies:
-
Parallel-Group Design: Participants are randomly assigned to either the this compound group or the placebo group for the duration of the study.[4][5]
-
Crossover Design: Each participant receives both this compound and placebo in a sequential, randomized order, separated by a washout period.[6][7]
-
Enriched-Design Study: This design includes an initial open-label or single-blind phase where all participants receive this compound. Only those who show a predefined level of improvement are then randomized to receive either this compound or a placebo in a subsequent double-blind phase.[4][8] This design is intended to mirror clinical practice by identifying patients most likely to benefit.[8]
-
Randomized Withdrawal Design: Participants already being treated with this compound who have shown a sustained benefit are randomized to either continue with this compound or switch to a placebo.[9][10][11] This design assesses the maintenance of efficacy.
Signaling Pathway of this compound Components
The active components of this compound, THC and CBD, exert their effects primarily through the endocannabinoid system. THC is a partial agonist at both CB1 and CB2 receptors, which are found in the central nervous system and on immune cells, respectively.[1][2][3] Activation of these receptors can modulate pain perception and reduce muscle spasticity.[1] CBD has a more complex mechanism of action, including modulation of intracellular calcium and potential anti-inflammatory effects.[1]
Experimental Protocols
Protocol 1: Enriched-Design, Placebo-Controlled Trial for MS Spasticity
This protocol is based on a Phase 3 study of this compound as an add-on therapy for patients with moderate to severe spasticity due to multiple sclerosis.[4][8]
1. Patient Population:
-
Inclusion Criteria: Adults with a confirmed diagnosis of MS, experiencing spasticity that is not adequately relieved by their current antispasticity medication.[8]
-
Exclusion Criteria: History of schizophrenia or other psychotic illnesses, severe personality disorders, or current use of cannabis-based medications.[12]
2. Study Design:
-
Phase A (Single-Blind Enrichment): A 4-week period where all eligible participants receive this compound as an add-on therapy. The investigator is aware that all participants are receiving the active drug, but the participants are blinded.[4]
-
Phase B (Double-Blind Randomized Controlled Trial): Responders from Phase A are randomized in a 1:1 ratio to receive either this compound or a matching placebo for 12 weeks, in addition to their standard antispasticity medication.[4][8]
3. Outcome Measures:
-
Primary Endpoint: The mean change from baseline in the spasticity NRS score during the double-blind phase.[8]
-
Secondary Endpoints:
Protocol 2: Parallel-Group, Placebo-Controlled Trial for Neuropathic Pain
This protocol is based on a study evaluating the efficacy of this compound in patients with peripheral neuropathic pain.[5][13]
1. Patient Population:
-
Inclusion Criteria: Adults with chronic peripheral neuropathic pain (≥6 months duration) with a pain severity score of ≥4 on a 0-10 NRS.[5] Patients should be on a stable dose of their current analgesic medication.[5]
-
Exclusion Criteria: As per Protocol 1.
2. Study Design:
-
A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[5]
-
Following a 7-day baseline period, participants are randomized to receive either this compound or a matching placebo for 5 weeks.[5]
-
Dosage: A self-titration regimen is used to optimize the dose.
3. Outcome Measures:
-
Primary Endpoint: The difference in the mean change in pain severity from baseline to the end of treatment, measured using a 0-10 NRS.[5]
-
Secondary Endpoints:
Protocol 3: Randomized, Placebo-Controlled Trial for Cancer Pain
This protocol is based on studies of this compound as an adjunctive treatment for patients with advanced cancer and persistent pain despite optimized opioid therapy.[11][12][14]
1. Patient Population:
-
Inclusion Criteria: Adults with advanced cancer and a clinical diagnosis of cancer-related pain not fully relieved by optimized opioid therapy.[12][14]
-
Exclusion Criteria: Planned clinical interventions that could affect pain perception (e.g., chemotherapy, radiation therapy).[12]
2. Study Design:
-
A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.[14]
-
Following a screening and eligibility period, participants are randomized (1:1) to this compound or placebo.[14]
-
Dosage: An initial titration period of up to 14 days, allowing for individualized dosing (e.g., 3 to 10 sprays per day), followed by a fixed-dose period for the remainder of the study.[14]
3. Outcome Measures:
-
Primary Endpoint: The proportion of patients with a ≥30% improvement in their average pain NRS score from baseline.[15]
-
Secondary Endpoints:
-
Sleep disturbance scores.
-
Use of breakthrough opioid medication.
-
Patient and clinician global impression of change.
-
Data Presentation
Table 1: Summary of this compound Efficacy in MS Spasticity (Enriched-Design Study)
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Mean Change in Spasticity NRS (from randomization) | -0.04 | +0.81 | 0.0002 | [4] |
| Responder Rate (≥30% improvement) | 74% | 51% | <0.01 | [8] |
| Mean Change in Spasm Frequency Score | -1.20 | -0.53 | 0.0053 | [8] |
| Mean Change in Sleep Disturbance NRS | -2.12 | -1.21 | 0.0028 | [8] |
Table 2: Summary of this compound Efficacy in Neuropathic Pain
| Outcome Measure | This compound Group | Placebo Group | p-value | Reference |
| Mean Change in Pain Intensity NRS | -1.48 | -0.52 | 0.004 | [13] |
| Mean Change in Sleep Quality NRS | -2.1 | -0.7 | 0.001 | [13] |
| Improvement in Dynamic Allodynia | Significant | No significant change | 0.042 | [13] |
| Improvement in Punctate Allodynia | Significant | No significant change | 0.021 | [13] |
Table 3: Summary of this compound Efficacy in Cancer Pain
| Study Design | This compound Dose | Primary Outcome | Result | Reference |
| Parallel Group | Low (1-4 sprays/day) | ≥30% reduction in pain NRS | No significant difference vs. placebo | [15] |
| Parallel Group | Medium (6-10 sprays/day) | ≥30% reduction in pain NRS | Statistically significant improvement vs. placebo | [15] |
| Parallel Group | High (11-16 sprays/day) | ≥30% reduction in pain NRS | Statistically significant improvement vs. placebo | [15] |
| Enriched Withdrawal | Self-titrated | Time to treatment failure | Significantly longer for this compound vs. placebo | [11] |
Note: The efficacy of this compound in cancer pain has yielded mixed results across different studies and patient populations.[16]
Conclusion
The design of placebo-controlled trials for this compound has incorporated innovative approaches like the enriched-design and randomized withdrawal studies to effectively assess its efficacy in patient populations with subjective symptoms. The protocols and data presented here provide a framework for researchers and drug development professionals to design and interpret clinical trials of cannabinoid-based medicines. Careful consideration of the patient population, study design, and outcome measures is crucial for obtaining robust and clinically meaningful results.
References
- 1. This compound (Nabiximols) for the Treatment of Multiple Sclerosis, Europe - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Nabiximols | C42H60O4 | CID 9852188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 4. azmedmj.com [azmedmj.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. A randomized, double-blind, placebo-controlled trial to evaluate the effect of nabiximols oromucosal spray on clinical measures of spasticity in patients with multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized, double-blind, placebo-controlled, parallel-group, enriched-design study of nabiximols* (this compound(®) ), as add-on therapy, in subjects with refractory spasticity caused by multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wearevolcanic.com [wearevolcanic.com]
- 10. A placebo-controlled, parallel-group, randomized withdrawal study of subjects with symptoms of spasticity due to multiple sclerosis who are receiving long-term this compound® (nabiximols) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound oromucosal spray as adjunctive therapy in advanced cancer patients with chronic pain unalleviated by optimized opioid therapy: two double-blind, randomized, placebo-controlled phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. trial.medpath.com [trial.medpath.com]
- 13. This compound successfully treats neuropathic pain characterised by allodynia: a randomised, double-blind, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. cancerresearchuk.org [cancerresearchuk.org]
Application Notes and Protocols for the Use of Numerical Rating Scale in Sativex Spasticity Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of the Numerical Rating Scale (NRS) for spasticity assessment in clinical trials investigating the efficacy of Sativex (nabiximols). This document outlines the experimental protocols, summarizes key quantitative data from pivotal trials, and visualizes the associated biological and experimental pathways.
Introduction to this compound and Spasticity Assessment
This compound, an oromucosal spray containing a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), is an approved treatment for moderate to severe spasticity in multiple sclerosis (MS) patients who have not responded adequately to other anti-spasticity medications.[1][2] A cornerstone of this compound clinical trials is the patient-reported 0-10 Numerical Rating Scale (NRS), a validated tool for assessing the severity of spasticity.[3][4] The NRS allows patients to rate their spasticity over a 24-hour period, providing a more holistic view of their symptoms compared to clinician-rated measures at a single point in time.[4]
Quantitative Data Summary from this compound Clinical Trials
The following tables summarize the key efficacy data from various clinical trials of this compound for the treatment of spasticity, with a focus on NRS outcomes.
Table 1: Baseline and Change in Spasticity NRS Scores
| Clinical Trial | Treatment Group | Number of Patients | Mean Baseline NRS Score | Mean Change from Baseline in NRS Score | p-value vs. Placebo |
| Pivotal Trial 1 (6 weeks) | This compound | 124 | Not Reported | -1.18 | 0.048 |
| Placebo | 65 | Not Reported | -0.63 | ||
| Pivotal Trial 2 (15 weeks, PP analysis) | This compound | 122 (of 167) | 6.77 | -1.3 | 0.035 |
| Placebo | 145 (of 170) | 6.48 | -0.8 | ||
| SAVANT Study (Phase B) | This compound (add-on) | 53 | Not Reported | Significant Improvement | < 0.0001 |
| Placebo (add-on) | 53 | Not Reported | Less Improvement | ||
| Italian Observational Study | This compound | 1597 | 7.5 | -1.6 (at 1 month) | Not Applicable |
*PP: Per-Protocol
Table 2: Responder Rates in this compound Clinical Trials
| Clinical Trial | Responder Definition | This compound Responder Rate | Placebo Responder Rate | p-value |
| Pivotal Trial 3 (Phase B) | ≥30% improvement from screening baseline | 74% | 51% | 0.0003 |
| Pivotal Trial 2 (PP analysis) | ≥30% improvement from baseline | 36% | 24% | 0.040 |
| SAVANT Study (Phase B) | ≥30% NRS improvement | 77.4% | 32.1% | < 0.0001 |
| Italian Observational Study | ≥20% improvement (Initial Response) at 1 month | 70.5% | Not Applicable | Not Applicable |
| ≥30% improvement (Clinically Relevant Response) at 1 month | 28.2% | Not Applicable | Not Applicable |
Experimental Protocols
Protocol for Spasticity Assessment using the 0-10 Numerical Rating Scale (NRS)
Objective: To provide a standardized method for patients to self-report the severity of their spasticity.
Materials:
-
Patient diary or an electronic data capture system (e.g., Interactive Voice Response System - IVRS).[5]
-
Standardized instructions for the patient.
Procedure:
-
Patient Instruction: At the beginning of the trial (baseline period), patients are thoroughly instructed on how to use the 11-point NRS. The scale ranges from 0 to 10, where '0' represents "no spasticity" and '10' represents "the worst possible spasticity".[3][6]
-
Rating Period: Patients are asked to consider their overall experience of spasticity over the preceding 24 hours when providing their rating.[3]
-
Data Collection Frequency: Patients record their spasticity score daily in their diary or via the electronic system.[5]
-
Baseline Score Calculation: The baseline NRS score is typically calculated as the mean of the daily scores recorded during the last 7 days of the baseline period.[5]
-
Endpoint Score Calculation: The endpoint NRS score is calculated as the mean of the daily scores from the last 14 days of the treatment period.[5]
-
Defining Response:
-
Initial Response: A ≥20% improvement from the baseline NRS score is often used to identify initial responders, particularly in "enriched trial designs".[5][6] This threshold is considered the minimal clinically important difference.[4]
-
Clinically Relevant Response: A ≥30% improvement from the baseline NRS score is typically defined as a clinically relevant response.[6]
-
Typical "Enriched" Clinical Trial Design for this compound
Many this compound trials employ an "enriched" design to identify patients who are likely to benefit from the treatment before randomizing them into a placebo-controlled phase.[5][7]
Phase A: Single-Blind Run-in Period (Typically 4 weeks)
-
Inclusion Criteria: Patients with a diagnosis of MS and moderate to severe spasticity (e.g., a baseline NRS score of ≥4) who have not responded to other anti-spasticity medications are enrolled.[5][8]
-
Treatment: All eligible patients receive open-label this compound.
-
Dose Titration: Patients typically undergo a self-titration period to find their optimal dose, up to a maximum number of sprays per day (e.g., 12 sprays).[9] A common titration schedule involves gradually increasing the number of sprays daily.[9]
-
Response Assessment: At the end of the 4-week period, patients who achieve a pre-defined level of improvement on the spasticity NRS (typically ≥20% reduction from baseline) are identified as "initial responders".[5][6]
-
Non-Responders: Patients who do not meet the response criteria are discontinued from the trial.
Phase B: Double-Blind, Placebo-Controlled Period (Typically 12 weeks)
-
Randomization: Initial responders from Phase A are randomized in a double-blind manner to receive either this compound or a matching placebo, while continuing their stable dose of other anti-spasticity medications.[5]
-
Primary Endpoint Assessment: The primary efficacy endpoint is typically the change in the mean spasticity NRS score from the baseline of Phase B to the end of the treatment period.[5]
-
Secondary Endpoints: Other outcomes often include responder analyses (proportion of patients achieving a ≥30% improvement), spasm frequency, and quality of life measures.[5]
Visualizations
Signaling Pathway of this compound (THC and CBD)
References
- 1. derbyshiremedicinesmanagement.nhs.uk [derbyshiremedicinesmanagement.nhs.uk]
- 2. tandfonline.com [tandfonline.com]
- 3. ovid.com [ovid.com]
- 4. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 5. azmedmj.com [azmedmj.com]
- 6. jnnp.bmj.com [jnnp.bmj.com]
- 7. A randomized, double-blind, placebo-controlled, parallel-group, enriched-design study of nabiximols* (this compound(®) ), as add-on therapy, in subjects with refractory spasticity caused by multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of cannabinoid oromucosal spray for multiple sclerosis spasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scottishmedicines.org.uk [scottishmedicines.org.uk]
Application Notes and Protocols for Long-Term Sativex (Nabiximols) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established protocols for conducting long-term safety and efficacy studies of Sativex (nabiximols), an oromucosal spray containing a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD). The primary indication explored in these protocols is the treatment of moderate to severe spasticity in patients with multiple sclerosis (MS).
Introduction
This compound is an endocannabinoid system modulator approved for the symptomatic relief of spasticity in MS patients who have not responded adequately to other anti-spasticity medications.[1][2][3][4] Long-term studies are crucial to understanding the sustained safety and efficacy profile of this compound in a real-world setting. These protocols are designed to guide researchers in setting up and conducting robust long-term observational and interventional studies.
Quantitative Data Summary
The following tables summarize key quantitative data from long-term studies of this compound, providing insights into its long-term safety and efficacy.
Table 1: Long-Term Safety Profile of this compound in Multiple Sclerosis Patients
| Adverse Event Category | Incidence Rate | Study Type | Reference |
| Common Treatment-Related Adverse Events (>10%) | |||
| Dizziness | 24.7% | Open-label trial | [5] |
| Fatigue | 12.3% | Open-label trial | [5] |
| Common Treatment-Related Adverse Events (Post-Marketing) | |||
| Dizziness | 2.3% | Observational Registry | [6] |
| Fatigue | 1.7% | Observational Registry | [6] |
| Serious Adverse Events | |||
| Any Serious AE | 3.4% | Open-label trial | [5] |
| Psychiatric AEs of clinical significance | 6% | Observational Registry | [6] |
| Falls requiring medical attention | 6% | Observational Registry | [6] |
| Suicidality | 2% | Observational Registry | [6] |
Table 2: Long-Term Efficacy and Treatment Continuation of this compound
| Efficacy/Continuation Metric | Result | Study Type | Reference |
| Patient-Reported Spasticity Improvement | |||
| Mean reduction in 0-10 NRS score at 4 weeks | 24.6% | Real-world evidence study | [2] |
| Mean reduction in 0-10 NRS score at 18 months (in continuers) | 33.9% | Real-world evidence study | [2] |
| Patients achieving ≥20% improvement in NRS score at 4 weeks | 76.8% | Real-world evidence study | [2] |
| Adjusted mean change in NRS from baseline (this compound vs. Placebo) | -1.30 vs. -0.97 | Meta-analysis | [7][8] |
| Treatment Discontinuation | |||
| Withdrawal rate in the first year | 36% | Open-label trial | [5] |
| - Due to Adverse Events | 14% | Open-label trial | [5] |
| - Due to Lack of Efficacy | 9% | Open-label trial | [5] |
| Permanent discontinuation rate | 32% | Observational Registry | [6] |
| - Due to Lack of Effectiveness | ~33% of discontinuers | Observational Registry | [6] |
| - Due to Adverse Events | ~25% of discontinuers | Observational Registry | [6] |
| Treatment Continuation | |||
| Patients continuing treatment at 12 months | 60.5% | Observational Study | |
| Patients continuing treatment (overall) | 60% | Observational Registry | [6] |
| Patients reporting worthwhile benefit | 83% | Observational Registry | [6] |
Experimental Protocols
Long-Term Open-Label Efficacy and Safety Study Protocol
This protocol outlines a prospective, open-label, multicenter study to evaluate the long-term safety and efficacy of this compound in patients with moderate to severe MS spasticity.
3.1.1. Patient Population:
-
Inclusion Criteria:
-
Adults (≥18 years) with a confirmed diagnosis of Multiple Sclerosis.
-
Moderate to severe spasticity (a score of ≥4 on a 0-10 Numerical Rating Scale).
-
Inadequate response to other anti-spasticity medications.
-
Demonstrated a clinically significant improvement in spasticity-related symptoms during an initial 4-week trial of this compound (e.g., ≥20% improvement on the spasticity NRS).[9]
-
-
Exclusion Criteria:
3.1.2. Treatment and Dosing:
-
This compound is administered as an oromucosal spray.
-
Patients self-titrate their dose to achieve optimal symptom relief with minimal side effects.[5]
-
The number of sprays per day is recorded by the patient in a diary. The maximum recommended dose is 12 sprays per day.[4]
3.1.3. Schedule of Assessments:
| Assessment | Baseline (Week 0) | Week 4 | Week 12 | Every 12 Weeks Thereafter | End of Study/ Withdrawal |
| Informed Consent | X | ||||
| Demographics & Medical History | X | ||||
| Physical & Neurological Examination | X | X | X | ||
| Spasticity Assessment (0-10 NRS) | X | X | X | X | X |
| Adverse Event Monitoring | X | X | X | X | X |
| Concomitant Medication Review | X | X | X | X | X |
| Patient Global Impression of Change (PGIC) | X | X | X | X | |
| Clinician Global Impression of Change (CGIC) | X | X | X | X |
3.1.4. Efficacy and Safety Endpoints:
-
Primary Efficacy Endpoint: Change from baseline in the patient-reported 0-10 Numerical Rating Scale (NRS) for spasticity.
-
Secondary Efficacy Endpoints:
-
Safety Endpoints:
-
Incidence, severity, and causality of adverse events (AEs).
-
Incidence of serious adverse events (SAEs).
-
Withdrawal rates due to AEs.
-
3.1.5. Statistical Analysis Plan:
-
The primary efficacy analysis will be performed on the intent-to-treat (ITT) population.
-
Changes in NRS scores from baseline to each follow-up visit will be analyzed using a mixed-model for repeated measures (MMRM).
-
Responder rates will be analyzed using logistic regression.
-
Safety data will be summarized descriptively.
Post-Marketing Observational Safety Registry Protocol
This protocol describes a multicenter, observational program to evaluate the long-term safety of this compound in a real-world clinical setting.[6][13]
3.2.1. Patient Population:
-
Patients prescribed this compound for MS spasticity as per the approved indication.
3.2.2. Data Collection:
-
Data is collected by prescribing physicians via electronic Case Report Forms (eCRFs) at regular intervals (e.g., every 6 months).[13]
-
Data to be collected includes:
3.2.3. Safety Endpoints:
-
Incidence rates of adverse events.
-
Incidence of events of special interest.
-
Analysis of risk factors for adverse events.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for a long-term this compound efficacy and safety study.
This compound Mechanism of Action Signaling Pathway
Caption: Simplified signaling pathway for the mechanism of action of this compound.
References
- 1. This compound in the Management of Multiple Sclerosis-Related Spasticity: Role of the Corticospinal Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A real‐world evidence study of nabiximols in multiple sclerosis patients with resistant spasticity: Analysis in relation to the newly described ‘spasticity‐plus syndrome’ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 4. mssociety.org.uk [mssociety.org.uk]
- 5. This compound long-term use: an open-label trial in patients with spasticity due to multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An observational postmarketing safety registry of patients in the UK, Germany, and Switzerland who have been prescribed this compound® (THC:CBD, nabiximols) oromucosal spray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. pharmaline.co.il [pharmaline.co.il]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. researchgate.net [researchgate.net]
- 12. Effect of nabiximols oromucosal spray (this compound®) on symptoms associated with multiple sclerosis-related spasticity: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Methodologies for Assessing Sativex® (Nabiximols) in Pediatric Epilepsy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sativex® (nabiximols) is an oromucosal spray containing a formulated extract of the Cannabis sativa plant, delivering a near 1:1 ratio of two key cannabinoids: delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD). While approved for the treatment of spasticity in multiple sclerosis in several countries, its potential application in pediatric epilepsy remains an area of active investigation. The anticonvulsant properties of CBD are well-documented, with the FDA approval of Epidiolex® for certain severe childhood epilepsies. However, the synergistic or additive effects of THC in combination with CBD for epilepsy are less understood, making robust assessment methodologies critical. This document provides detailed application notes and protocols for researchers and drug development professionals aiming to assess the efficacy and safety of this compound in pediatric populations with treatment-resistant epilepsy.
Cannabinoid Signaling Pathways in Epilepsy
The therapeutic potential of cannabinoids in epilepsy is largely attributed to their interaction with the endocannabinoid system (ECS), a key neuromodulatory system in the central nervous system. The primary psychoactive component of cannabis, THC, is a partial agonist of the cannabinoid type 1 (CB1) receptor, while CBD has a more complex mechanism of action, including modulation of the ECS and interaction with other receptor systems.
Proposed Clinical Trial Protocol for this compound in Pediatric Refractory Epilepsy
While no large-scale randomized controlled trials (RCTs) have been published for this compound specifically for pediatric epilepsy, a robust protocol can be developed based on methodologies from studies of other cannabinoid formulations in this population and this compound trials for other indications in children.[2][3][4]
Study Design
A multi-center, randomized, double-blind, placebo-controlled, parallel-group study is recommended. An initial open-label phase can be considered to establish dosing and tolerability.[2][5]
Participant Population
-
Inclusion Criteria:
-
Age 2-18 years.
-
Diagnosis of a treatment-resistant epilepsy syndrome (e.g., Dravet Syndrome, Lennox-Gastaut Syndrome, or other developmental and epileptic encephalopathies).
-
Failure to achieve seizure control with at least two appropriate anti-seizure medications (ASMs).
-
A stable ASM regimen for at least 4 weeks prior to baseline.
-
A minimum number of countable motor seizures per month during the baseline period.
-
-
Exclusion Criteria:
-
Known allergy to cannabinoids or any component of this compound.
-
History of psychosis or severe psychiatric disorder.
-
Significant cardiovascular, hepatic, or renal disease.[1]
-
Use of other cannabinoid-containing products within a specified washout period.
-
Intervention
-
Investigational Product: this compound (nabiximols) oromucosal spray (2.7 mg THC and 2.5 mg CBD per 100 microliter spray).
-
Placebo: A spray formulation identical in appearance, taste, and smell but lacking the active cannabinoid ingredients.
-
Dosage and Administration:
-
A titration period of 2-4 weeks is recommended to find an optimal dose, balancing efficacy and tolerability.[6]
-
Dosing should be weight-based (mg/kg/day) and administered in divided doses.
-
Caregivers should be trained on the correct administration of the oromucosal spray.
-
Data Presentation: Key Assessment Areas and Outcome Measures
Quantitative data should be collected at baseline and at regular intervals throughout the study.
| Domain | Primary Outcome Measure | Secondary/Exploratory Outcome Measures | Data Collection Method |
| Seizure Frequency & Severity | - Percentage change from baseline in countable motor seizure frequency.[2] | - Responder rate (e.g., ≥50% reduction in seizure frequency).[7] - Change in seizure-free days.[3] - Caregiver global impression of change (CGIC).[4] | - Daily seizure diary (electronic or paper). |
| Quality of Life (QoL) | - Change from baseline in a validated pediatric epilepsy QoL questionnaire score. | - Sub-scale scores of the chosen QoL instrument (e.g., cognitive, emotional, social, physical domains).[8][9][10] | - Quality of Life in Childhood Epilepsy Questionnaire (QOLCE-55).[11] - Child and Adolescent Scale of Participation (CASP). |
| Safety & Tolerability | - Incidence and severity of adverse events (AEs). | - Changes in vital signs, ECG, and laboratory parameters (liver function tests, complete blood count). - Discontinuation rate due to AEs.[12] | - Spontaneous reporting by caregivers. - Standardized AE questionnaires. - Regular clinical assessments. |
| Pharmacokinetics (PK) | - Plasma concentrations of THC, CBD, and their metabolites. | - Correlation between plasma concentrations and clinical response/AEs. | - Blood sampling at specified time points.[13] |
| Concomitant Medications | - Changes in the dosage of concomitant ASMs. | - Plasma levels of concomitant ASMs to assess for drug-drug interactions.[12] | - Medication logs. - Therapeutic drug monitoring. |
Experimental Protocols: Detailed Methodologies
Seizure Monitoring
-
Baseline Period (4-8 weeks): Caregivers will be trained to prospectively record the date, time, and type of all observable seizures in a daily diary.
-
Treatment Period (12-16 weeks): Continue daily seizure diary entries. Regular follow-up calls or clinic visits to ensure data quality and adherence.
-
Data Analysis: The primary efficacy endpoint will be the percentage change in the mean weekly frequency of countable motor seizures during the treatment period compared to the baseline period.
Quality of Life Assessment
-
Instrument Selection: The Quality of Life in Childhood Epilepsy Questionnaire (QOLCE-55) is a well-validated, caregiver-reported instrument.[11]
-
Administration: The questionnaire should be administered at baseline, mid-point, and end of the treatment period.
-
Scoring: Follow the standardized scoring manual for the QOLCE-55 to calculate subscale and total scores.[11] Higher scores typically indicate a better quality of life.
Safety Monitoring
-
Adverse Event (AE) Reporting: Caregivers should be instructed to report any new or worsening symptoms immediately. AEs will be graded for severity (mild, moderate, severe) and assessed for their relationship to the study drug. Common AEs associated with cannabinoids in pediatric populations include somnolence, decreased appetite, diarrhea, and elevated liver transaminases.[12][14][15]
-
Clinical Laboratory Tests: Blood samples for hematology, chemistry (including liver function tests), and urinalysis should be collected at baseline and at regular intervals.
-
Electrocardiograms (ECGs): To monitor for any cardiac effects, ECGs should be performed at baseline and as clinically indicated.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial assessing this compound in pediatric epilepsy.
Conclusion
Assessing this compound for pediatric epilepsy requires a multifaceted approach that extends beyond simple seizure counts.[16] A well-designed clinical trial should incorporate validated, caregiver-reported outcomes to capture the full impact of the intervention on the child's quality of life.[17][18] The protocols outlined in this document provide a framework for conducting rigorous and meaningful research in this promising area of pediatric neurology. Given the potential for drug-drug interactions, particularly with other anti-seizure medications, and the known adverse event profile of cannabinoids, careful safety monitoring is paramount throughout any investigation.[12]
References
- 1. tga.gov.au [tga.gov.au]
- 2. researchgate.net [researchgate.net]
- 3. First Canadian paediatric study of mixed THC/CBD cannabis oil shows promise for children with drug-resistant epilepsy [sickkids.ca]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. use of purified cannabidiol in refractory pediatric epilepsy: beyond lennox gastaut syndrome, dravet syndrome, and tuberous sclerosis complex [aesnet.org]
- 7. Prospective evaluation of oral cannabis extracts in children with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epilepsy‐specific patient‐reported outcome measures of children's health‐related quality of life: A systematic review of measurement properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quality of Life of Childhood Epilepsy (QOLCE) in pediatric patients enrolled in a prospective, open-label clinical study with cannabidiol (CBD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality of Life of Developmentally Normal Children With Epilepsy and Their Siblings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. archlab.ca [archlab.ca]
- 12. medpagetoday.com [medpagetoday.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. Medical cannabis for children: Evidence and recommendations | Canadian Paediatric Society [cps.ca]
- 16. worldwide.com [worldwide.com]
- 17. Development and Validation of a Caregiver-Reported Quality-of-Life Questionnaire for Pediatric Patients With Drug-Resistant Epilepsy on a Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Managing Adverse Events in Sativex® (Nabiximols) Clinical Trials
This technical support center is designed for researchers, scientists, and drug development professionals involved in clinical trials with Sativex® (nabiximols). It provides troubleshooting guides and frequently asked questions (FAQs) to effectively manage adverse events (AEs) that may be encountered during experiments.
Common Adverse Events in this compound Clinical Trials
This compound® is generally well-tolerated; however, some adverse events have been reported in clinical trials. The most common AEs are typically mild to moderate in severity and often resolve within a few days of continued treatment.[1] Dizziness and fatigue are the most frequently reported side effects, particularly during the initial dose titration period.[1][2]
The following table summarizes the incidence of common adverse events reported in various clinical studies.
| Adverse Event | Incidence Rate (%) | Study Population | Notes |
| Dizziness | 24.7% | Multiple Sclerosis (long-term use) | Often occurs during the initial titration period and is usually mild to moderate.[3] |
| Fatigue | 12.3% | Multiple Sclerosis (long-term use) | Also more common during the initial titration phase.[3] |
| Somnolence | Varies | Multiple Sclerosis / Chronic Pain | Frequently reported across various studies.[2] |
| Dry Mouth | Varies | Multiple Sclerosis | A commonly reported AE. |
| Nausea | Varies | Multiple Sclerosis | Generally mild to moderate in severity. |
| Vertigo | Varies | Multiple Sclerosis | One of the most common AEs in some studies.[4] |
| Urinary Tract Infection | Varies | Multiple Sclerosis | Reported in both this compound and placebo groups.[4] |
| Muscle Spasms | Varies | Multiple Sclerosis | Reported in the nabiximols group.[4] |
| Psychiatric AEs (e.g., disorientation, depression) | 17.6% (vs. 7.8% placebo) | Multiple Sclerosis | Includes events like disorientation, depression, euphoric mood, and dissociation.[2] |
Troubleshooting Guides for Common Adverse Events
This section provides a question-and-answer formatted guide to troubleshoot specific adverse events.
Issue: Participant reports dizziness or somnolence.
Q1: What is the immediate course of action when a participant reports dizziness or somnolence?
A1: First, assess the severity of the symptoms. Advise the participant not to drive, operate heavy machinery, or perform any hazardous activities while experiencing these effects.[1] Reassure them that these are common side effects, especially during the initial titration period, and are often mild and transient.[1][2]
Q2: How should the dose of this compound® be adjusted in response to dizziness or somnolence?
A2: If the adverse event is troublesome, consider reducing the daily dose by 1-2 sprays.[1] It may also be appropriate to maintain the current dose for a few more days to see if the participant develops tolerance and the symptoms resolve. If symptoms persist or are severe, a downward re-titration of the dose may be necessary.
Q3: When should treatment be temporarily interrupted or discontinued due to dizziness or somnolence?
A3: If the symptoms are severe or significantly impact the participant's daily activities and do not resolve with dose reduction, a temporary interruption of treatment should be considered. The decision to permanently discontinue should be based on a thorough evaluation of the risk-benefit ratio for the individual participant and if the AE is not tolerated.
Issue: Participant complains of oral irritation or bad taste.
Q1: What are the initial recommendations for a participant experiencing oral irritation?
A1: Advise the participant to vary the application site within the mouth for each spray.[1] They should avoid spraying on or around any ulcerated or irritated areas. Shaking the spray container before use is also recommended.[1]
Q2: Are there any dose adjustments needed for oral irritation?
A2: Dose adjustments are typically not the first line of management for localized oral irritation. However, if the irritation is severe and persistent, a dose reduction or temporary interruption of treatment may be considered while the oral mucosa heals.
Issue: A participant shows signs of a potential psychiatric adverse event (e.g., disorientation, confusion).
Q1: What is the protocol for managing a suspected psychiatric adverse event?
A1: Any suspected psychiatric adverse event should be carefully evaluated by the investigator. It is crucial to differentiate between a treatment-emergent event and a manifestation of the underlying condition. In clinical trials, patients with a personal or family history of psychotic illness are typically excluded.[2]
Q2: What are the recommendations for dosing in the event of a psychiatric AE?
A2: High doses of this compound® have been associated with an increased risk of serious psychiatric adverse events.[2] If a clinically significant psychiatric event occurs, treatment should be interrupted, and the participant should be closely monitored. A decision on whether to re-initiate treatment at a lower dose or discontinue permanently should be made after a thorough psychiatric evaluation.
Frequently Asked Questions (FAQs)
Q: What is the recommended dose titration schedule for this compound® to minimize adverse events? A: A titration period is required to find the optimal dose for each patient.[5] The number of sprays should be increased daily according to a predefined schedule, typically over the first two weeks.[1] This "start low, go slow" approach helps in developing tolerance and minimizing side effects.[6] The median dose in clinical trials is often around eight sprays per day.[5]
Q: How are adverse events monitored and graded in this compound® clinical trials? A: Adverse events in clinical trials are typically coded using the Medical Dictionary for Regulatory Activities (MedDRA) and graded for severity using the Common Terminology Criteria for Adverse Events (CTCAE).[7][8] Safety and tolerability are assessed at each study visit.[4]
Q: What are the criteria for discontinuing this compound® treatment in a clinical trial due to lack of efficacy? A: In some clinical trials, a formal 4-week therapeutic trial period is incorporated. If a participant does not show a clinically significant improvement in their primary symptoms (e.g., at least a 20% improvement on a 0-10 Numeric Rating Scale for spasticity), treatment may be discontinued.[5]
Experimental Protocols
Protocol for Monitoring and Reporting Adverse Events
-
AE Detection and Recording:
-
Adverse events are to be actively monitored at each study visit through direct questioning of the participant and review of their diary entries.
-
All AEs, whether volunteered by the participant or observed by the study staff, must be recorded in the electronic Case Report Form (eCRF).
-
-
AE Grading and Coding:
-
The severity of each AE will be graded using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
All AEs will be coded using the Medical Dictionary for Regulatory Activities (MedDRA).[8]
-
-
Causality Assessment:
-
The investigator will assess the relationship of each AE to the study medication (this compound® or placebo).
-
-
Serious Adverse Event (SAE) Reporting:
-
Any AE that is classified as serious must be reported to the sponsor and the Institutional Review Board (IRB) or Ethics Committee (EC) within the timeframe specified in the trial protocol.
-
-
Symptom Assessment Scales:
-
The Numeric Rating Scale (NRS) is a validated 11-point scale used to assess the severity of symptoms like spasticity and pain.[4] A baseline NRS score is recorded, and changes from baseline are monitored throughout the study to assess both efficacy and tolerability.
-
Visualizations
Adverse Event Management Workflow
The following diagram illustrates a typical workflow for managing adverse events in a this compound® clinical trial.
References
- 1. derbyshiremedicinesmanagement.nhs.uk [derbyshiremedicinesmanagement.nhs.uk]
- 2. tga.gov.au [tga.gov.au]
- 3. This compound long-term use: an open-label trial in patients with spasticity due to multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azmedmj.com [azmedmj.com]
- 5. medicines.org.uk [medicines.org.uk]
- 6. drcarolinemaccallum.com [drcarolinemaccallum.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
Sativex® Oromucosal Spray: Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Sativex® (nabiximols). The following information is intended to assist in optimizing dosage strategies to minimize psychoactive effects during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it relate to its psychoactive effects?
This compound is an oromucosal spray containing a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD).[1] THC is a partial agonist at both CB₁ and CB₂ cannabinoid receptors, which are found in the central nervous system and immune cells, respectively.[2] The psychoactive effects of this compound are primarily attributed to THC's activity at CB₁ receptors in the brain.[3] CBD has low affinity for cannabinoid receptors but may modulate the effects of THC, potentially reducing some of its psychoactive properties.[2][4]
Q2: What are the common psychoactive adverse effects reported in clinical trials of this compound?
In clinical trials, the psychoactive effects of this compound are generally reported as mild to moderate in severity.[5] Commonly reported effects include dizziness, fatigue, disorientation, and in some cases, a feeling of intoxication or euphoria.[6][7] These effects are most prominent during the initial titration period and tend to decrease over time.[5]
Q3: How can the dosage of this compound be optimized to minimize psychoactive effects in a research setting?
The key to minimizing psychoactive effects is a slow and careful dose titration.[8][9] The recommended approach is to start with a low dose and gradually increase it over a period of up to two weeks to find the optimal dose that provides the desired therapeutic effect with minimal side effects.[9] Close monitoring of psychoactive and cognitive effects is crucial during this period.
Q4: Are there any validated instruments for assessing the psychoactive effects of this compound in research participants?
Yes, several validated scales can be used to assess the subjective psychoactive effects of cannabinoids. These include:
-
Visual Analog Scales (VAS): To measure subjective feelings of "high," "drowsiness," "dizziness," and other psychoactive effects.
-
Marijuana Effect Expectancy Questionnaire (MEEQ): Assesses both positive and negative expectancies related to cannabis use.[5]
-
Cannabis Expectancy Questionnaire (CEQ): A more recent measure developed and validated in cannabis-using samples.[5]
-
Cannabis Abuse Screening Test (CAST): A short screening tool to assess problems related to cannabis use.[10]
Troubleshooting Guide: Managing Psychoactive Effects in Experimental Protocols
| Issue | Potential Cause | Recommended Action |
| Participant reports significant dizziness or "feeling high" | Dose is too high or titration is too rapid. | Reduce the dose to the previously well-tolerated level. Maintain the lower dose for a few days before attempting to re-escalate at a slower rate. |
| Impaired cognitive function observed in performance tests | Psychoactive effects of THC impacting domains such as working memory or executive function. | Consider administering cognitive tests at trough drug levels (before the next dose). If impairment persists, a dose reduction may be necessary. |
| Participant experiences anxiety or paranoia | This is a known, though less common, dose-dependent effect of THC. | Immediately interrupt or significantly reduce the dosage. Provide a supportive environment for the participant. Re-evaluate the risk-benefit for this individual's continued participation. |
| Inconsistent reporting of psychoactive effects | Variability in oral mucosal absorption. | Advise participants to standardize the administration site within the mouth and to avoid administration around the time of food or drink intake to minimize variability.[11] |
Experimental Protocols
Protocol 1: Assessment of Psychoactive and Cognitive Effects
Objective: To quantitatively assess the psychoactive and cognitive effects of different this compound dosage regimens.
Methodology:
-
Participant Selection: Recruit participants with the intended clinical profile for the study. Exclude individuals with a personal or family history of significant psychiatric disorders.[12]
-
Baseline Assessment: Before initiating this compound administration, conduct a baseline assessment of cognitive function and subjective psychoactive effects using the instruments listed in FAQ 4.
-
Dosage and Titration: Administer this compound according to a pre-defined titration schedule. A typical starting dose is one spray in the evening, with gradual increases every few days.[8]
-
Monitoring: At pre-defined time points after administration (e.g., 1, 2, 4, and 8 hours), repeat the assessment of psychoactive and cognitive effects.
-
Cognitive Testing: Employ a battery of validated cognitive tests to assess domains sensitive to cannabinoid effects, such as:
-
Working Memory (e.g., N-Back Task)
-
Verbal Free Recall (e.g., Rey Auditory Verbal Learning Test)
-
Psychomotor Speed (e.g., Finger Tapping Test)
-
Executive Function (e.g., Stroop Test)
-
-
Physiological Measures: Monitor heart rate and blood pressure at regular intervals, although significant changes are not always expected at therapeutic doses.
-
Data Analysis: Analyze the data to identify dose-dependent effects on psychoactive scores, cognitive performance, and physiological measures.
Protocol 2: In Vitro Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound components (THC and CBD) and their metabolites for CB₁ and CB₂ receptors.
Methodology:
-
Materials:
-
Cell membranes expressing human CB₁ or CB₂ receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compounds (THC, CBD, and their metabolites).
-
Binding buffer and wash buffer.
-
96-well plates and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Saturation Binding Assay: To determine the receptor density (Bmax) and radioligand affinity (Kd). Incubate cell membranes with increasing concentrations of the radioligand.
-
Competition Binding Assay: To determine the inhibitory constant (Ki) of the test compounds. Incubate cell membranes with a fixed concentration of radioligand and increasing concentrations of the test compound.
-
Terminate the assay by rapid filtration and wash to separate bound and free radioligand.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis: Calculate Bmax, Kd, and Ki values to determine the binding affinities of the test compounds for CB₁ and CB₂ receptors.
Visualizations
Caption: Simplified signaling pathways of THC and CBD at the CB1 receptor.
Caption: A typical experimental workflow for optimizing this compound dosage.
References
- 1. The effect of medical cannabis on cognitive functions: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cognitive test performance in chronic cannabis flower users, concentrate users, and non-users. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. Assessment of cannabis use disorders: a systematic review of screening and diagnostic instruments - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Anticipated Effects of Cannabis Scale (AECS): Initial Development and Validation of an Affect- and Valence-Based Expectancy Measure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. sunnyskiescbd.com [sunnyskiescbd.com]
- 8. mdpi.com [mdpi.com]
- 9. Cannabis Medication - Overview of the main physiological effects of THC [cannabismedication.com.au]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of cognitive and psychomotor impairment, subjective effects, and blood THC concentrations following acute administration of oral and vaporized cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Placebo Effect in Sativex (Nabiximols) Pain Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in designing and interpreting clinical trials of Sativex (nabiximols) for pain, with a specific focus on mitigating the significant challenge of the placebo effect.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing a high placebo response in our this compound trial for neuropathic pain. Is this a common finding?
A: Yes, a high placebo response is a well-documented phenomenon in clinical trials for pain, and particularly in studies involving cannabis-based medicines like this compound.[1][2][3] The media attention and patient expectations surrounding cannabinoids can contribute to a significant placebo effect.[1][2] In some this compound studies for neuropathic pain, the placebo response has been substantial enough to mask the therapeutic benefit of the active drug when comparing group averages.[4]
Q2: What are the key factors contributing to the placebo effect in pain studies?
A: The placebo effect in pain is a complex psycho-biological phenomenon driven by several factors:
-
Expectation of Benefit: Patients who believe they are receiving an active treatment are more likely to report pain improvement.[5]
-
Response Bias: Participants may report improvement to please researchers or because of the rapport built with study staff.[5]
-
Classical Conditioning: The distinct smell and taste of cannabis-based medicines can create conditioned responses.[6]
-
Psychological and Cultural Factors: Pre-existing beliefs and societal views about cannabis can influence patient-reported outcomes.[5][7]
Q3: How can we adjust our experimental design to minimize the placebo effect before starting a trial?
A: Several a priori strategies can be implemented:
-
Placebo Run-in Period: A single-blind placebo lead-in phase can be used to identify and exclude high placebo responders before randomization.[5][8] However, meta-analyses have shown mixed results on the effectiveness of this approach.[5]
-
Stringent Inclusion/Exclusion Criteria: Exclude patients with highly variable baseline pain reports.[5] Consider screening for psychological factors, as depression has been identified as a potential confounder in this compound trials.[9]
-
Patient and Staff Training: Educate patients on accurate pain reporting and the nature of the placebo effect.[10] Train staff to maintain neutrality and avoid leading questions.[5]
-
Enriched Enrollment Randomized Withdrawal (EERW) Design: In this design, all patients initially receive the active drug. Those who respond positively are then randomized to either continue the active drug or switch to a placebo. This design can be effective in demonstrating the maintenance of efficacy.[11]
Q4: During our trial, we suspect a significant placebo response is occurring. What can we do?
A: While mid-trial changes are complex, here are some considerations for analysis and for future trial design:
-
Analyze Subgroups: Post-hoc analysis of patient subgroups may reveal differential treatment effects.
-
Measure Patient Expectations: Incorporating questionnaires to gauge patient expectations can provide valuable data for interpreting results.
-
Objective Outcome Measures: Where possible, complement subjective pain scores with more objective measures, although this is challenging in pain studies.
Q5: How can we effectively blind a study when this compound has a distinct taste and smell?
A: This is a significant challenge for cannabis-based medicine trials. While a perfect solution is difficult, consider the following:
-
Active Placebo: An active placebo that mimics some of the subjective effects of this compound without the analgesic properties could be considered, though this introduces its own set of complexities.
-
Careful Formulation of the Placebo: The placebo should be matched as closely as possible in terms of color, taste, and smell.[12]
Data Presentation: this compound vs. Placebo in Neuropathic and Cancer Pain
The following tables summarize quantitative data from key clinical trials of this compound in pain management.
Table 1: this compound in Neuropathic Pain
| Study Population | N | Treatment Duration | Primary Outcome Measure | This compound Mean Change from Baseline | Placebo Mean Change from Baseline | P-value |
| Neuropathic pain with allodynia | 125 | 4 weeks | Pain Intensity Score (0-10 NRS) | -1.48 | -0.52 | 0.004 |
| Central neuropathic pain in MS | 66 | 4 weeks | Pain Intensity Score (0-10 NRS) | -2.7 | -1.4 | 0.005 |
| Refractory central neuropathic pain in MS | 339 | 14 weeks | Pain Intensity Score (0-10 NRS) | -1.93 | -1.76 | 0.47 |
| Peripheral neuropathic pain (diabetes) | 297 | 14 weeks | Pain Intensity Score (0-10 NRS) | -1.67 | -1.55 | 0.63 |
Data sourced from multiple clinical trials.[4][6]
Table 2: this compound in Cancer-Related Pain
| Study Population | N | Treatment Duration | Primary Outcome Measure | This compound Mean Change from Baseline | Placebo Mean Change from Baseline | P-value |
| Intractable cancer-related pain | 177 | 2 weeks | Pain Intensity Score (0-10 NRS) | -1.37 | -0.69 | 0.014 |
| Opioid-refractory cancer pain (low dose) | ~90/group | 5 weeks | Pain Intensity Score (0-11 NRS) | -1.5 | -0.8 | 0.024 |
| Opioid-refractory cancer pain (medium dose) | ~90/group | 5 weeks | Pain Intensity Score (0-11 NRS) | -1.2 | -0.8 | 0.178 |
| Opioid-refractory cancer pain (high dose) | ~90/group | 5 weeks | Pain Intensity Score (0-11 NRS) | -1.0 | -0.8 | 0.555 |
Data sourced from multiple clinical trials.[6][13][14]
Experimental Protocols
Example Protocol: Double-Blind, Randomized, Placebo-Controlled, Parallel-Group Study of this compound for Neuropathic Pain
-
Patient Screening and Baseline:
-
Inclusion criteria: Adults with chronic neuropathic pain of at least 3 months duration, with a baseline pain score of ≥ 4 on a 0-10 Numerical Rating Scale (NRS).[15]
-
Exclusion criteria: History of severe psychiatric disorders, unstable cardiovascular disease, or substance abuse.[16]
-
Establish a 7-day baseline period where patients record their pain scores daily.[15]
-
-
Randomization:
-
Dosing and Titration:
-
Patients initiate treatment with a single spray in the evening.
-
The dose is titrated over a 2-week period, with patients gradually increasing the number of sprays per day based on efficacy and tolerability, up to a maximum permitted dose (e.g., 12 sprays per day).[1][18]
-
Patients should maintain a stable dose for the remainder of the treatment period (e.g., 3-10 weeks).[19]
-
-
Outcome Assessment:
-
Safety Monitoring:
-
Adverse events are recorded at each study visit.
-
Visualizations
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. A Review of Scientific Evidence for THC:CBD Oromucosal Spray (Nabiximols) in the Management of Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. floraflex.com [floraflex.com]
- 8. Cannabinoids Pain Signaling Pathways (Chapter 2) - Cambridge Handbook of Pain Medicine [cambridge.org]
- 9. Randomized Placebo-Controlled Double-Blind Clinical Trial of Cannabis-Based Medicinal Product (this compound) in Painful Diabetic Neuropathy: Depression is a major confounding factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Analgesic Potential of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]
- 14. realmofcaring.org [realmofcaring.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. palliativedrugs.org [palliativedrugs.org]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. This compound oromucosal spray as adjunctive therapy in advanced cancer patients with chronic pain unalleviated by optimized opioid therapy: two double-blind, randomized, placebo-controlled phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
Sativex Technical Support Center for Research Laboratories
This technical support center provides essential information for researchers, scientists, and drug development professionals utilizing Sativex® (nabiximols) in a laboratory setting. It offers guidance on stability, storage, and handling, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
A1: this compound is an oromucosal spray containing two principal active cannabinoids derived from the Cannabis sativa plant: delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), in an approximately 1:1 ratio.[1] The formulation also includes the excipients ethanol, propylene glycol, and peppermint oil.[1] Each 100 microlitre spray delivers approximately 2.7 mg of THC and 2.5 mg of CBD.[1]
Q2: How should this compound be stored in a research laboratory?
A2: Proper storage is critical to maintain the integrity of this compound. Unopened vials must be stored upright in a refrigerator at 2°C to 8°C.[2] Once a vial is opened for use, it is not necessary to continue refrigerated storage, but it should be kept at a temperature below 25°C and stored in an upright position.[2]
Q3: What is the shelf-life of this compound for research purposes?
A3: The shelf-life of an unopened this compound vial is 2 years when stored under recommended refrigerated conditions.[3] After the first use, an opened vial has an in-use stability of 42 days.[2][3] It is crucial for research labs to mark the date of first use on the vial to ensure the product is used within its stable period.
Q4: Can I use a this compound vial that has been opened for longer than 42 days?
A4: It is not recommended. The 42-day in-use shelf life is based on stability data. Beyond this period, the concentration and ratio of THC and CBD may be altered due to degradation, potentially affecting experimental results and their reproducibility.
Q5: How does repeated access to the vial for sampling affect this compound stability?
A5: While specific studies on repeated vial punctures in a lab setting are limited, each opening exposes the solution to air and potential contaminants. Oxygen and light are known to degrade cannabinoids.[4] To minimize degradation, it is advisable to aliquot the required amount for an experiment quickly, minimize the time the vial is open, and store it properly immediately after use. For long-term studies requiring multiple samplings, consider using a closed system transfer device to minimize atmospheric exposure.[4]
Stability and Storage Conditions
Proper handling and storage are paramount for maintaining the stability and efficacy of this compound in a research environment. The active components, THC and CBD, are susceptible to degradation from light, heat, and oxidation.
| Condition | Unopened Vial | Opened Vial |
| Storage Temperature | 2°C to 8°C (Refrigerated) | Below 25°C (Room Temperature) |
| Shelf Life | 2 years from date of manufacture | 42 days from the date of opening |
| Storage Position | Upright | Upright |
| Light Exposure | Store in the original carton to protect from light | Minimize exposure to direct light |
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Precipitation Observed Upon Dilution in Aqueous Buffers (e.g., PBS, Cell Culture Media)
-
Question: I diluted this compound in my cell culture medium for an in-vitro assay, and I observed a precipitate. What could be the cause and how can I prevent this?
-
Answer: This is a common issue due to the hydrophobic nature of cannabinoids. This compound is formulated in an ethanol and propylene glycol base to solubilize THC and CBD. When diluted into an aqueous environment, the cannabinoids can precipitate out of the solution.
-
Troubleshooting Steps:
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of ethanol and propylene glycol as in your this compound dilutions. This will help you determine if any observed cellular effects are due to the active compounds or the excipients.
-
Solvent Concentration: Be mindful of the final concentration of ethanol and propylene glycol in your cell culture. High concentrations can be cytotoxic.[5] It is recommended to keep the final ethanol concentration below 0.5%.[6]
-
Dilution Method: To minimize precipitation, add the this compound stock solution to the pre-warmed (37°C) aqueous buffer or media with gentle but rapid mixing. Avoid adding the aqueous solution directly to the this compound stock.
-
Use of a Carrier: Consider using a carrier molecule like bovine serum albumin (BSA) in your buffer or utilizing the serum in your cell culture medium to help solubilize the cannabinoids and prevent precipitation.
-
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Question: My experimental results are variable between different assays using the same vial of this compound. What could be the reason?
-
Answer: Inconsistent results can stem from several factors related to the handling and stability of this compound.
-
Troubleshooting Steps:
-
Vial Shaking: Ensure the this compound vial is gently shaken before each use to ensure a homogenous solution.
-
In-Use Stability: Verify that the vial has not exceeded its 42-day in-use shelf life.
-
Storage Conditions: Confirm that the opened vial has been stored below 25°C and protected from light.
-
Degradation: Exposure to air and light can lead to the degradation of THC to cannabinol (CBN) and other degradation products, altering the biological activity of the solution. Minimize the time the vial is open during sample preparation.
-
Analyte Quantification: If possible, periodically quantify the concentration of THC and CBD in your working solutions using an appropriate analytical method like HPLC-UV to confirm their stability.
-
-
Issue 3: Changes in Viscosity of this compound Solution
-
Question: I've noticed the this compound solution seems more viscous at lower temperatures. Does this affect its use in experiments?
-
Answer: Yes, the viscosity of the this compound solution, which is in an ethanol/propylene glycol base, is temperature-dependent.
-
Troubleshooting Steps:
-
Equilibration: Before use, allow the this compound vial to equilibrate to room temperature if it has been stored in a cooler environment. This will ensure consistent viscosity for accurate pipetting and dispensing.
-
Pipetting Technique: Use positive displacement pipettes for highly viscous liquids to ensure accurate volume transfer.
-
-
Experimental Protocols
Protocol: Preparation of this compound Dilutions for In-Vitro Cell-Based Assays
This protocol provides a general guideline for diluting this compound for use in cell culture experiments, aiming to minimize precipitation and excipient-induced cytotoxicity.
-
Materials:
-
This compound oromucosal spray
-
Pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Gently shake the this compound vial before use.
-
Dispense one spray (100 µL) into a sterile microcentrifuge tube. This will be your stock solution.
-
Prepare a series of dilutions in your pre-warmed cell culture medium. It is recommended to perform a serial dilution to achieve the desired final concentrations.
-
When preparing dilutions, add the this compound solution (or a more concentrated dilution) to the cell culture medium while gently vortexing or flicking the tube to ensure rapid mixing.
-
Visually inspect each dilution for any signs of precipitation. If precipitation is observed, consider adjusting the dilution strategy or using a solubilizing agent like BSA.
-
Prepare a corresponding set of vehicle control dilutions using an ethanol/propylene glycol mixture that matches the concentrations in your this compound dilutions.
-
Use the prepared dilutions immediately for your experiments.
-
Protocol: Quantification of THC and CBD in this compound by HPLC-UV
This is an exemplary protocol for the analysis of THC and CBD in this compound, which can be adapted based on available instrumentation and laboratory standard operating procedures.
-
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
-
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid
-
Certified reference standards of THC and CBD
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient elution is often used. For example, a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 228 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Accurately dilute a known volume of this compound in the mobile phase to a concentration within the calibration range of the instrument.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of calibration standards of THC and CBD of known concentrations in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting the peak area against the concentration for each analyte.
-
-
Analysis and Quantification:
-
Inject the prepared this compound sample.
-
Identify the peaks for THC and CBD based on their retention times compared to the standards.
-
Quantify the concentration of THC and CBD in the sample using the calibration curve.
-
Visualizations
References
- 1. kentandmedwayformulary.nhs.uk [kentandmedwayformulary.nhs.uk]
- 2. medicines.org.uk [medicines.org.uk]
- 3. pharmaline.co.il [pharmaline.co.il]
- 4. Evaluating drug stability and sterility in single-dose vials when accessed with a closed system transfer device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Sativex Oromucosal Spray
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing challenges associated with enhancing the bioavailability of Sativex (nabiximols) oromucosal spray. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and comparative data to guide your research.
Frequently Asked Questions (FAQs)
Q1: What is the reported bioavailability of this compound, and what are the primary factors limiting it?
The bioavailability of the active components in this compound, delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), is known to be low and highly variable among patients when administered as an oromucosal spray.[1][2][3] Oral bioavailability of THC is estimated to be between 4% to 12%, while for CBD it is approximately 6%.[3][4]
The primary factors contributing to this are:
-
Extensive First-Pass Metabolism: After absorption, cannabinoids are transported to the liver where they are significantly metabolized by cytochrome P450 enzymes before reaching systemic circulation.[5]
-
Poor Aqueous Solubility: THC and CBD are highly lipophilic compounds, which limits their dissolution in the aqueous environment of the oral cavity and gastrointestinal tract, a crucial step for absorption.
-
High Inter-Individual Variability: Pharmacokinetic parameters such as maximum plasma concentration (Cmax) and area under the curve (AUC) show a high degree of variability between patients.[1][2]
Q2: How does co-administration with food affect the bioavailability of this compound?
Co-administration of this compound with food, particularly a high-fat meal, has been shown to significantly increase the bioavailability of both THC and CBD. One study reported that under fed conditions, the mean Cmax and AUC for THC were 1.6 and 2.8 times higher, respectively, compared to fasting conditions. For CBD, the increase was even more pronounced, with a 3.3-fold increase in Cmax and a 5.1-fold increase in AUC.[2] This is thought to be due to the increased solubilization of the lipophilic cannabinoids in the presence of dietary fats and bile salts.
Q3: What are the most promising strategies for improving the bioavailability of oromucosal cannabinoid formulations?
Several advanced drug delivery technologies have shown promise in enhancing the bioavailability of cannabinoids compared to standard oromucosal sprays. These include:
-
Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium.[6][7] This enhances the solubilization and absorption of lipophilic drugs like THC and CBD.[5]
-
Nanoparticle-Based Formulations: Encapsulating cannabinoids in nanoparticles can improve their solubility, protect them from degradation, and enhance their permeation across mucosal membranes.[8]
-
Inclusion of Bioenhancers: Certain compounds, like piperine, can inhibit first-pass metabolism, thereby increasing the systemic availability of co-administered drugs.
Troubleshooting Guide
Problem 1: High variability in preclinical in vivo pharmacokinetic (PK) studies.
-
Possible Cause: Inherent biological differences in animal models, similar to the high inter-subject variability observed in humans.[9]
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure strict control over dosing procedures, timing of blood sampling, and animal handling.
-
Fasting/Fed State: Control the feeding schedule of the animals, as food intake can significantly alter cannabinoid absorption.[2][10] Consider conducting studies in both fasted and fed states to characterize the food effect.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual variability on the overall results.
-
Crossover Study Design: If feasible, a crossover design where each animal receives both the test and control formulations can help to reduce inter-animal variability.
-
Problem 2: Poor correlation between in vitro permeation data and in vivo bioavailability results.
-
Possible Cause: The in vitro model may not fully replicate the complex biological environment of the oral mucosa and the subsequent gastrointestinal tract.
-
Troubleshooting Steps:
-
Refine In Vitro Model:
-
Membrane Selection: While porcine buccal or esophageal mucosa are commonly used and considered good surrogates, ensure the tissue is fresh and handled correctly to maintain its integrity.
-
Receptor Medium: The composition of the receptor medium in your Franz diffusion cell setup should maintain sink conditions without compromising the membrane's viability. For lipophilic compounds like cannabinoids, the addition of a solubilizing agent to the buffer may be necessary.
-
-
Consider the Entire Absorption Pathway: Remember that a significant portion of an oromucosal spray is inevitably swallowed. Therefore, in vitro models should ideally be complemented with assessments of stability in simulated gastric and intestinal fluids.
-
Problem 3: Difficulty in formulating a stable and effective Self-Nanoemulsifying Drug Delivery System (SNEDDS) for THC and CBD.
-
Possible Cause: Inappropriate selection of oils, surfactants, or co-surfactants, or incorrect ratios of these components.
-
Troubleshooting Steps:
-
Systematic Component Screening: Conduct thorough solubility studies of THC and CBD in a variety of oils, surfactants, and co-surfactants to identify the excipients with the highest solubilizing capacity.
-
Construct Pseudo-Ternary Phase Diagrams: These diagrams are essential for identifying the optimal ratios of oil, surfactant, and co-surfactant that result in a stable nanoemulsion upon dilution.[4][7]
-
Characterize the Nanoemulsion: After formulation, it is crucial to characterize the droplet size, polydispersity index (PDI), and zeta potential of the resulting nanoemulsion to ensure it meets the desired specifications for optimal absorption.
-
Data Presentation: Comparative Pharmacokinetics
The following tables summarize pharmacokinetic data from studies comparing this compound with novel formulations designed to improve bioavailability.
Table 1: Pharmacokinetic Parameters of THC in Different Formulations
| Formulation | Dose (THC) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| This compound Oromucosal Spray | 5.4 mg | 1.48 | ~1.94 | 2.99 | [8] |
| Nanoparticle-Based Spray | 3.96 mg | 2.23 | 1.54 | 7.74 | [8] |
| Oral THC | 5 mg | - | - | - | [11] |
| Low-Dose this compound | 5.4 mg | - | - | - | [11] |
| High-Dose this compound | 16.2 mg | - | - | - | [11] |
| THC/CBD-SE Powder (SNEDDS) | 8 mg | 32.79 | - | - | [5] |
| Oil-Based Drops | 8 mg | 10.17 | - | - | [5] |
Table 2: Pharmacokinetic Parameters of CBD in Different Formulations
| Formulation | Dose (CBD) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| THC/CBD-SE Powder (SNEDDS) | 8 mg | - | - | - | [5] |
| Oil-Based Drops | 8 mg | - | - | - | [5] |
| Oral CBD (Epidiolex®) | 750 mg (twice daily) | 389.17 | - | 1542.19 | [12] |
Experimental Protocols
Protocol 1: In Vitro Buccal Permeation Study using Franz Diffusion Cells
This protocol outlines a general procedure for assessing the permeation of cannabinoids across a biological membrane, which is a key in vitro experiment for evaluating the potential of new formulations.
1. Materials and Equipment:
-
Vertical Franz diffusion cells
-
Porcine buccal or esophageal mucosa (freshly excised)
-
Receptor medium (e.g., phosphate-buffered saline with a solubilizing agent like 0.5% SLS)[13]
-
Donor formulation (e.g., cannabinoid-loaded SNEDDS)
-
Water bath with circulator and stirrer
-
High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) system for analysis
2. Procedure:
-
Membrane Preparation: Obtain fresh porcine buccal or esophageal mucosa from a local abattoir. Carefully separate the epithelial layer and store it in Krebs-Ringer bicarbonate buffer on ice. Use within 2 hours of collection.
-
Franz Cell Assembly:
-
Fill the receptor chamber of the Franz diffusion cell with pre-warmed (37°C) and degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.
-
Mount the prepared mucosal tissue between the donor and receptor chambers, with the mucosal side facing the donor compartment.
-
Clamp the chambers together securely.
-
-
Temperature Equilibration: Place the assembled Franz cells in the water bath set to 37°C and allow the system to equilibrate for 30 minutes.
-
Application of Formulation: Apply a precise amount of the test formulation to the surface of the mucosa in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw a sample from the receptor chamber through the sampling port. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
Sample Analysis: Analyze the collected samples for cannabinoid concentration using a validated HPLC or LC-MS/MS method.
3. Data Analysis:
-
Calculate the cumulative amount of cannabinoid permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
-
Calculate the permeability coefficient (Kp) by dividing the steady-state flux by the initial concentration of the drug in the donor chamber.
Protocol 2: Development of a Self-Nanoemulsifying Drug Delivery System (SNEDDS) for Cannabinoids
This protocol provides a systematic approach to developing a SNEDDS formulation for THC and/or CBD.
1. Excipient Screening (Solubility Studies):
-
Determine the solubility of the cannabinoid(s) in a range of oils (e.g., medium-chain triglycerides, olive oil), surfactants (e.g., Tween 80, Labrasol), and co-surfactants (e.g., Transcutol, PEG 400).
-
Add an excess amount of the cannabinoid to a known volume of each excipient.
-
Shake the mixtures at a constant temperature (e.g., 25°C) for 72 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for cannabinoid concentration by HPLC to determine the solubility.
2. Construction of Pseudo-Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for the cannabinoid(s).
-
Prepare various ratios of the surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 1:2.
-
For each Smix ratio, mix it with the oil at different weight ratios (e.g., from 9:1 to 1:9).
-
To each oil/Smix mixture, add water dropwise with gentle stirring.
-
Visually observe the mixture for transparency and ease of emulsification. The points where clear or slightly bluish, transparent nanoemulsions form are marked on a ternary phase diagram. The area enclosed by these points represents the self-nanoemulsification region.
3. Preparation and Characterization of the Cannabinoid-Loaded SNEDDS:
-
Select a formulation from the optimal nanoemulsification region of the phase diagram.
-
Dissolve the desired amount of cannabinoid(s) in the oil phase.
-
Add the surfactant and co-surfactant and mix until a clear and homogenous liquid is formed.[1]
-
Characterization:
-
Droplet Size and Polydispersity Index (PDI): Dilute the SNEDDS formulation with water and measure the droplet size and PDI using a dynamic light scattering instrument.
-
Zeta Potential: Measure the surface charge of the droplets to predict the stability of the nanoemulsion.
-
In Vitro Drug Release: Perform dissolution studies using a USP dissolution apparatus to evaluate the release profile of the cannabinoid(s) from the SNEDDS formulation in simulated gastric and intestinal fluids.[4]
-
Visualizations
Caption: Experimental workflow for developing and evaluating a novel cannabinoid formulation.
Caption: Proposed signaling pathway for cannabinoid absorption in oral mucosal cells.
Caption: Troubleshooting logic for high in vivo pharmacokinetic variability.
References
- 1. Formulation and Evaluation of Solid Self-Nanoemulsifying Drug Delivery System of Cannabidiol for Enhanced Solubility and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Self-Nano-Emulsifying Drug-Delivery Systems: From the Development to the Current Applications and Challenges in Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing cannabinoid bioavailability: a crossover study comparing a novel self-nanoemulsifying drug delivery system and a commercial oil-based formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetic Variability of Oral Cannabidiol and Its Major Metabolites after Short-Term High-Dose Exposure in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strategies to Improve Cannabidiol Bioavailability and Drug Delivery [ouci.dntb.gov.ua]
Technical Support Center: Sativex® (Nabiximols) Titration Strategies for Treatment-Resistant Spasticity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on titration strategies for Sativex® (nabiximols) in the context of treatment-resistant spasticity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial titration schedule for this compound®?
A1: A titration period is required to determine the optimal dose for each individual. The number of sprays should be increased daily, following a specific schedule, until optimum symptom relief is achieved.[1][2] It is recommended to leave at least a 15-minute gap between sprays.[1][2][3] The maximum recommended daily dose is 12 sprays.[1][3][4]
Q2: How is a patient's response to this compound® assessed during the initial trial period?
A2: A 4-week trial period is recommended to assess the efficacy of this compound®.[1][5] A clinically significant improvement is generally defined as at least a 20% reduction in spasticity-related symptoms on a 0-10 patient-reported Numeric Rating Scale (NRS).[1][5][6] If a clinically significant improvement is not observed within this timeframe, treatment should be discontinued.[1]
Q3: What are the most common adverse events reported during this compound® titration, and how should they be managed?
A3: The most frequently reported side effects during the initial titration period are dizziness and fatigue.[5][7] These reactions are typically mild to moderate and often resolve within a few days with continued treatment.[5][7] If adverse reactions are troublesome, the dose can be reduced by 1-2 sprays per day.[5] For oral irritation, patients should be advised to vary the application site within the mouth.[5]
Q4: What is the median effective dose of this compound® in clinical trials for Multiple Sclerosis (MS) spasticity?
A4: The median dose observed in clinical trials for patients with MS is eight sprays per day.[2][8] However, the optimal dose is patient-specific and is determined during the titration period.
Q5: Can the this compound® dose be adjusted after the initial titration period?
A5: Yes, re-titration, either upwards or downwards, may be necessary if there are changes in the severity of the patient's condition, alterations in concomitant medications, or if the patient develops troublesome adverse reactions.[1][2][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Insufficient symptom relief at maximum tolerated dose | Individual variability in response. | Re-evaluate the severity of spasticity and the response to other anti-spasticity medications.[4] Consider that not all patients will respond to this compound®. A lack of clinically significant improvement (at least 20% on a 0-10 NRS) after a 4-week trial warrants discontinuation.[1][5] |
| Persistent dizziness or fatigue | Common side effects during initial titration.[5][7] | These side effects are often mild to moderate and may resolve within a few days.[5] If persistent or severe, consider reducing the daily dose by 1-2 sprays.[5] Patients should not drive or operate machinery if experiencing significant CNS effects.[5] |
| Oral mucosal irritation | Application of the spray to the same site repeatedly. | Advise the user to vary the application site within the oromucosal surface for each spray.[2][3] |
| Variable therapeutic effect | Influence of food intake on bioavailability. | To minimize variability, the administration of this compound® should be standardized in relation to food intake as much as possible.[2][5][8] |
| Potential drug interactions | Concomitant use of medications that are metabolized by or inhibit/induce the Cytochrome P-450 enzyme system.[5][9] | Starting or stopping concomitant medications may require a new dose titration.[1][2][5] Caution is advised with CYP3A4 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampicin).[4][9] |
Data from Clinical Trials
Table 1: this compound® Titration Schedule Example
This table outlines a typical titration schedule. The number of sprays should be increased daily until optimal symptom relief is achieved, up to a maximum of 12 sprays per day.[1][3][4]
| Day | Morning (Waking - Midday) | Afternoon/Evening (4 pm - Bedtime) | Total Sprays |
| 1 | 0 | 1 | 1 |
| 2 | 0 | 2 | 2 |
| 3 | 0 | 3 | 3 |
| 4 | 0 | 4 | 4 |
| 5 | 1 | 4 | 5 |
| 6 | 2 | 4 | 6 |
| 7 | 3 | 4 | 7 |
| 8 | 3 | 5 | 8 |
| 9 | 4 | 5 | 9 |
| 10 | 5 | 5 | 10 |
| 11 | 5 | 6 | 11 |
| 12 | 6 | 6 | 12 |
Note: At least 15 minutes should be left between sprays.[1][2][3]
Table 2: Summary of Key Clinical Trial Findings for this compound® in Treatment-Resistant Spasticity
| Study/Analysis | Primary Endpoint | Key Finding | Citation |
| SAVANT Study | Proportion of responders (≥30% NRS improvement) after 12 weeks. | Significantly greater proportion of responders with THC:CBD spray (77.4%) compared to placebo (32.1%). | [6] |
| Meta-analysis of three Phase III studies | Change in spasticity Numerical Rating Scale (NRS) from baseline. | This compound® was associated with greater improvements in patient-reported spasticity symptom NRS score and response rate compared with placebo. | [1] |
| Enriched-design study | Change in spasticity NRS from randomization to end of treatment. | Statistically significant improvement in the active treatment group compared to the placebo group. | [10] |
| Post-hoc analysis of SAVANT study | Change in spasticity and pain severity from baseline to week 12. | This compound® halved the mean spasticity and pain severity scores across all patient groups. | [11] |
Experimental Protocols
Protocol: The SAVANT (this compound® as Add-on therapy Vs. further optimized first-line ANTispastics) Trial
This study was a two-phase, double-blind, placebo-controlled, randomized clinical trial designed to evaluate the efficacy of this compound® as an add-on therapy.[6]
-
Phase A (4-week, open-label): Eligible patients with moderate to severe MS spasticity that was resistant to other medications received add-on THC:CBD spray. The primary goal of this phase was to identify initial responders, defined as those achieving a ≥20% improvement from baseline on the spasticity 0-10 Numerical Rating Scale (NRS).[6]
-
Washout Period: A washout period followed Phase A.[6]
-
Phase B (12-week, double-blind): Initial responders were randomized to receive either THC:CBD spray or a placebo as an add-on to their existing antispasticity medications. Optimization of the underlying antispasticity medications was permitted in both treatment arms throughout the study.[6]
-
Primary Efficacy Endpoint: The primary outcome measure was the proportion of patients who were considered clinically relevant responders, defined as achieving a ≥30% improvement in their spasticity NRS score after 12 weeks of treatment in Phase B.[6]
-
Secondary Endpoints: Secondary outcome measures included the mean change in the spasticity NRS, mean change in a pain NRS, and the mean change in the Modified Ashworth Scale score from the baseline of Phase B to the 12-week endpoint.[6]
Visualizations
Caption: this compound® Titration and Response Assessment Workflow.
Caption: Simplified Cannabinoid Signaling in Spasticity.
References
- 1. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 2. nhssomerset.nhs.uk [nhssomerset.nhs.uk]
- 3. uhs.nhs.uk [uhs.nhs.uk]
- 4. pp.jazzpharma.com [pp.jazzpharma.com]
- 5. derbyshiremedicinesmanagement.nhs.uk [derbyshiremedicinesmanagement.nhs.uk]
- 6. This compound® as add-on therapy vs. further optimized first-line ANTispastics (SAVANT) in resistant multiple sclerosis spasticity: a double-blind, placebo-controlled randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmaline.co.il [pharmaline.co.il]
- 8. hse.ie [hse.ie]
- 9. pp.jazzpharma.com [pp.jazzpharma.com]
- 10. azmedmj.com [azmedmj.com]
- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
Technical Support Center: A Guide to Navigating Variability in Sativex Response
This technical support center is designed for researchers, scientists, and drug development professionals investigating Sativex (nabiximols). It provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the inherent variability in patient response observed in both clinical and research settings.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the use of this compound in a research context.
General Information
Q: What is the fundamental mechanism of action for this compound?
A: this compound is an oromucosal spray containing delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in an approximate 1:1 ratio. Its therapeutic effects are primarily attributed to THC's activity as a partial agonist at cannabinoid type 1 (CB1) and type 2 (CB2) receptors within the endocannabinoid system. This interaction modulates the release of neurotransmitters, which is thought to reduce muscle spasticity. CBD's role is less direct but may contribute to the overall therapeutic effect and potentially mitigate some of the psychoactive effects of THC.
Q: For which conditions is this compound officially indicated?
A: this compound is indicated for the improvement of symptoms in adult patients with moderate to severe spasticity due to multiple sclerosis (MS) who have not responded adequately to other anti-spasticity medications.
Q: What are the primary drivers of variability in patient response to this compound?
A: Significant inter-individual variability in response to this compound is a key consideration in its clinical use and research. The primary contributing factors include:
-
Pharmacokinetic Variability: The absorption and metabolism of THC and CBD can differ substantially among individuals, leading to a wide range of plasma concentrations for the same administered dose.
-
Genetic Factors: Genetic variations, particularly in the genes encoding for cytochrome P450 enzymes like CYP2C9 and CYP2C19, can alter the rate of THC and CBD metabolism. Polymorphisms in cannabinoid receptor genes may also play a role.
-
Drug-Drug Interactions: Co-administration of this compound with other medications, especially those that inhibit or induce CYP enzymes (e.g., CYP3A4 inhibitors like ketoconazole), can significantly alter its metabolism and effects.
Dosing and Administration in a Research Setting
Q: What is a standard dose titration protocol for this compound in clinical trials?
A: A dose titration period is essential to identify the optimal dose that balances efficacy and tolerability for each participant. A typical protocol starts with a single spray in the evening, with the daily number of sprays gradually increased until optimal symptom relief is achieved, up to a maximum of 12 sprays per day. It is crucial to leave at least a 15-minute interval between sprays.
Q: How can administration be standardized to minimize variability in experimental settings?
A: To promote consistent absorption, participants should be instructed to vary the application site within the mouth for each spray. Additionally, standardizing the timing of administration in relation to food intake can help reduce pharmacokinetic variability.
Common Adverse Events
Q: What are the most frequently observed adverse effects in this compound studies?
A: The most common side effects are typically mild to moderate and often occur during the initial titration phase. These include dizziness and fatigue.
Q: How can common side effects be managed during a clinical study?
A: If a participant experiences bothersome side effects, a downward dose titration is recommended. This often alleviates the adverse effects while maintaining a therapeutic benefit.
Troubleshooting Guides
This section provides guidance on addressing specific issues that may arise during this compound research.
Investigating Clinical Response
Q: A study participant is demonstrating a limited response to this compound. What are the potential underlying causes and troubleshooting steps?
A:
-
Inadequate Dosing: The participant may not have reached their individual therapeutic window. A review of their titration diary and, if the protocol allows, a careful re-titration may be warranted.
-
Pharmacogenetic Profile: The individual could be an ultra-rapid metabolizer of cannabinoids due to their genetic makeup, resulting in lower systemic exposure. While not a standard clinical practice, genotyping for relevant CYP enzymes could offer insights in a research context.
-
Potential Drug Interactions: A thorough review of concomitant medications is necessary to identify any potential CYP enzyme inducers that might be accelerating this compound metabolism.
-
True Non-Responder: A subset of patients may not experience a clinically significant benefit from this compound. If an adequate trial period does not yield a response, as defined by the study protocol (e.g., a 20% reduction in spasticity on a Numeric Rating Scale), discontinuation should be considered.
Q: A research subject reports significant dizziness and somnolence. What actions should be taken?
A:
-
Dose Reduction: This is the most common cause, and a downward titration of the daily dose is the primary intervention.
-
Dosing Schedule Adjustment: Shifting a larger proportion of the daily sprays to the evening can help manage daytime sleepiness.
-
Evaluation of Concomitant Medications: Assess for the use of other central nervous system depressants or CYP enzyme inhibitors that could be potentiating the effects of this compound.
Addressing Experimental Variability
Q: There is a wide range of plasma THC and CBD concentrations observed across participants receiving the same this compound dose. What are the likely reasons?
A:
-
Inherent Pharmacokinetic Variability: This is a well-documented characteristic of this compound and is the most probable cause.
-
Sample Integrity: Ensure strict adherence to protocols for the timing of blood draws relative to the last dose, as well as for sample processing and storage, to prevent analyte degradation.
-
Methodological Considerations: Validate the analytical method (e.g., LC-MS/MS) for robustness, and investigate potential matrix effects.
-
Adherence to Protocol: Confirm that participants are correctly following the administration and dosing instructions.
Q: A competitive radioligand binding assay is yielding inconsistent results. What are the potential technical issues?
A:
-
Membrane Quality: The consistency and quality of the cell membrane preparation expressing the cannabinoid receptors are paramount. Ensure accurate and consistent protein concentration across all assays.
-
Radioligand Stability: Confirm the specific activity and purity of the radiolabeled ligand.
-
Assay Conditions: Optimize incubation times and temperatures to ensure the binding reaction reaches equilibrium.
-
Buffer Composition: Verify that the pH and ionic strength of the binding buffer are optimal.
-
High Non-Specific Binding: If non-specific binding is high, re-evaluate the pre-treatment of the filters and the effectiveness of the wash steps.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to this compound research.
Protocol 1: Quantification of THC and CBD in Human Plasma via LC-MS/MS
Objective: To accurately quantify the concentrations of THC and CBD in human plasma.
Materials and Reagents:
-
A validated LC-MS/MS system
-
C18 analytical column (or equivalent)
-
Certified reference standards for THC, CBD, and their deuterated internal standards (e.g., THC-d3, CBD-d3)
-
LC-MS grade acetonitrile, methanol, formic acid, and water
-
Blank human plasma for calibration standards and quality controls
-
Protein precipitation solution (e.g., acetonitrile containing internal standards)
Sample Preparation:
-
Pipette 200 µL of human plasma (calibrators, controls, or unknown samples) into a microcentrifuge tube.
-
Add the internal standard solution.
-
Precipitate proteins by adding a specified volume of cold acetonitrile.
-
Vortex mix thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase.
-
Transfer to an autosampler vial for analysis.
LC-MS/MS Parameters:
-
Chromatographic Separation: Utilize a C18 column with a gradient elution profile using mobile phases of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Ionization: Employ positive ion electrospray ionization (ESI+).
-
Detection: Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for THC, CBD, and their internal standards.
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the prepared standards.
-
Calculate the concentration of THC and CBD in the unknown samples by interpolation from this curve.
Protocol 2: Cannabinoid Receptor (CB1/CB2) Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
Materials and Reagents:
-
Cell membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
A suitable radioligand (e.g., [³H]CP-55,940).
-
An unlabeled reference ligand for determining non-specific binding (e.g., WIN 55,212-2).
-
The test compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.5 mg/mL BSA).
-
96-well plates.
-
Glass fiber filters.
-
A cell harvester and liquid scintillation counter.
Assay Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Add a fixed concentration of the radioligand to all wells.
-
For non-specific binding wells, add a high concentration of the unlabeled reference ligand.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Quantitative Data Summary
The following tables provide a summary of key quantitative data from this compound research.
Table 1: Pharmacokinetic Parameters of this compound Components
| Parameter | THC | CBD |
| Tmax (Time to Peak Concentration) | 1.5 - 4.0 hours | 1.5 - 4.0 hours |
| Cmax (Peak Plasma Concentration) | Highly Variable | Highly Variable |
| Terminal Half-life (t½) | 24 - 36 hours | 24 - 36 hours |
| Oral Bioavailability | Low and Variable | Low and Variable |
| Note: These parameters exhibit significant inter-individual variability. |
Table 2: Patient-Reported Outcomes in MS Spasticity Trials
| Study | Outcome Measure | Results |
| SAVANT Trial | Change in mean spasticity NRS score from baseline to week 12 | This compound demonstrated a statistically significant improvement over placebo. |
| Pivotal Phase III Trial | Percentage of patients with ≥20% improvement in spasticity NRS score after 4 weeks | 47% of patients showed an initial improvement. |
| Italian Observational Study | Percentage of patients with ≥20% improvement in spasticity NRS score after 1 month | 70.5% of patients achieved this initial response. |
| NRS: Numeric Rating Scale (0-10, with 10 representing the worst possible spasticity). |
Table 3: Impact of CYP Enzyme Modulators on this compound Pharmacokinetics
| Co-administered Drug | Effect on THC Plasma Levels | Effect on 11-OH-THC (Active Metabolite) Plasma Levels |
| Ketoconazole (Strong CYP3A4 Inhibitor) | 27% increase in bioavailability | 204% increase in bioavailability |
| Rifampicin (Strong CYP3A4 Inducer) | 36% decrease in Cmax | 87% decrease in Cmax |
Visualizations of Key Pathways and Workflows
The following diagrams were generated using the Graphviz DOT language to illustrate important concepts in this compound research.
Caption: The endocannabinoid signaling pathway at a synapse.
Caption: The primary metabolic pathways of THC and CBD.
Caption: A typical experimental workflow for the analysis of this compound in plasma.
Navigating Sativex®-Induced Dizziness and Fatigue: A Technical Guide for Researchers
Technical Support Center
This guide is intended for researchers, scientists, and drug development professionals utilizing Sativex (nabiximols) in experimental settings. It provides troubleshooting protocols and frequently asked questions to mitigate the common adverse effects of dizziness and fatigue, ensuring data integrity and participant safety during clinical investigations.
Troubleshooting Guide: Managing Dizziness and Fatigue
Researchers encountering dizziness and fatigue in study participants should follow a systematic approach to mitigate these side effects. The following steps are recommended:
1. Initial Assessment and Dose Titration:
Dizziness and fatigue are among the most frequently reported adverse events associated with this compound, often occurring during the initial stages of treatment.[1][2][3] These effects are typically mild to moderate in severity and often resolve as the participant develops tolerance.[1][2] A key mitigation strategy is a carefully managed dose titration period.
-
Experimental Protocol: Dose Titration
-
Objective: To establish the optimal therapeutic dose with minimal side effects.
-
Methodology: Initiate treatment with a low dose, as detailed in the product's Summary of Product Characteristics (SPC).[4] Gradually increase the daily number of sprays, allowing for a minimum of a 15-minute interval between sprays.[4] The dose should be escalated daily until optimal symptom relief is achieved, not exceeding the maximum recommended dose of 12 sprays per day.[4] Should unacceptable adverse events like dizziness occur, the dose should be reduced or treatment temporarily interrupted.[5]
-
Monitoring: Record the incidence and severity of dizziness and fatigue at each dose level using a standardized numeric rating scale (NRS).
-
2. Investigating Concomitant Medications:
The co-administration of other medications, particularly those with sedative or muscle-relaxant properties, can potentiate the central nervous system effects of this compound, leading to increased dizziness and fatigue.[6]
-
Actionable Step: Review the participant's concomitant medications for potential drug-drug interactions. If a potential interaction is identified, a risk-benefit assessment should be conducted to determine if a dose adjustment of the concomitant medication or this compound is warranted.
3. Evaluating Administration Technique:
The oromucosal absorption of this compound can be influenced by administration technique. Incorrect application may lead to swallowing the medication, resulting in first-pass metabolism and altered pharmacokinetic profiles, which could potentially influence side effects.
-
Actionable Step: Ensure study participants are thoroughly trained on the correct administration technique, which involves spraying onto different sites of the oromucosal surface with each use.[4]
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of dizziness and fatigue with this compound in clinical trials?
A1: Dizziness and fatigue are consistently reported as the most common treatment-related adverse events in clinical studies of this compound. The incidence rates can vary across studies.
| Adverse Event | Incidence Rate | Study Population/Notes |
| Dizziness | 24.7% | Long-term open-label trial in patients with MS spasticity.[7][8] |
| Fatigue | 12.3% | Long-term open-label trial in patients with MS spasticity.[7][8] |
| Dizziness | Most frequent AE | Retrospective cohort of MS patients in Belgium.[3] |
| Fatigue | Second most frequent AE | Retrospective cohort of MS patients in Belgium.[3] |
| Dizziness & Fatigue | Most common AEs | German observational study.[9] |
Q2: What is the underlying mechanism of this compound-induced dizziness and fatigue?
A2: this compound is an oromucosal spray containing a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD).[2][10] THC is a partial agonist of cannabinoid receptors CB1 and CB2, with greater activity at CB1 receptors, which are abundant in the central nervous system.[1] The psychoactive effects of THC are thought to be mediated by its action on CB1 receptors.[1] Dizziness and fatigue are likely due to the central nervous system effects of THC. CBD is not psychoactive and may even mitigate some of the euphoric effects of THC.[10]
Q3: How does the pharmacokinetic profile of this compound relate to the onset of dizziness and fatigue?
A3: THC and CBD are rapidly absorbed from the oral mucosa, leading to a relatively quick onset of effects.[11] However, there is a high degree of inter-subject variability in the pharmacokinetic parameters of this compound.[5] The onset of dizziness and fatigue often occurs during the initial titration period and tends to diminish with continued use.[1][12] This suggests a process of pharmacological tolerance.
Q4: Are there any long-term safety concerns regarding dizziness and fatigue with this compound use?
A4: Long-term studies have not identified new safety concerns related to chronic this compound treatment.[7][8] While dizziness and fatigue are common, they are generally mild to moderate and their incidence can decrease over time.[13][14] Serious adverse events are uncommon.[7][8]
Visualizing Key Pathways and Workflows
To aid in the understanding of this compound's mechanism and the management of its side effects, the following diagrams illustrate the relevant signaling pathway and a logical workflow for troubleshooting.
Caption: Simplified signaling pathway of this compound's primary active component, THC.
Caption: Logical workflow for troubleshooting dizziness and fatigue in clinical trials.
References
- 1. wearevolcanic.com [wearevolcanic.com]
- 2. This compound(®) (tetrahydrocannabinol + cannabidiol), an endocannabinoid system modulator: basic features and main clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound® (nabiximols) cannabinoid oromucosal spray in patients with resistant multiple sclerosis spasticity: the Belgian experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. This compound-induced neurobehavioral effects: causal or concausal? A practical advice! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound long-term use: an open-label trial in patients with spasticity due to multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jnnp.bmj.com [jnnp.bmj.com]
- 10. DSpace [archive.hshsl.umaryland.edu]
- 11. karger.com [karger.com]
- 12. Effect of nabiximols oromucosal spray (this compound®) on symptoms associated with multiple sclerosis-related spasticity: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. secure.hawaiianethos.com [secure.hawaiianethos.com]
- 14. THC and CBD oromucosal spray (this compound®) in the management of spasticity associated with multiple sclerosis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Sativex Clinical Trial Recruitment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in recruiting for Sativex (nabiximols) clinical trials.
Troubleshooting Guides
Issue: Low initial participant inquiry rate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Lack of Awareness: Potential participants and referring clinicians are unaware of the trial. | 1. Develop a multi-channel outreach strategy: Utilize digital platforms, social media, and patient advocacy groups to disseminate trial information. 2. Engage healthcare providers: Collaborate with clinics and hospitals to raise awareness among physicians who can refer eligible patients. | Increased number of inbound inquiries and referrals. |
| Restrictive Initial Screening Criteria: The initial eligibility criteria on promotional materials are too narrow. | Review and simplify the initial screening criteria presented in public-facing materials to encourage a broader range of initial inquiries. | A larger pool of initial candidates to screen, increasing the chances of finding eligible participants. |
| Stigma Associated with Cannabis-Based Medicine: Potential participants or their families may have reservations. | Develop educational materials that clearly explain the scientific rationale, safety protocols, and regulatory approval of this compound. | Improved public perception and willingness to participate. |
Issue: High screen failure rate after initial inquiry.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Complex or Burdensome Screening Process: The screening process is too long, invasive, or difficult for the target patient population. | 1. Streamline the screening protocol: Identify and eliminate non-essential assessments. 2. Offer flexible screening options: Provide options for remote or in-home screening where feasible. | Higher rate of completion for the screening process and reduced participant withdrawal. |
| Misunderstanding of a Trial's Requirements: Participants do not fully understand the time commitment, procedures, or potential side effects. | 1. Improve clarity of patient-facing documents: Use plain language and visual aids to explain the trial protocol. 2. Implement a two-stage consent process: An initial expression of interest followed by a detailed informed consent discussion. | Better-informed participants who are more likely to be eligible and committed to the trial. |
| Physician Reluctance to Refer: Healthcare providers may be hesitant to refer patients due to personal biases or lack of knowledge about cannabis-based therapies. | Provide educational sessions and materials for healthcare professionals, detailing the pharmacology of this compound and the robust design of the clinical trial. | Increased confidence among physicians, leading to a higher number of qualified referrals. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in recruiting for this compound clinical trials?
A1: Recruitment for this compound clinical trials faces both general and specific challenges. General challenges include a lack of awareness about the trial, strict eligibility criteria, and logistical burdens for participants such as travel and time commitment.[1][2] Specific to this compound, a cannabis-based medicine, challenges can include navigating complex regulatory landscapes which can vary by region, and overcoming potential stigma or reluctance from both patients and referring physicians.[3][4]
Q2: How can we leverage technology to improve recruitment for this compound trials?
A2: Technology can significantly enhance recruitment. For instance, the 'this compound for the Treatment of Agitation in Dementia' (STAND) trial found that electronic consent (eConsent) was the preferred method for 49% of participants and dramatically reduced the time from first contact to signed consent from approximately 34 days to just 5 days.[5] Digital marketing and social media outreach can also be used to raise awareness and direct potential participants to online pre-screening tools.
Q3: What role do patient and public involvement (PPI) groups play in recruitment?
A3: PPI groups are crucial for successful recruitment. In the STAND trial, strategies informed by PPI engagement led to an increase in recruitment in later months.[5] These groups can help ensure that the trial design is patient-centric, that informational materials are clear and accessible, and can assist in disseminating information through their networks.
Q4: Are there specific strategies for recruiting in vulnerable populations, such as those with dementia?
A4: Yes, recruiting in vulnerable populations requires tailored strategies. The STAND trial, which recruited dementia patients in care homes, demonstrated the value of using pre-existing research networks, with 83% of their participants coming from these sources.[5] Building strong relationships with care homes and involving legally authorized representatives in a clear and supportive consent process are also key.
Q5: What are the regulatory hurdles to be aware of when recruiting for a cannabis-based medicine trial like this compound?
A5: The regulatory landscape for cannabis-based medicines can be a significant barrier. In the United States, for example, conflicting state and federal regulations can hinder research.[3][4] Researchers must ensure they are fully compliant with all national and local regulations regarding the research of controlled substances. This may involve additional layers of approval and more stringent monitoring.
Data Presentation
Table 1: Recruitment Funnel for the STAND Trial (this compound in Dementia)
| Metric | Value |
| Target Enrollment | 60 |
| Actual Enrolled | 29 |
| Consented Participants | 53 |
| Initial Enquiries | 98 |
| Recruitment Window | 10 months |
| Screen Success Rate | 55% |
Source: medRxiv preprint on the STAND trial.[5]
Table 2: Recruitment Progress for the ARISTOCRAT Trial (this compound in Glioblastoma)
| Date | Number of Registered Patients | Number of Open NHS Hospitals |
| January 31, 2025 | 44 | 17 |
Source: The Brain Tumour Charity.[6]
Experimental Protocols
Methodology: Systematic Recruitment for the STAND Trial
The STAND trial employed a systematic and multi-faceted approach to recruitment, which can be adapted for other this compound trials in similar patient populations.
-
Stakeholder Mapping and Engagement:
-
Identify all potential stakeholders, including care home managers, staff, residents' families, and general practitioners.
-
Develop targeted engagement plans for each stakeholder group. This includes providing clear, concise information about the trial's purpose, procedures, and potential benefits.
-
-
Leveraging Research Networks:
-
The STAND trial primarily recruited from its existing Care Home Research Network. Establishing or partnering with such "research-ready" networks can significantly streamline the recruitment process.[7]
-
-
Public and Patient Involvement (PPI):
-
Engage with PPI groups throughout the trial design and recruitment process.
-
Incorporate feedback from these groups to ensure the trial is acceptable and accessible to the target population.
-
-
Multi-Channel Information Dissemination:
-
Utilize a variety of channels to raise awareness, including:
-
Direct communication with care homes.
-
Presentations at relevant conferences and meetings.
-
Online and print materials for families and the public.
-
-
-
Electronic Consent (eConsent):
-
Implement an eConsent process to expedite the informed consent procedure, especially when dealing with legally authorized representatives who may not be local. The STAND trial found this significantly reduced the time to obtain consent.[5]
-
Methodology: Recruitment for the ARISTOCRAT Trial
The ARISTOCRAT trial for recurrent glioblastoma leverages existing clinical and research infrastructure.
-
Collaboration with Existing Research Programs:
-
The trial is linked to the Tessa Jowell BRAIN MATRIX (TJBM) programme. This collaboration allows for the identification of potentially eligible patients already engaged in research activities.[8]
-
-
Multi-Center Approach:
-
The trial is conducted across multiple NHS hospitals, increasing the potential pool of participants.[6]
-
-
Clinician-Led Identification:
-
Treating oncologists at participating centers are the primary identifiers of potential participants. They are informed about the trial and can refer patients who meet the inclusion criteria.
-
-
Clear Inclusion/Exclusion Criteria:
-
The trial has well-defined inclusion and exclusion criteria that are communicated to the clinical teams at participating sites.
-
Mandatory Visualization
Caption: A workflow diagram illustrating the key stages of patient recruitment for this compound clinical trials and common challenges encountered.
Caption: A diagram showing the logical relationship between common recruitment challenges and their corresponding mitigation strategies.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. 1nhealth.com [1nhealth.com]
- 3. antidote.me [antidote.me]
- 4. researchgate.net [researchgate.net]
- 5. 6 Clinical Trial Recruitment Challenges and How to Solve Them [patiro.com]
- 6. healthopenresearch.org [healthopenresearch.org]
- 7. ISRCTN [isrctn.com]
- 8. ARISTOCRAT: Blinded Trial of Temozolomide +/- Cannabinoids | Clinical Research Trial Listing ( Brain Tumor | Recurrent | Glioblastoma | Cannabis ) ( NCT05629702 ) [trialx.com]
Sativex Long-Term Studies: A Technical Support Resource for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting long-term studies with Sativex (nabiximols). The content directly addresses common issues related to patient adherence and compliance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that research teams may encounter during long-term this compound trials.
Q1: What are the primary reasons for patient non-adherence and discontinuation in long-term this compound studies?
Patient discontinuation is a critical factor in long-term studies. The primary reasons consistently reported are a perceived lack of efficacy and the experience of adverse events (AEs).[1][2][3]
Troubleshooting Strategy:
-
Efficacy Expectation Management: Ensure patients have a clear understanding of the expected timeline for symptom improvement during the initial 4-week trial period. The protocol should define a "clinically significant improvement" (e.g., a ≥20% reduction on a Numeric Rating Scale) to manage expectations and identify non-responders early.[4][5]
-
Proactive AE Management: Implement a robust system for monitoring and managing AEs, especially during the initial dose titration phase.[3][6] Educate patients that many common side effects are mild to moderate and often resolve within a few days.[5][6]
Table 1: Summary of Discontinuation Rates and Reasons in Long-Term this compound Studies
| Study/Analysis | Duration | Discontinuation Rate | Primary Reason: Lack of Efficacy | Primary Reason: Adverse Events (AEs) |
|---|---|---|---|---|
| Serpell et al. (Open-label trial)[1] | 1 Year | 36% | 9% | 14% |
| Real-life Study Analysis[2] | 6 Months | 39.5% | 26.2% | 18.7% |
| Post-marketing Safety Registry[3] | N/A | 32% | ~33% of discontinuations | ~25% of discontinuations |
| MOVE 2 (Observational Study)[4] | N/A | ~40% | 23% | 16% |
Q2: Which specific adverse events are most commonly associated with treatment discontinuation?
The most frequently reported AEs are dizziness and fatigue, particularly during the initial weeks of treatment.[1][3][5] While generally mild to moderate, their persistence can impact compliance.[1][6] Other AEs leading to discontinuation can include cognitive and psychiatric effects (e.g., problems with memory, attention, panic attacks) and oral discomfort.[2][4]
Troubleshooting Strategy:
-
Dose Titration Guidance: Advise patients to adhere strictly to the self-titration schedule, gradually increasing sprays to find the optimal dose that balances efficacy with minimal side effects.[7] If AEs like dizziness occur, the protocol can recommend reducing the daily spray count before re-titrating.[6]
-
Oral Hygiene: To mitigate oral irritation, instruct patients to vary the application site within the mouth for each spray.[5][7]
Q3: How can our study protocol accurately measure and encourage adherence to a self-titrated medication like this compound?
Measuring adherence for a self-administered, oromucosal spray requires a multi-faceted approach, as simple pill counts are not applicable.
Troubleshooting Strategy:
-
Patient Diaries: Implement daily patient diaries to record the number of sprays, time of administration, and symptom severity scores. This provides qualitative and quantitative data on usage patterns.[8]
-
Vial Weight Measurement: At each study visit, weigh the returned this compound vials. This provides an objective measure of the amount of medication used, which can be correlated with diary entries.[8]
-
Therapeutic Drug Monitoring (TDM): For more rigorous adherence monitoring, consider analyzing urine or plasma samples for THC and CBD metabolites. This confirms recent use and can help identify non-compliance.[8][9] While more invasive, TDM is a direct and objective measure.[10]
Q4: Is there evidence of tolerance development in long-term this compound use that could affect compliance?
Multiple long-term studies and observational registries have found no significant evidence of tolerance developing with chronic this compound treatment.[1][3][11] Patients who continue treatment generally report sustained benefits without needing to escalate their dose beyond the initial titration period.[1][11] The mean daily dosage in longer-term studies often stabilizes around 6-8 sprays per day.[1][2][12]
Troubleshooting Strategy:
-
Monitor patient-reported efficacy and daily spray counts throughout the study. A significant increase in dose to maintain the same level of symptom relief could be an indicator of tolerance, though this is not expected based on current evidence.
Experimental Protocols & Methodologies
This section details common methodologies for structuring long-term this compound trials and assessing outcomes.
Protocol 1: Randomized Withdrawal Study Design
This design is effective for confirming the long-term efficacy of this compound in patients who have already demonstrated a positive response.
-
Open-Label Phase: All eligible subjects receive this compound for a predefined period (e.g., 12 weeks) to identify initial responders and establish an effective, stable dose.[11]
-
Randomization: Subjects who show a clinically significant improvement (e.g., ≥20% on a spasticity NRS) are then randomized in a double-blind fashion to either continue with this compound or switch to a placebo.[11][12]
-
Withdrawal Phase: Patients are monitored for a set period (e.g., 5 weeks). The primary outcome is often "time to treatment failure," defined by a predetermined level of symptom deterioration.[11][12]
-
Data Analysis: A statistically significant difference in the time to treatment failure between the this compound and placebo groups confirms the maintenance of efficacy.[11]
Caption: Workflow for a Randomized Withdrawal Study Design.
Protocol 2: Efficacy and Symptom Assessment
-
Spasticity Severity: The primary outcome for efficacy is often a patient-reported Numeric Rating Scale (NRS), typically an 11-point scale (0-10) where patients rate their spasticity severity over the last 24 hours.[1] A ≥20-30% improvement from baseline is often considered a clinically relevant response.[2][4]
-
Muscle Tone: Clinician-assessed muscle tone can be measured using the Modified Ashworth Scale (MAS), though this has failed to meet the primary endpoint in some trials.[13]
-
Global Impression: The Patient and Carer Global Impression of Change (PGIC/CGIC) scales are used to capture a broader perspective on the treatment's overall effect.[11]
Visualizing Key Pathways and Relationships
This compound (Nabiximols) Mechanism of Action
This compound is composed primarily of Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD).[14] These cannabinoids interact with the human endocannabinoid system, primarily through CB1 and CB2 receptors.[14][15]
-
THC acts as a partial agonist at both CB1 and CB2 receptors.[15][16] CB1 receptors are highly concentrated in the central nervous system and are involved in modulating pain and spasticity.[14] CB2 receptors are found mainly on immune cells.[14]
-
CBD has low activity at CB1/CB2 receptors but is known to act as a negative allosteric modulator of the CB1 receptor.[15] It also has activity at other receptors, such as TRPV1, and may have neuroprotective properties.[14]
Caption: Simplified signaling pathway for the primary components of this compound.
Factors Influencing Long-Term Study Adherence
Maintaining patient compliance in long-term trials is a complex process influenced by a balance of perceived benefits, side effects, and patient-specific factors. Higher physical and cognitive disability at baseline have been shown to predict treatment discontinuation.[2]
Caption: Logical flow of factors affecting patient adherence and retention.
References
- 1. This compound long-term use: an open-label trial in patients with spasticity due to multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. This compound (nabiximols) | MS Trust [mstrust.org.uk]
- 5. derbyshiremedicinesmanagement.nhs.uk [derbyshiremedicinesmanagement.nhs.uk]
- 6. nps.org.au [nps.org.au]
- 7. hse.ie [hse.ie]
- 8. This compound Associated With Behavioral-Relapse Prevention Strategy as Treatment For Cannabis Dependence: A case series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Associated With Behavioral-Relapse Prevention Strategy as Treatment for Cannabis Dependence: A Case Series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. wearevolcanic.com [wearevolcanic.com]
- 13. This compound fails to meet primary end point in latest clinical trial [cannabishealthnews.co.uk]
- 14. This compound (Nabiximols) for the Treatment of Multiple Sclerosis, Europe - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Nabiximols | C42H60O4 | CID 9852188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
Validation & Comparative
Sativex (Nabiximols) vs. Placebo for Central Neuropathic Pain in Multiple Sclerosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sativex (nabiximols) and placebo in the treatment of central neuropathic pain in patients with Multiple Sclerosis (MS). The information is supported by experimental data from key clinical trials to assist in research and development endeavors.
This compound, an oromucosal spray containing a formulated extract of the Cannabis sativa plant, delivers delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in a near 1:1 ratio.[1] It is being investigated as an adjunctive treatment for central neuropathic pain in MS, a condition often refractory to standard analgesic therapies.
Efficacy Data: this compound vs. Placebo
Clinical trials have demonstrated that this compound can offer a statistically significant improvement in central neuropathic pain for some patients with MS compared to placebo.
Key Efficacy Outcomes from a Pivotal Phase III Randomized Controlled Trial (NCT00391079)
| Outcome Measure | This compound | Placebo | p-value |
| Change in Mean Pain NRS Score | |||
| Mean Change from Baseline | -1.59 | -1.07 | <0.05 |
| Responder Rate (≥30% improvement in Pain NRS Score) | |||
| Percentage of Responders | 43% | 21% | <0.05 |
| Patient Global Impression of Change (PGIC) | |||
| Percentage Reporting Improvement | 45% | 23% | <0.05 |
NRS: Numerical Rating Scale (0-10, where 0 is no pain and 10 is the worst imaginable pain)
In a notable UK-based randomized, controlled trial involving 66 MS patients with moderate to severe central neuropathic pain, this compound was found to be significantly superior to placebo in reducing the mean intensity of pain (p=0.005) and pain-related sleep disturbance (p=0.003).[2] Another study confirmed that this compound can alleviate both neuropathic and nociceptive pain in MS patients, with 74% of participants reporting a 20% reduction in pain.[3]
Experimental Protocols
The following outlines the typical methodology employed in randomized, double-blind, placebo-controlled, parallel-group studies evaluating this compound for central neuropathic pain in MS.
Study Design: Phase III Randomized Controlled Trial (e.g., NCT00391079)
A multi-center, double-blind, randomized, placebo-controlled, parallel-group study design is commonly used.
1. Screening and Baseline Phase:
-
Inclusion Criteria: Patients are typically adults (≥18 years) with a confirmed diagnosis of any subtype of MS for at least six months. They must be experiencing central neuropathic pain for a minimum of three months with a baseline pain score of ≥4 on an 11-point Numerical Rating Scale (NRS). Patients are often required to be on a stable dose of their existing analgesic medications.[4]
-
Exclusion Criteria: Common exclusions include a history of psychosis, significant cardiovascular, renal, or hepatic impairment, and current or recent use of cannabis.[5]
-
Baseline Data Collection: Following an initial screening, there is a baseline period (typically 1-2 weeks) where patients record their pain scores and other symptoms daily.
2. Randomization and Treatment Phase:
-
Randomization: Eligible patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo.
-
Intervention:
-
This compound: An oromucosal spray containing delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD). Each 100µL spray delivers a fixed dose of 2.7mg THC and 2.5mg CBD.[6]
-
Placebo: An identical oromucosal spray containing the same excipients but without the active cannabinoid ingredients.
-
-
Dosing: Patients typically undergo a titration period (e.g., up to 14 days) to determine their optimal dose, up to a maximum number of sprays per day (e.g., 12 sprays). This self-titration allows for individualized dosing based on efficacy and tolerability.
-
Duration: The treatment phase usually lasts for a predefined period, for instance, 12 weeks.
3. Outcome Measures:
-
Primary Endpoint: The primary outcome is often the change from baseline in the mean daily pain score on an 11-point NRS.
-
Secondary Endpoints: These may include:
-
Responder analysis (proportion of patients with a ≥30% or ≥50% reduction in pain score).
-
Changes in sleep quality NRS.
-
Patient Global Impression of Change (PGIC).
-
Physician Global Impression of Change (CGI).
-
Changes in the Neuropathic Pain Scale (NPS).
-
4. Safety and Tolerability Assessment:
-
Adverse events are monitored and recorded throughout the study.
Safety and Tolerability Profile
This compound is generally considered to be well-tolerated, with most adverse events being mild to moderate in severity.[7][8]
| Adverse Event | This compound (Frequency) | Placebo (Frequency) |
| Dizziness | ~25% | ~7% |
| Fatigue | ~13% | ~5% |
| Nausea | ~10% | ~4% |
| Dry Mouth | ~6% | ~1% |
| Somnolence (Sleepiness) | ~8% | ~3% |
| Disorientation | ~4% | <1% |
| Disturbance in Attention | ~3% | <1% |
Frequencies are approximate and can vary between studies.
The majority of adverse events are reported during the initial titration period and often resolve over time.[8]
Visualizing the Clinical Trial Workflow
The following diagram illustrates the typical workflow of a randomized controlled trial comparing this compound to placebo.
Caption: Workflow of a randomized controlled trial for this compound in neuropathic pain.
Signaling Pathways in Neuropathic Pain
The therapeutic effects of this compound in neuropathic pain are attributed to the synergistic actions of THC and CBD on the endocannabinoid system and other signaling pathways.
Caption: Simplified signaling pathways of THC and CBD in neuropathic pain modulation.
THC primarily acts as a partial agonist at cannabinoid receptor type 1 (CB1), which are abundant in the central nervous system.[1] Activation of presynaptic CB1 receptors inhibits the release of excitatory neurotransmitters, thereby dampening pain signals.[9]
CBD has a more complex mechanism of action with low affinity for CB1 and CB2 receptors. It is thought to exert its analgesic and anti-inflammatory effects through various other targets. These include agonizing transient receptor potential vanilloid 1 (TRPV1) channels, which can lead to their desensitization, and potentiating the action of glycine receptors (GlyRs), which are inhibitory neurotransmitter receptors involved in pain processing at the spinal level. Additionally, CBD can inhibit the fatty acid amide hydrolase (FAAH) enzyme, which is responsible for the breakdown of the endocannabinoid anandamide, thereby increasing its availability to act on cannabinoid receptors.
References
- 1. Pain Modulation after Oromucosal Cannabinoid Spray (this compound®) in Patients with Multiple Sclerosis: A Study with Quantitative Sensory Testing and Laser-Evoked Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a cannabis-based medicine, reduces central neuropathic pain in patients with multiple sclerosis - Xagena [xagena.it]
- 3. Diversity of molecular targets and signaling pathways for CBD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Study of this compound in the Treatment of Central Neuropathic Pain Due to Multiple Sclerosis | Clinical Research Trial Listing [centerwatch.com]
- 5. This compound: clinical efficacy and tolerability in the treatment of symptoms of multiple sclerosis and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rupress.org [rupress.org]
- 9. Frontiers | Cannabinoid Therapeutics in Chronic Neuropathic Pain: From Animal Research to Human Treatment [frontiersin.org]
Comparative Efficacy of Sativex (Nabiximols) and Synthetic Cannabinoids: A Guide for Researchers
This guide provides a detailed comparison of the efficacy, safety, and mechanisms of action of Sativex (nabiximols), a cannabis-based medicine, and synthetic cannabinoids such as Dronabinol and Nabilone. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data from clinical trials.
Introduction and Mechanism of Action
This compound (nabiximols) is an oromucosal spray derived from the Cannabis sativa plant, containing a complex botanical mixture with delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD) in an approximate 1:1 ratio as its principal components.[1][2] In contrast, synthetic cannabinoids like Dronabinol (Marinol®, Syndros®) and Nabilone (Cesamet®) are laboratory-manufactured molecules. Dronabinol is a synthetic form of THC, while Nabilone is a synthetic analogue of THC.[3][4][5]
The therapeutic effects of these compounds are primarily mediated through their interaction with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2.
-
THC (and its synthetic counterparts) acts as a partial agonist at both CB1 and CB2 receptors.[6][7] Its psychoactive effects are largely attributed to its activity at CB1 receptors, which are abundant in the central nervous system.[7]
-
CBD has a low affinity for CB1 and CB2 receptors and acts as an antagonist at the CB1 receptor.[7] It interacts with numerous other molecular targets and is believed to modulate the effects of THC, potentially enhancing its therapeutic actions while mitigating adverse psychoactive effects like euphoria and anxiety.[7][8][9]
The distinct pharmacological profiles of these compounds, particularly the presence of CBD in this compound, are thought to underlie the differences in their clinical efficacy and tolerability.
Comparative Efficacy in Neuropathic Pain
Direct comparative data suggests this compound has superior efficacy and tolerability over synthetic THC (Dronabinol) for severe neuropathic pain.
Data Presentation
A retrospective analysis of the German Pain e-Registry provided real-world data directly comparing this compound (NBX) and Dronabinol (DRO) as add-on treatments for severe neuropathic pain.[2][10]
| Efficacy Outcome | This compound (Nabiximols) | Dronabinol | Statistical Significance |
| Median Improvement in ASR-9 Composite Score | 55.4% | 40.5% | p<0.001[2][10] |
| Mean Daily THC Dose | 16.6 mg | 17.2 mg | p<0.001[2][10] |
| Incidence of Treatment-Related Adverse Events (TRAEs) | 21.1% | 35.0% | p<0.001[2][10] |
| Discontinuation due to TRAEs | 5.9% | 14.8% | p<0.001[2][10] |
| Discontinuation of Opioid Analgesics | Significantly higher with this compound | Lower than this compound | p<0.001[10] |
ASR-9 Composite Score: A measure of pain and related symptoms.
Experimental Protocols
Study Design: Retrospective Analysis of the German Pain e-Registry [2][10]
-
Objective: To compare the effectiveness and tolerability of add-on this compound (nabiximols) versus oral Dronabinol in patients with severe neuropathic pain inadequately responsive to established treatments.[10]
-
Patient Population: Adult outpatients from the German Pain e-Registry who initiated treatment with this compound or Dronabinol between March 2017 and December 2019. Data was propensity score-matched to ensure comparability between groups.[10]
-
Intervention:
-
This compound (NBX): Oromucosal spray containing THC and CBD.
-
Dronabinol (DRO): Oral synthetic THC.
-
-
Primary Outcome Measure: The primary effectiveness outcome was the relative (percent) change from baseline in the ASR-9 composite score, analyzed over a 24-week evaluation period using a mixed-model repeated measures (MMRM) method.[2]
-
Statistical Analysis: A sequential non-inferiority and superiority approach was used. Non-inferiority of this compound to Dronabinol was concluded if the upper boundary of the 95% confidence interval for the difference in ASR-9 score did not exceed +5.0. Superiority was then tested based on multiple criteria, including a significantly lower incidence of discontinuations due to adverse events for this compound.[2]
References
- 1. Delta-9-tetrahydrocannabinol/cannabidiol (this compound®): a review of its use in patients with moderate to severe spasticity due to multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the Effectiveness and Tolerability of Nabiximols (THC:CBD) Oromucosal Spray versus Oral Dronabinol (THC) as Add-on Treatment for Severe Neuropathic Pain in Real-World Clinical Practice: Retrospective Analysis of the German Pain e-Registry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Dronabinol - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. wearevolcanic.com [wearevolcanic.com]
- 8. DSpace [archive.hshsl.umaryland.edu]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Patient-Reported Outcomes in Sativex® (Nabiximols) Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of patient-reported outcomes (PROs) in clinical trials of Sativex® (nabiximols) against alternative treatments for Multiple Sclerosis (MS)-related spasticity and neuropathic pain. The objective is to offer a clear, data-driven overview of the experimental evidence, focusing on the patient's perspective of treatment efficacy and tolerability.
Part 1: this compound® for Multiple Sclerosis (MS) Spasticity
This compound®, an oromucosal spray containing delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), is approved as an add-on treatment for moderate to severe spasticity in MS patients who have not responded adequately to other anti-spasticity medications.[1] Standard first-line treatments for MS spasticity include baclofen and tizanidine.
Quantitative Comparison of Patient-Reported Outcomes
The following table summarizes the key PROs from clinical trials of this compound®, baclofen, and tizanidine in patients with MS spasticity.
| Patient-Reported Outcome (PRO) | This compound® (Nabiximols) | Baclofen | Tizanidine |
| Spasticity Severity (0-10 NRS) | Significant reduction from baseline. In one study, a ≥30% improvement was seen in 77.4% of patients on this compound® vs. 32.1% on placebo.[2] | Improvements in various measures of spasticity have been shown in placebo-controlled studies.[3][4] | Patient diaries showed a significant reduction in spasms and clonus compared to placebo.[5] |
| Pain Severity (0-10 NRS) | Significant reduction in spasticity-related pain. One trial showed a significant improvement with a p-value of 0.0013 vs. placebo.[2] | Data on specific pain reduction from PROs in MS spasticity trials is less consistently reported. | Some studies report subjective improvement in pain. |
| Sleep Quality/Disturbance (NRS) | Significant improvement in sleep quality.[6] | Less evidence from specific PROs in MS spasticity trials. | Limited data from PROs on sleep quality. |
| Patient Global Impression of Change (PGIC) | Significantly more patients reported improvement compared to placebo.[7] | Patient perception of improvement has been noted. | Patients reported significantly better scores in overall efficacy assessment.[5] |
| Quality of Life | Improvements in quality of life measures have been reported.[8] | High rates of discontinuation suggest a low success rate in improving quality of life for many patients. | Improvements in quality of life have been noted in some studies. |
NRS: Numerical Rating Scale
Experimental Protocols
-
Design: A two-phase, double-blind, placebo-controlled, randomized clinical trial.
-
Phase A (4 weeks, open-label): 191 patients with moderate to severe MS spasticity, resistant to other medications, received this compound® as an add-on therapy. Initial responders (≥20% improvement in spasticity NRS) were identified.
-
Phase B (12 weeks, double-blind): 106 initial responders were randomized to receive either this compound® or placebo, in addition to their optimized standard antispasticity treatment.
-
Primary Outcome: Proportion of patients with a ≥30% improvement in the spasticity NRS from baseline to week 12.
-
Patient Population: Adults with moderate to severe MS spasticity who had an inadequate response to other antispasticity medications.
-
Design: A 15-week, multicenter, randomized, double-blind, placebo-controlled trial.
-
Phases:
-
Baseline (2 weeks)
-
Titration (3 weeks): Tizanidine dose was increased from 2 mg to a maximum of 36 mg per day.
-
Plateau (9 weeks): Patients remained on their maximum tolerated dose.
-
Tapering (1 week)
-
-
Primary Outcomes: Muscle tone (Ashworth Scale) and frequency/type of muscle spasms (patient diaries).
-
Patient Population: Patients with spasticity secondary to MS.
Experimental Workflow: this compound® SAVANT Trial
Caption: Workflow of the this compound® SAVANT clinical trial for MS spasticity.
Part 2: this compound® for Neuropathic Pain
This compound® has also been investigated for the treatment of various types of neuropathic pain. Common first-line treatments for neuropathic pain include gabapentin and pregabalin.
Quantitative Comparison of Patient-Reported Outcomes
The following table summarizes key PROs from clinical trials of this compound®, gabapentin, and pregabalin in patients with neuropathic pain.
| Patient-Reported Outcome (PRO) | This compound® (Nabiximols) | Gabapentin | Pregabalin |
| Pain Intensity (NRS or VAS) | Significant reductions in pain intensity have been reported in some studies.[9] One study showed a 22% reduction in pain intensity.[9] | Significant reduction in average daily pain diary scores compared to placebo.[10] | Significant improvements in pain severity.[11] |
| Sleep Interference/Quality (NRS/MOS-Sleep) | Significant improvement in sleep quality.[9] | Improvements in sleep interference noted.[12] | Significant improvements in sleep disturbances.[11] |
| Patient Global Impression of Change (PGIC) | Significant improvements reported by patients.[12] | Significant differences in favor of gabapentin for PGIC.[10] | Data not consistently reported in the reviewed studies. |
| Quality of Life (e.g., SF-36, EQ-5D) | Improvements in quality of life measures have been observed.[10] | Significant improvements in several domains of the SF-36 Health Survey.[10] | Substantial improvements in health-related quality of life.[11] |
| Anxiety and Depression (HADS) | Mixed results on improvements in anxiety and depression. | Data not consistently reported in the reviewed studies. | Inconsistent improvements in anxiety and depression.[13] |
NRS: Numerical Rating Scale; VAS: Visual Analogue Scale; MOS-Sleep: Medical Outcomes Study Sleep Scale; SF-36: Short Form-36 Health Survey; EQ-5D: EuroQol-5 Dimensions; HADS: Hospital Anxiety and Depression Scale
Experimental Protocols
-
Design: A 5-week, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Procedure: Patients self-titrated the dose of this compound® or placebo. Each spray delivered 2.7 mg of THC and 2.5 mg of CBD, with a maximum of 48 sprays per 24 hours.
-
Primary Outcome: Reduction in pain intensity on a Numerical Rating Scale (NRS).
-
Patient Population: Patients with peripheral neuropathic pain.
-
Design: An 8-week, double-blind, randomized, placebo-controlled trial.
-
Procedure: Gabapentin was administered in three divided doses, titrated from 900 mg/day up to a maximum of 2400 mg/day by the end of week 5.
-
Primary Outcome: Change in the average daily pain diary score from baseline to the final week.
-
Patient Population: Patients with a wide range of neuropathic pain syndromes.
Logical Relationship: Treatment Options for Neuropathic Pain
Caption: Treatment pathway for neuropathic pain, indicating this compound®'s position.
Conclusion
Patient-reported outcomes are crucial in evaluating the clinical effectiveness of treatments for chronic conditions like MS spasticity and neuropathic pain. The available data from clinical trials suggest that this compound® can lead to significant improvements in key PROs, including spasticity, pain, and sleep quality, for patients who have not found relief with first-line therapies.[2][6][9]
For MS spasticity, this compound® has demonstrated a clinically meaningful improvement in a significant proportion of patients who had an initial positive response to the treatment.[2] In the context of neuropathic pain, this compound® has shown efficacy in reducing pain intensity and improving sleep, though its impact on mood and overall quality of life can be more variable.[9][11][13]
Direct comparative trials between this compound® and other active treatments using PROs as primary endpoints are limited. The existing evidence primarily positions this compound® as a valuable add-on or later-line treatment option. Future research should focus on head-to-head comparisons to better delineate the relative patient-perceived benefits of this compound® against standard-of-care treatments. This will enable more informed clinical decision-making and personalized treatment strategies for patients suffering from these debilitating conditions.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound® as add-on therapy vs. further optimized first-line ANTispastics (SAVANT) in resistant multiple sclerosis spasticity: a double-blind, placebo-controlled randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Clinical effectiveness of oral treatments for spasticity in multiple sclerosis: a systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Tizanidine treatment of spasticity caused by multiple sclerosis: results of a double-blind, placebo-controlled trial. US Tizanidine Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Patient-reported benefits from nabiximols treatment in multiple sclerosis-related spasticity exceed conventional measures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. realmofcaring.org [realmofcaring.org]
- 8. Effect of nabiximols oromucosal spray (this compound®) on symptoms associated with multiple sclerosis-related spasticity: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Are Cannabis-Based Medicines a Useful Treatment for Neuropathic Pain? A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gabapentin in neuropathic pain syndromes: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. SUMMARY OF EVIDENCE - Gabapentin for Adults with Neuropathic Pain: A Review of the Clinical Evidence and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Pregabalin for the Treatment of Neuropathic Pain: A Systematic Review of Patient-Reported Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sativex® and THC Extracts for Cancer Pain Management
For Researchers, Scientists, and Drug Development Professionals
The management of cancer-related pain, particularly in patients who become refractory to opioid therapy, remains a significant clinical challenge. Cannabinoids have emerged as a promising therapeutic avenue, with Sativex® (nabiximols), an oromucosal spray containing a balanced ratio of Δ⁹-tetrahydrocannabinol (THC) and cannabidiol (CBD), and various THC extracts being investigated for their analgesic properties. This guide provides an objective comparison of this compound® and THC extracts for cancer pain relief, supported by experimental data from key clinical trials.
Performance Comparison: this compound® vs. THC Extracts
Clinical evidence suggests that the combination of THC and CBD in this compound® may offer an improved therapeutic profile for cancer pain compared to THC alone. A landmark randomized controlled trial by Johnson et al. (2010) demonstrated that a THC:CBD extract (this compound®) provided statistically significant pain relief in patients with advanced cancer pain not fully alleviated by strong opioids, whereas a THC-only extract did not show a significant difference from placebo.[1][2][3][4]
Subsequent studies have further explored the efficacy of this compound® in this patient population. While not all phase 3 trials have met their primary endpoints for pain reduction, some have shown benefits in secondary outcomes or in specific patient subgroups.[5][6][7][8] The presence of CBD in this compound® is thought to modulate the psychoactive effects of THC and may contribute to its analgesic and anti-inflammatory properties through synergistic or entourage effects.[9]
Quantitative Data Summary
The following tables summarize key quantitative data from comparative clinical trials investigating this compound® and THC extracts for cancer pain relief.
Table 1: Efficacy of this compound® vs. THC Extract and Placebo in Cancer Pain
| Outcome Measure | This compound® (THC:CBD Extract) | THC Extract | Placebo | p-value (this compound® vs. Placebo) | p-value (THC Extract vs. Placebo) | Reference |
| Change in Mean Pain NRS Score from Baseline | -1.37 | -1.01 | -0.69 | 0.024 | 0.204 | [3][4] |
| ≥30% Responders (Pain NRS Score) | 43% | 23% | 21% | 0.006 | 0.28 | [1][3][4] |
NRS: Numerical Rating Scale (0-10)
Table 2: Pharmacokinetic Parameters of Oromucosal this compound® vs. Oral THC
| Parameter | Low Dose this compound® (5.4mg THC/5.0mg CBD) | 5mg Oral THC | High Dose this compound® (16.2mg THC/15.0mg CBD) | 15mg Oral THC | Reference |
| THC Cmax (μg/L) | 5.1 (1.0) | 4.7 (0.9) | 15.3 (3.4) | 14.3 (2.7) | [10] |
| 11-OH-THC Cmax (μg/L) | 4.2 (0.7) | 3.0 (0.4) | 8.4 (1.2) | 11.1 (2.0) | [10] |
| THC Bioavailability relative to this compound® | - | 92.6% (13.1%) | - | 98.8% (11.0%) | [11][12] |
Values are presented as mean (SE). Cmax: Maximum plasma concentration. 11-OH-THC is the primary psychoactive metabolite of THC. There were no statistically significant differences in Cmax or AUC between similar oral THC and this compound doses.[11]
Table 3: Common Adverse Events in Clinical Trials
| Adverse Event | This compound® | THC Extract | Placebo |
| Dizziness | More frequent than placebo | Similar or slightly more frequent than placebo | Baseline |
| Nausea | More frequent than placebo | Similar to placebo | Baseline |
| Vomiting | More frequent than placebo | Similar to placebo | Baseline |
| Somnolence | More frequent than placebo | Similar or slightly more frequent than placebo | Baseline |
| Dry Mouth | Reported | Reported | Less frequent |
| Confusion | Reported | Reported | Less frequent |
Frequency of adverse events is generally reported as mild to moderate in severity.[3][4][9]
Experimental Protocols
Johnson et al. (2010): A Multicenter, Double-Blind, Randomized, Placebo-Controlled, Parallel-Group Study
-
Objective: To compare the efficacy, safety, and tolerability of a THC:CBD extract and a THC extract with placebo in relieving intractable cancer-related pain.[2][4]
-
Participants: 177 patients with advanced cancer and a mean baseline pain score of ≥4 on a 0-10 Numerical Rating Scale (NRS), despite optimized opioid therapy.[1][2][3]
-
Intervention: Patients were randomized to one of three treatment arms: THC:CBD extract (this compound®), THC extract, or placebo, administered as an oromucosal spray.[2][3][4]
-
Dosing: Patients self-titrated their dose over a one-week period to an optimal level based on pain relief and tolerability, followed by a one-week maintenance period. The maximum permitted dose was 48 sprays in 24 hours.[2]
-
Primary Outcome Measures:
-
Key Assessments: Patients recorded their pain scores three times daily in a diary. Safety and tolerability were assessed through the monitoring of adverse events.
Pharmacokinetic Study of this compound® vs. Oral THC
-
Objective: To compare the pharmacokinetic profiles of oromucosal this compound® and oral synthetic THC.[13]
-
Participants: Experienced cannabis smokers.[13]
-
Design: A placebo-controlled, double-blind, double-dummy, randomized, crossover study.[11]
-
Interventions: Participants received single doses of:
-
Pharmacokinetic Sampling: Plasma samples were collected at regular intervals to measure concentrations of THC, CBD, and their metabolites (11-OH-THC and THCCOOH).[13]
-
Analytical Method: A validated two-dimensional gas chromatography-mass spectrometry (GC-MS) method was used for the simultaneous quantification of cannabinoids in plasma.[11]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in cannabinoid-mediated analgesia and a typical experimental workflow for a clinical trial comparing this compound® and THC extracts.
References
- 1. mdpi.com [mdpi.com]
- 2. wearevolcanic.com [wearevolcanic.com]
- 3. researchgate.net [researchgate.net]
- 4. Multicenter, double-blind, randomized, placebo-controlled, parallel-group study of the efficacy, safety, and tolerability of THC:CBD extract and THC extract in patients with intractable cancer-related pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound oromucosal spray as adjunctive therapy in advanced cancer patients with chronic pain unalleviated by optimized opioid therapy: two double-blind, randomized, placebo-controlled phase 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cancerresearchuk.org [cancerresearchuk.org]
- 8. This compound oromucosal spray as adjunctive therapy in advanced cancer patients with chronic pain unalleviated by optimized opioid therapy: two double-blind, randomized, placebo-controlled phase 3 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Research Evidence Supporting Administration and Dosing Recommendations of Medicinal Cannabis as Analgesic in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Cannabinoid Pharmacokinetics following Controlled Oral Δ9-Tetrahydrocannabinol and Oromucosal Cannabis Extract Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma cannabinoid pharmacokinetics following controlled oral delta9-tetrahydrocannabinol and oromucosal cannabis extract administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ABC Herbalgram Website [herbalgram.org]
- 13. DSpace [archive.hshsl.umaryland.edu]
Long-Term Neurophysiological Effects of Sativex vs. Placebo: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the long-term neurophysiological effects of Sativex (nabiximols), an oromucosal spray containing delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), against a placebo. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from long-term, placebo-controlled clinical trials assessing the neurophysiological and cognitive effects of this compound.
Table 1: Long-Term Effects of this compound on Cognitive Function
| Cognitive Domain | Assessment Tool | Study Duration | This compound Group (Change from Baseline) | Placebo Group (Change from Baseline) | Statistical Significance |
| Information Processing Speed & Working Memory | Paced Auditory Serial Addition Test (PASAT) | 48 weeks | +6.02 points (improvement) | +7.49 points (improvement) | No significant difference between groups[1][2] |
| Mood | Beck Depression Inventory-II (BDI-II) | 48 weeks | -2.84 points (improvement) | -2.55 points (improvement) | No significant difference between groups[1][2] |
| Processing Speed | Symbol Digit Modalities Test (SDMT) | 12 months | Significant improvement at 6 months (p < 0.001) | Not available (observational study) | N/A[3] |
| Auditory Verbal Memory | California Verbal Learning Test (CVLT) | 12 months | Significant improvement at 6 months (p = 0.0001) | Not available (observational study) | N/A[3] |
Table 2: Long-Term Effects of this compound on Neurophysiological Parameters in Multiple Sclerosis (MS) Patients
| Neurophysiological Measure | Assessment Technique | Study Duration | This compound Group Outcome | Placebo Group Outcome | Key Findings |
| Corticospinal Excitability | Transcranial Magnetic Stimulation (TMS) | 4 weeks | No significant change | No significant change | This compound did not significantly alter measures of corticospinal excitability[4][5] |
| Monosynaptic Stretch Reflex | H/M ratio (Hoffmann's reflex) | 4 weeks | No significant change | No significant change | The study did not find a significant effect of this compound on the monosynaptic component of the stretch reflex[4][5] |
| Clinical Spasticity | Modified Ashworth Scale | 4 weeks | 50% of patients showed ≥20% improvement | 23.5% of patients showed ≥20% improvement | This compound showed a statistically significant clinical benefit in reducing spasticity compared to placebo (p = 0.041)[4][5] |
Experimental Protocols
Transcranial Magnetic Stimulation (TMS) for Corticospinal Excitability
A randomized, double-blind, placebo-controlled, crossover study investigated the effects of this compound on corticospinal excitability in patients with progressive Multiple Sclerosis.[4][5]
-
Participants: Patients with progressive MS and lower limb spasticity.
-
Intervention: Participants were randomized to receive either this compound or a placebo for a 4-week treatment period, which included a 2-week titration phase. This was followed by a 2-week washout period before crossing over to the other treatment arm.
-
TMS Protocol:
-
Stimulator: A figure-of-eight coil was used to deliver magnetic stimuli over the motor cortex.
-
Measures:
-
Resting Motor Threshold (RMT): The lowest stimulus intensity required to elicit a motor evoked potential (MEP) of at least 50 µV in the target muscle in 5 out of 10 trials.
-
Motor Evoked Potentials (MEPs): Suprathreshold stimuli were delivered to elicit MEPs, and their amplitude and latency were recorded.
-
Central Motor Conduction Time (CMCT): Calculated by subtracting the peripheral conduction time from the MEP latency.
-
Intracortical Inhibition and Facilitation: Paired-pulse TMS was used to assess short-interval intracortical inhibition (SICI) and intracortical facilitation (ICF).
-
-
-
Data Analysis: Neurophysiological measures were compared between the this compound and placebo treatment periods.
H-Reflex Measurement for Spinal Excitability
The same study also assessed the effects of this compound on the monosynaptic component of the stretch reflex using the H/M ratio.[4][5]
-
Participants and Intervention: As described in the TMS protocol.
-
H-Reflex Protocol:
-
Stimulation: The tibial nerve was electrically stimulated in the popliteal fossa.
-
Recording: Electromyographic (EMG) activity was recorded from the soleus muscle.
-
Measures:
-
H-reflex: The amplitude of the H-reflex, which represents the monosynaptic reflex arc.
-
M-wave: The maximal motor response elicited by direct stimulation of the motor axons.
-
H/M ratio: The ratio of the maximal H-reflex amplitude to the maximal M-wave amplitude, providing a measure of spinal motoneuron excitability.
-
-
-
Data Analysis: The H/M ratio was the primary outcome measure and was compared between the this compound and placebo treatment periods.
Cognitive Function Assessment
A multicentre, double-blind, randomised, parallel-group, placebo-controlled study evaluated the long-term effects of this compound on cognition and mood in patients with MS-related spasticity over 48 weeks.[1][2]
-
Participants: Patients with MS and spasticity.
-
Intervention: 62 patients were randomized to receive this compound and 59 to placebo for 48 weeks.
-
Assessment Tools:
-
Paced Auditory Serial Addition Test (PASAT): This test assesses auditory information processing speed, sustained attention, and working memory.
-
Beck Depression Inventory-II (BDI-II): A self-report questionnaire used to measure the severity of depression.
-
-
Data Analysis: The primary endpoint was the difference in PASAT scores between the this compound and placebo groups from baseline to the end of treatment. Changes in BDI-II scores were also compared.
Signaling Pathways and Experimental Workflow
This compound (THC/CBD) Signaling Pathway
The active components of this compound, THC and CBD, exert their effects primarily through the endocannabinoid system. The following diagram illustrates the key signaling pathways.
Caption: this compound (THC/CBD) signaling cascade via CB1 and CB2 receptors.
Experimental Workflow for a Long-Term this compound Clinical Trial
The following diagram outlines a typical experimental workflow for a long-term, placebo-controlled clinical trial of this compound.
Caption: Workflow of a long-term, randomized, placebo-controlled this compound trial.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in the Management of Multiple Sclerosis-Related Spasticity: Role of the Corticospinal Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term assessment of the cognitive effects of nabiximols in patients with multiple sclerosis: A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound(®) and clinical-neurophysiological measures of spasticity in progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Sativex and Epidiolex for the Treatment of Childhood Epilepsy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sativex and Epidiolex, two cannabinoid-based medications, for the potential treatment of childhood epilepsy. This document is intended for a scientific audience and focuses on presenting experimental data, methodologies, and mechanisms of action to inform research and development in the field of pediatric epilepsy.
Introduction and Regulatory Status
Epilepsy is a significant neurological disorder in children, with a subset of patients experiencing treatment-resistant seizures. Cannabinoids have emerged as a potential therapeutic avenue. This guide compares two distinct cannabinoid formulations: this compound, a combination of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), and Epidiolex, a purified CBD formulation.
This compound (Nabiximols) is an oromucosal spray containing a 1:1 ratio of THC and CBD.[1] It is primarily approved for the treatment of spasticity in adults with multiple sclerosis in several countries, but not for epilepsy in the United States.[2][3] While there is anecdotal evidence and some preclinical data suggesting the anticonvulsant properties of THC and CBD, clinical evidence for this compound in pediatric epilepsy is scarce. Some off-label use in children for other conditions has been reported.[4][5]
Epidiolex (Cannabidiol) is an oral solution of highly purified CBD. It is the first plant-derived cannabinoid medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of seizures associated with Lennox-Gastaut syndrome (LGS), Dravet syndrome (DS), and Tuberous Sclerosis Complex (TSC) in patients one year of age and older.[6][7] Its approval was based on a series of pivotal Phase 3 clinical trials demonstrating its efficacy and a generally acceptable safety profile in these specific pediatric epilepsy populations.[8]
Comparative Efficacy
Direct head-to-head clinical trials comparing this compound and Epidiolex for childhood epilepsy have not been conducted. The available efficacy data for Epidiolex is robust and derived from large, randomized, placebo-controlled trials. For this compound, the evidence in epilepsy is limited to preclinical models and observational reports of cannabis-based products with varying THC:CBD ratios.
Epidiolex: Summary of Pivotal Clinical Trial Efficacy Data
The efficacy of Epidiolex has been established in three key pediatric epilepsy populations. The primary endpoint in these trials was the percentage change in seizure frequency from baseline compared to placebo.
| Indication | Clinical Trial | Patient Population (Age) | Epidiolex Dose | Placebo | Seizure Reduction from Baseline (Median %) |
| Dravet Syndrome | GWPCARE1[8] | 2-18 years | 20 mg/kg/day | - | 39% vs 13% |
| GWPCARE2[9] | 2-18 years | 10 mg/kg/day | - | 49% vs 27% | |
| 20 mg/kg/day | - | 46% vs 27% | |||
| Lennox-Gastaut Syndrome | GWPCARE3[10] | 2-55 years | 10 mg/kg/day | - | 37% vs 17% |
| 20 mg/kg/day | - | 42% vs 17% | |||
| GWPCARE4[11] | 2-55 years | 20 mg/kg/day | - | 44% vs 22% | |
| Tuberous Sclerosis Complex | GWPCARE6[12][13] | 1-65 years | 25 mg/kg/day | - | 49% vs 27% |
| 50 mg/kg/day | - | 48% vs 27% |
This compound: Preclinical and Observational Data
Preclinical studies in animal models of epilepsy have shown that both THC and CBD can have anticonvulsant effects.[14] Some research suggests a synergistic interaction between THC and CBD, potentially enhancing their anti-seizure activity.[15] A study on whole-plant cannabis extracts in children with treatment-resistant epilepsy indicated that a combination of THC and CBD might be superior to CBD alone in reducing seizure frequency.[16] However, these findings are not from controlled clinical trials of this compound. A case report has also documented an epileptic seizure in a multiple sclerosis patient treated with this compound, highlighting the need for cautious interpretation.[17]
Safety and Tolerability
The safety profiles of this compound and Epidiolex differ, primarily due to the presence of THC in this compound, which is associated with psychoactive effects.
Epidiolex: Adverse Events from Clinical Trials
The most common adverse events reported in the pivotal trials of Epidiolex are summarized below. These events were generally reported as mild to moderate in severity.
| Adverse Event | Frequency in Epidiolex Groups | Frequency in Placebo Group |
| Somnolence | 20% - 38%[18] | ~10% |
| Decreased Appetite | 13% - 44%[18] | ~5% |
| Diarrhea | 10% - 31%[18] | ~10% |
| Transaminase Elevations | 5% - 22%[18] | ~1% |
| Fatigue | 11% - 20%[18] | ~5% |
| Rash | 11% - 13%[18] | ~3% |
| Insomnia and Sleep Disorders | 5% - 11%[18] | ~5% |
| Infections | 11% - 40%[18] | ~20% |
Note: Frequencies are approximate and varied across different trials and dosages.
A notable safety concern with Epidiolex is the potential for dose-related elevations in liver transaminases, particularly in patients taking concomitant valproate.[11]
This compound: Known Adverse Events
The adverse event profile of this compound is influenced by both THC and CBD. Common side effects include dizziness, fatigue, and somnolence. The psychoactive effects of THC can manifest as anxiety, euphoria, and cognitive impairment.[1] The long-term effects of THC exposure on the developing pediatric brain are a significant concern.
Mechanism of Action
The precise mechanisms by which cannabinoids exert their anticonvulsant effects are not fully elucidated but are an active area of research.
Epidiolex (CBD)
The anticonvulsant mechanism of CBD is thought to be multi-modal and does not primarily involve the cannabinoid receptors CB1 and CB2.[19] Proposed mechanisms include:
-
Modulation of Intracellular Calcium: CBD may antagonize the G protein-coupled receptor 55 (GPR55) and desensitize the transient receptor potential vanilloid 1 (TRPV1) channel, leading to a reduction in neuronal hyperexcitability.[20][21]
-
Adenosine Signaling: CBD may inhibit the reuptake of adenosine by blocking the equilibrative nucleoside transporter 1 (ENT1), thereby increasing extracellular adenosine levels and reducing neuronal excitability.[20][21]
This compound (THC and CBD)
The mechanism of this compound involves the combined action of THC and CBD on the endocannabinoid system and other targets.
-
THC: Primarily acts as a partial agonist at cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2). CB1 receptors are abundant in the central nervous system and their activation can modulate neurotransmitter release.[22][23]
-
CBD: As described for Epidiolex, CBD has a low affinity for CB1 and CB2 receptors and is thought to exert its effects through other pathways.[19] There is some evidence that CBD can modulate the effects of THC.[1]
Experimental Protocols of Pivotal Epidiolex Trials
The pivotal trials for Epidiolex followed a similar design: randomized, double-blind, placebo-controlled, parallel-group studies.
General Trial Workflow
Key Methodological Aspects:
-
Patient Population: Children and young adults with a confirmed diagnosis of Dravet syndrome, Lennox-Gastaut syndrome, or Tuberous Sclerosis Complex who were experiencing a high frequency of seizures despite being on stable doses of other anti-epileptic drugs.[7][8][24]
-
Intervention: Patients received either Epidiolex (at specified doses) or a matched placebo, administered orally twice daily.[25]
-
Primary Endpoint: The primary outcome measure was the percentage change in the frequency of specific seizure types (e.g., convulsive seizures in Dravet syndrome, drop seizures in LGS, and TSC-associated seizures) from the 4-week baseline period to the treatment period.[7][8][12]
-
Key Secondary Endpoints: Included the proportion of patients with a ≥50% reduction in seizures, changes in total seizure frequency, and caregiver global impression of change.
-
Statistical Analysis: The primary efficacy analysis was typically an analysis of covariance (ANCOVA) on the ranked percentage change in seizure frequency.
Conclusion
Epidiolex has a well-established evidence base from rigorous clinical trials supporting its use for specific, severe childhood epilepsies. Its mechanism of action, while not fully understood, appears to be distinct from THC-based cannabinoids. This compound, with its 1:1 ratio of THC and CBD, has a different pharmacological profile and is not approved for epilepsy in children. While preclinical data and some observational studies suggest potential anticonvulsant effects of THC/CBD combinations, the lack of controlled clinical trials in pediatric epilepsy and concerns about the long-term effects of THC in this population are significant limitations.
For researchers and drug development professionals, the success of Epidiolex highlights the potential of targeting non-CB1/CB2 receptor pathways for the treatment of epilepsy. Further research into the individual and synergistic effects of various cannabinoids, including those in this compound, in well-designed preclinical and clinical studies, is warranted to fully understand their therapeutic potential and risk-benefit profile in pediatric epilepsy. Direct comparative studies would be necessary to definitively establish the relative efficacy and safety of these two different cannabinoid-based approaches.
References
- 1. Subjective and Physiological Effects After Controlled this compound and Oral THC Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. gosh.nhs.uk [gosh.nhs.uk]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Characterizing the Use of Nabiximols (Δ9-Tetrahydrocannabinol–Cannabidiol) Buccal Spray in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. childneurologyfoundation.org [childneurologyfoundation.org]
- 8. efepa.org [efepa.org]
- 9. Phase III GWPCARE2 trial of Epidiolex in Dravet Syndrome published in JAMA Neurology.- GW Pharma [medthority.com]
- 10. neurology.org [neurology.org]
- 11. Cannabidiol in patients with Lennox‐Gastaut syndrome: Interim analysis of an open‐label extension study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time to onset of cannabidiol treatment effect and resolution of adverse events in tuberous sclerosis complex: Post hoc analysis of randomized controlled phase 3 trial GWPCARE6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. efficacy and safety of cannabidiol cbd for seizures associated with tuberous sclerosis complex tsc in pediatric and adult patients from gwpcare6: a phase 3 trial with open-label extension ole [aesnet.org]
- 14. Therapeutic effects of cannabinoids in animal models of seizures, epilepsy, epileptogenesis, and epilepsy-related neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CBD and THC Synergize in Epilepsy [projectcbd.org]
- 16. norml.org [norml.org]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Cannabidiol in epilepsy: The indications and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neurology.org [neurology.org]
- 21. The proposed mechanisms of action of CBD in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. emjreviews.com [emjreviews.com]
- 23. Cannabinol - Wikipedia [en.wikipedia.org]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Dose-Ranging Effect of Adjunctive Oral Cannabidiol vs Placebo on Convulsive Seizure Frequency in Dravet Syndrome: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
A Meta-Analysis of Sativex Clinical Trials for Multiple Sclerosis Spasticity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials investigating the efficacy and safety of Sativex (nabiximols) for the treatment of spasticity in patients with Multiple Sclerosis (MS). This compound, an oromucosal spray containing a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), has been subject to numerous studies to evaluate its therapeutic potential. This document synthesizes quantitative data from key meta-analyses and pivotal clinical trials, details experimental protocols, and offers a comparison with other antispasticity agents.
Efficacy of this compound in MS Spasticity: A Quantitative Overview
A key meta-analysis by Wade et al. (2010) combined data from three randomized, placebo-controlled, double-blind, parallel-group studies involving 666 patients with MS and spasticity.[1][2] The primary measure of efficacy was a 0-10 Numerical Rating Scale (NRS) for spasticity, where a higher score indicates greater severity.
Table 1: Meta-Analysis of this compound vs. Placebo for MS Spasticity [1][2]
| Efficacy Outcome | This compound | Placebo | Treatment Difference/Odds Ratio (95% CI) | p-value |
| Adjusted Mean Change in NRS | -1.30 | -0.97 | -0.32 (-0.61, -0.04) | 0.026 |
| Responder Rate (≥30% NRS Improvement) | - | - | OR = 1.62 (1.15, 2.28) | 0.0073 |
| Global Impression of Change (Improved) | - | - | OR = 1.67 (1.05, 2.65) | 0.030 |
The results demonstrate a statistically significant, albeit modest, reduction in patient-reported spasticity with this compound compared to placebo.[1] A significantly greater proportion of patients treated with this compound were classified as "responders," achieving a clinically meaningful improvement of at least 30% in their spasticity score.[1]
Comparison with Other Antispasticity Medications
Direct head-to-head meta-analyses of this compound against other oral antispasticity agents like baclofen or tizanidine are limited. This compound is typically approved as an add-on therapy for patients who have not responded adequately to other medications.[3][4]
However, a network meta-analysis of 23 randomized controlled trials indirectly compared the efficacy of various treatments for MS spasticity.[5] This analysis suggested that cannabinoids (a class including this compound) and botulinum toxin were significantly more effective than placebo in terms of the percentage of patients who improved.[5] Botulinum toxin also showed a significant benefit over tizanidine and baclofen.[5] A preclinical study in a mouse model of MS found that a 10 mg/kg dose of this compound was as effective as a 5 mg/kg dose of baclofen in reducing hind limb stiffness.[6]
Table 2: Indirect Comparison of Antispasticity Treatments (Network Meta-Analysis) [5]
| Treatment | Comparison | Outcome | Result |
| Cannabinoids | vs. Placebo | % Improved Patients | Significantly Better |
| Botulinum Toxin | vs. Placebo | % Improved Patients | Significantly Better |
| Botulinum Toxin | vs. Tizanidine | % Improved Patients | Significantly Better |
| Botulinum Toxin | vs. Baclofen | % Improved Patients | Significantly Better |
It is important to note that these are indirect comparisons and should be interpreted with caution.
Experimental Protocols of Pivotal Clinical Trials
The meta-analysis by Wade et al. (2010) included three key clinical trials. The methodologies of these trials, along with the subsequent SAVANT study which utilized an "enriched design," are detailed below.
Key Clinical Trials (Wade et al., 2004; Collin et al., 2007)
These foundational studies were randomized, double-blind, placebo-controlled, parallel-group trials.[1][7][8][9]
-
Patient Population: Adults with a confirmed diagnosis of MS and spasticity that was not adequately controlled by their current antispasticity medication.[7][8]
-
Inclusion Criteria: Stable dose of antispasticity and/or disease-modifying medications for 30 days prior to and throughout the study.[10][11] A baseline spasticity score of at least 4 on the 0-10 NRS was typically required.[11]
-
Exclusion Criteria: History of hypersensitivity to cannabinoids, severe cardiovascular disease, or a history of psychiatric disorders.
-
Intervention: Patients self-titrated this compound or a matched placebo oromucosal spray to an optimal dose based on efficacy and tolerability, up to a maximum number of sprays per day.[12]
-
Primary Outcome Measure: The primary endpoint was the change from baseline in the patient-recorded 0-10 NRS for spasticity.[7][10]
-
Key Secondary Outcome Measures: Secondary endpoints included the Ashworth scale for muscle tone, spasm frequency, and global impression of change.[7]
The SAVANT Study (Novotna et al., 2011) - Enriched Design
The SAVANT (this compound as Add-on therapy Vs. further optimized first-line ANTispastics) trial employed a two-phase, enriched study design to more closely mimic clinical practice.[13][14][15][16][17]
-
Phase A (Open-label): All eligible patients received this compound as an add-on therapy for four weeks. Patients who achieved a ≥20% improvement in their spasticity NRS score were identified as "initial responders."[13][14][15][16]
-
Phase B (Randomized, Double-blind): Initial responders were then randomized to either continue with this compound or switch to placebo for 12 weeks, in addition to their ongoing optimized antispasticity medication.[13][14][15][16]
-
Primary Outcome Measure: The proportion of patients who were "clinically relevant responders" (≥30% improvement in NRS from baseline) after 12 weeks of randomized treatment.[13]
Mechanism of Action: Signaling Pathways
This compound exerts its effects through the interaction of THC and CBD with the endocannabinoid system, primarily targeting cannabinoid receptors 1 (CB1) and 2 (CB2).[18]
-
CB1 Receptors: Predominantly located in the central nervous system, their activation by THC, a partial agonist, is thought to modulate neurotransmitter release, leading to a reduction in neuronal excitability and consequently, spasticity.[15]
-
CB2 Receptors: Primarily found on immune cells, their activation is associated with anti-inflammatory effects.[15] CBD has a low affinity for CB1 and CB2 receptors but may modulate the endocannabinoid system through other mechanisms.
The binding of THC to CB1 receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade.
Conclusion
The meta-analysis of clinical trials provides evidence for the efficacy of this compound as an add-on therapy for reducing spasticity in patients with MS who have not responded to other treatments. The quantitative data show a statistically significant, though modest, benefit over placebo. While direct comparative data with other oral antispasticity agents are scarce, indirect evidence suggests a favorable profile for cannabinoids. The enriched study design of later trials has helped to identify patients most likely to benefit from this compound. The mechanism of action is primarily mediated through the CB1 receptor, leading to a reduction in neuronal excitability. Further research, including head-to-head clinical trials, is warranted to more definitively establish the comparative effectiveness of this compound in the management of MS spasticity.
References
- 1. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The CB2 receptor and its role as a regulator of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wearevolcanic.com [wearevolcanic.com]
- 5. [PDF] Signal transduction of the CB 1 cannabinoid receptor | Semantic Scholar [semanticscholar.org]
- 6. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jme.bioscientifica.com [jme.bioscientifica.com]
- 8. mdpi.com [mdpi.com]
- 9. Randomized controlled trial of cannabis-based medicine in spasticity caused by multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. realmofcaring.org [realmofcaring.org]
- 11. files.iowamedicalmarijuana.org [files.iowamedicalmarijuana.org]
- 12. hse.ie [hse.ie]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. google.com [google.com]
- 16. A randomized, double-blind, placebo-controlled, parallel-group, enriched-design study of nabiximols* (this compound(®) ), as add-on therapy, in subjects with refractory spasticity caused by multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A real‐world evidence study of nabiximols in multiple sclerosis patients with resistant spasticity: Analysis in relation to the newly described ‘spasticity‐plus syndrome’ - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Sativex and Other Antispasmodics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Sativex (nabiximols) and other commonly prescribed antispasmodic agents for the management of spasticity, primarily in the context of multiple sclerosis (MS). The information presented is based on available clinical trial data and preclinical studies, with a focus on quantitative efficacy and safety outcomes, and detailed experimental methodologies.
Introduction to Antispasmodic Agents
Spasticity, a common and often debilitating symptom of neurological conditions such as multiple sclerosis and spinal cord injury, is characterized by velocity-dependent increased muscle tone and involuntary muscle spasms.[1] Pharmacological intervention is a cornerstone of spasticity management, with several classes of drugs available, each with a distinct mechanism of action. This guide focuses on a comparative analysis of this compound, a cannabinoid-based medicine, against traditional oral antispasmodics including baclofen, tizanidine, and dantrolene, as well as the anticonvulsant gabapentin which is also used to manage spasticity.
Mechanisms of Action: A Molecular Overview
The therapeutic effects of these antispasmodic agents are rooted in their distinct interactions with neuronal signaling pathways.
-
This compound (Nabiximols): A combination of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), this compound acts on the endocannabinoid system. THC is a partial agonist of cannabinoid receptors CB1 and CB2, while CBD has a more complex mechanism, including modulation of CB1 receptor activity.[2][3] Activation of presynaptic CB1 receptors in the central nervous system inhibits the release of excitatory neurotransmitters, leading to a reduction in neuronal excitability and subsequent muscle relaxation.[4]
-
Baclofen: A structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), baclofen is a selective agonist for GABA-B receptors.[5][6] Activation of these G-protein coupled receptors leads to hyperpolarization of neurons by increasing potassium conductance and inhibiting calcium influx, which in turn reduces the release of excitatory neurotransmitters.[5]
-
Tizanidine: A centrally acting alpha-2 adrenergic agonist, tizanidine reduces spasticity by increasing presynaptic inhibition of motor neurons.[7][8] Its action at alpha-2 receptors in the spinal cord inhibits the release of excitatory amino acids from spinal interneurons.[8]
-
Dantrolene: Unlike the other agents that act on the central nervous system, dantrolene exerts its effect directly on skeletal muscle. It inhibits the release of calcium from the sarcoplasmic reticulum by antagonizing the ryanodine receptor, thereby uncoupling excitation-contraction.
-
Gabapentin: Although structurally related to GABA, gabapentin does not bind to GABA receptors. Its antispastic effect is thought to be mediated by its binding to the alpha-2-delta-1 subunit of voltage-gated calcium channels, which reduces calcium influx and subsequently decreases the release of excitatory neurotransmitters.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathways for each class of antispasmodic agent.
Head-to-Head Comparison: Efficacy and Safety Data
The following tables summarize quantitative data from clinical trials. It is important to note that direct head-to-head trials for this compound against other antispasmodics are limited. Much of the this compound data comes from placebo-controlled trials, some of which were add-on therapies to existing antispasmodic regimens.
Table 1: Efficacy of Antispasmodics in Multiple Sclerosis Spasticity
| Drug/Regimen | Study Design | Primary Efficacy Endpoint | Key Findings |
| This compound (add-on) | SAVANT Trial: Double-blind, placebo-controlled, randomized.[9][10] | ≥30% improvement in spasticity Numeric Rating Scale (NRS) score at 12 weeks.[9] | This compound: 77.4% responders vs. Placebo: 32.1% responders (p < 0.0001).[9] Significant improvements in mean spasticity NRS, pain NRS, and Modified Ashworth Scale (MAS) scores with this compound compared to placebo.[9] |
| This compound | Meta-analysis of 3 randomized, placebo-controlled trials. | Change from baseline in spasticity NRS (0-10). | Adjusted mean change from baseline: this compound -1.30 vs. Placebo -0.97. Treatment difference: -0.32 (p = 0.026).[11] |
| Baclofen | Double-blind, crossover study in MS patients. | Reduction in spasms, clonus, and improved joint movement. | Statistically significant reduction in frequency of spasms and clonus, and improved range of joint movement.[12] |
| Tizanidine | Double-blind, placebo-controlled trial in MS patients. | Reduction in muscle tone (Ashworth Scale). | 20% mean reduction in muscle tone with tizanidine (24-36 mg/day) compared to placebo.[13] |
| Baclofen vs. Tizanidine | Double-blind, crossover trial in MS patients. | Efficacy in reducing spasticity. | No significant difference in efficacy was found between baclofen and tizanidine.[7] |
Table 2: Safety and Tolerability Profile
| Drug | Common Adverse Events | Discontinuation Rate due to Adverse Events |
| This compound | Dizziness, fatigue, somnolence, dry mouth, nausea.[9][14] | In the SAVANT trial, adverse events were generally mild to moderate.[9] In a large observational study, 18.7% discontinued due to adverse events over 6 months.[1] |
| Baclofen | Drowsiness, dizziness, weakness, fatigue, confusion, nausea.[5][15] | In one study, baclofen was withdrawn in 10 patients due to intolerable side effects and in 9 due to increased weakness.[5] |
| Tizanidine | Dry mouth, somnolence, dizziness, asthenia.[7][8] | In a placebo-controlled trial, 13% of tizanidine-treated patients discontinued due to adverse events, compared to 6% of placebo-treated patients.[8] |
Experimental Protocols
Assessment of Spasticity in Clinical Trials
The efficacy of antispasmodic agents in clinical trials is primarily assessed using patient-reported outcomes and clinician-rated scales.
0-10 Numerical Rating Scale (NRS) for Spasticity:
-
Objective: To capture the patient's subjective perception of their spasticity severity.[16]
-
Methodology: Patients are asked to rate the severity of their spasticity over a specified period (e.g., the last 24 hours) on an 11-point scale, where 0 represents "no spasticity" and 10 represents "the worst possible spasticity".[16][17] The question posed to the patient is typically standardized, for example: "Thinking about your spasticity over the last 24 hours, please rate its severity on a scale of 0 to 10."[17]
-
Data Analysis: The primary endpoint is often the change from baseline in the mean NRS score. A clinically meaningful response is typically defined as a ≥30% reduction in the NRS score from baseline.[18][19]
Modified Ashworth Scale (MAS):
-
Objective: A clinician-rated measure of muscle tone.
-
Methodology: The clinician passively moves a limb through its full range of motion in one second. The resistance to passive movement is then graded on a 6-point ordinal scale:
-
0: No increase in muscle tone.
-
1: Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion when the affected part(s) is moved in flexion or extension.
-
1+: Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the ROM.
-
2: More marked increase in muscle tone through most of the ROM, but affected part(s) easily moved.
-
3: Considerable increase in muscle tone, passive movement difficult.
-
4: Affected part(s) rigid in flexion or extension.
-
-
Data Analysis: Changes in MAS scores from baseline are compared between treatment groups.
Experimental Workflow: The SAVANT Trial
The "this compound® as add-on therapy vs. further optimized first-line ANTispastics" (SAVANT) trial provides a representative example of a modern clinical trial design for an add-on antispasmodic therapy.[9][20][21]
Discussion and Conclusion
The available evidence suggests that this compound is an effective add-on therapy for patients with multiple sclerosis-related spasticity who have not responded adequately to other antispasmodic medications.[1][9] The SAVANT trial demonstrated a clinically and statistically significant improvement in spasticity with the addition of this compound compared to further optimization of standard antispasmodic therapy alone.[9][10]
Direct comparative data between this compound and other first-line antispasmodics like baclofen and tizanidine from large, well-controlled trials are scarce. Preclinical data suggests that this compound can be as effective as baclofen in reducing spasticity.[22] Older clinical trials comparing baclofen and tizanidine have shown similar efficacy, with differences primarily in their side-effect profiles; baclofen is more associated with muscle weakness, while tizanidine is more linked to dry mouth and somnolence.[7]
The choice of an antispasmodic agent should be individualized based on the patient's clinical presentation, comorbidities, and tolerance to side effects. For patients with an inadequate response to monotherapy with traditional agents, the addition of this compound represents a viable therapeutic option with a distinct mechanism of action. Further head-to-head comparative effectiveness trials are warranted to better delineate the relative efficacy and safety of this compound in relation to standard first-line antispasmodic therapies.
References
- 1. Efficacy and safety of cannabinoid oromucosal spray for multiple sclerosis spasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment failure of intrathecal baclofen and supra-additive effect of nabiximols in multiple sclerosis-related spasticity: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound in the Management of Multiple Sclerosis-Related Spasticity: Role of the Corticospinal Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of baclofen (Lioresal) for spasticity in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Baclofen for MS Muscle Spasms: How It Works, Side Effects, and More | MyMSTeam [mymsteam.com]
- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. This compound® as add-on therapy vs. further optimized first-line ANTispastics (SAVANT) in resistant multiple sclerosis spasticity: a double-blind, placebo-controlled randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound® as Add-on therapy Vs. further optimized first-line ANTispastics (SAVANT) in resistant multiple sclerosis spasticity: a double-blind, placebo-controlled randomised clinical trial. - THC Total Health CareTHC Total Health Care [thctotalhealthcare.com]
- 11. researchgate.net [researchgate.net]
- 12. Baclofen for spasticity in multiple sclerosis. Double-blind crossover and three-year study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A double-blind, placebo-controlled trial of tizanidine in the treatment of spasticity caused by multiple sclerosis. United Kingdom Tizanidine Trial Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 15. Baclofen (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. azmedmj.com [azmedmj.com]
- 19. A randomized, double-blind, placebo-controlled, parallel-group, enriched-design study of nabiximols* (this compound(®) ), as add-on therapy, in subjects with refractory spasticity caused by multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cost-effectiveness of adding this compound® spray to spasticity care in Belgium: using bootstrapping instead of Monte Carlo simulation for probabilistic sensitivity analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Evaluation of the Effects of this compound (THC BDS: CBD BDS) on Inhibition of Spasticity in a Chronic Relapsing Experimental Allergic Autoimmune Encephalomyelitis: A Model of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Sativex Response: A Guide to Biomarker-Driven Treatment in Multiple Sclerosis and Neuropathic Pain
For Immediate Release
A deep dive into the pharmacogenomics of Sativex (nabiximols) reveals promising genetic biomarkers that could predict patient response, paving the way for personalized treatment strategies in multiple sclerosis (MS)-related spasticity and chronic neuropathic pain. This guide offers researchers, scientists, and drug development professionals a comparative analysis of this compound and alternative therapies, supported by experimental data and detailed protocols.
This compound, an oromucosal spray containing a 1:1 ratio of delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), has been approved in numerous countries for the treatment of moderate to severe spasticity in MS patients who have not responded to other medications.[1][2] Its efficacy in managing neuropathic pain is also well-documented.[3] However, clinical response to this compound can be variable, with studies indicating that 60-70% of MS patients experience a significant improvement.[4][5] This variability underscores the critical need for biomarkers to identify patients most likely to benefit from this cannabinoid-based therapy.
Recent research has identified specific genetic variations that are significantly associated with a positive clinical response to this compound. These findings, coupled with an understanding of the underlying cannabinoid signaling pathways, provide a foundation for a more targeted approach to treatment.
Genetic Predictors of this compound Efficacy: The Role of the ABCB1 Gene
A pivotal study has illuminated the role of the ATP Binding Cassette Subfamily B Member 1 (ABCB1) gene in modulating the response to this compound.[4][5][6] The ABCB1 gene encodes for P-glycoprotein (P-gp), an efflux transporter that plays a crucial role in drug distribution and bioavailability.[4][7] Both THC and CBD are substrates of P-gp.[4]
Polymorphisms in the ABCB1 gene, specifically single nucleotide polymorphisms (SNPs) rs1128503 (1236C>T) and rs1045642 (3435A>T), have been shown to be highly predictive of a positive response to this compound in MS patients with spasticity.[4][5][6] Patients carrying the T allele in these SNPs, which is associated with reduced P-gp activity, demonstrated a significantly better response to treatment.[6]
Quantitative Data Summary: ABCB1 Polymorphisms and this compound Response
| Genetic Marker | Genotype | Patient Group | Odds Ratio (95% CI) for Response | p-value | Reference |
| rs1128503 (1236C>T) | T/T | Responders | 20.5 (1.1–376.1) | 0.0039 | [4][5] |
| C/T | Responders | [6] | |||
| C/C | Non-responders | [6] | |||
| rs1045642 (3435A>T) | T/T | Responders | 30.9 (1.7–563.2) | 0.0006 | [4][5] |
| A/T | Responders | [6] | |||
| A/A | Non-responders | [6] |
Experimental Protocol: Validation of ABCB1 Biomarkers
The following methodology was employed to identify and validate the association between ABCB1 polymorphisms and this compound treatment response in MS-related spasticity.
1. Patient Cohort and Treatment:
-
A cohort of 45 patients with a diagnosis of Multiple Sclerosis and treatment-resistant spasticity were enrolled.[5]
-
All patients were treated with this compound (nabiximols) oromucosal spray.[5]
2. Response Assessment:
-
Treatment response was evaluated after a trial period.[5]
-
Patients were classified as "responders" if they experienced a clinically significant improvement in spasticity-related symptoms, as measured by a reduction in the Numerical Rating Scale (NRS) score.[5][6]
3. Genetic Analysis:
-
Genomic DNA was extracted from peripheral blood samples.
-
Genotyping for SNPs in ABCB1 (rs1128503 and rs1045642), as well as other candidate genes such as CNR1, CNR2, CYP2C9, and CYP2C19, was performed using Real-Time Polymerase Chain Reaction (PCR).[5]
4. Statistical Analysis:
-
The association between genotypes and clinical response was assessed using Chi-squared tests for trend and Fisher's exact test.[4]
-
Odds ratios (OR) with 95% confidence intervals (CI) were calculated to determine the strength of the association.[4][5]
Cannabinoid Signaling Pathway and this compound's Mechanism of Action
This compound exerts its therapeutic effects through the interaction of THC and CBD with the endocannabinoid system. THC is a partial agonist of both CB1 and CB2 cannabinoid receptors, which are widely distributed throughout the central nervous system and immune cells.[8][9] Activation of these receptors can modulate neurotransmitter release, leading to a reduction in the excitatory signals that contribute to spasticity and pain.[8][9] CBD has a more complex mechanism of action and is thought to modulate the effects of THC, potentially reducing its psychoactive side effects.[10]
Caption: Simplified signaling pathway of THC at a presynaptic neuron.
Comparative Analysis: this compound vs. Alternative Treatments
While this compound offers a valuable treatment option, several alternatives are available for managing MS-related spasticity and neuropathic pain. The choice of therapy often depends on patient-specific factors, including previous treatment responses and tolerability.
Comparison of Treatments for MS-Related Spasticity
| Treatment | Mechanism of Action | Known Biomarkers for Response |
| This compound (nabiximols) | CB1 and CB2 receptor agonist | ABCB1 gene polymorphisms (rs1128503, rs1045642)[4][5] |
| Baclofen | GABA-B receptor agonist | Limited evidence for specific biomarkers. |
| Tizanidine | Alpha-2 adrenergic agonist | Limited evidence for specific biomarkers. |
| Gabapentin | Binds to the alpha-2-delta subunit of voltage-gated calcium channels | Limited evidence for specific biomarkers. |
| Botulinum Toxin | Inhibits acetylcholine release at the neuromuscular junction | Not applicable (localized treatment). |
Comparison of Treatments for Neuropathic Pain
| Treatment | Mechanism of Action | Known Biomarkers for Response |
| This compound (nabiximols) | CB1 and CB2 receptor agonist | ABCB1 gene polymorphisms (rs1128503, rs1045642)[4] |
| Tricyclic Antidepressants (e.g., Amitriptyline) | Serotonin and norepinephrine reuptake inhibition | Polymorphisms in CYP2D6 and CYP2C19 may influence metabolism and response. |
| SNRIs (e.g., Duloxetine, Venlafaxine) | Serotonin and norepinephrine reuptake inhibition | Polymorphisms in CYP2D6 may influence metabolism and response. |
| Gabapentinoids (Gabapentin, Pregabalin) | Bind to the alpha-2-delta subunit of voltage-gated calcium channels | Limited evidence for specific biomarkers. |
| Opioids | Mu-opioid receptor agonists | Polymorphisms in OPRM1 may influence efficacy and side effects. |
Experimental Workflow for Biomarker Validation
The process of validating a predictive biomarker for treatment response involves a series of well-defined steps, from initial discovery to clinical implementation.
Caption: A streamlined workflow for biomarker validation.
Future Directions
The identification of ABCB1 polymorphisms as predictive biomarkers for this compound response is a significant advancement in the field of cannabinoid pharmacogenomics. Future research should focus on:
-
Replication and further validation of these findings in larger, independent patient cohorts.
-
Investigating other candidate genes involved in cannabinoid metabolism, transport, and signaling to identify additional predictive biomarkers.
-
Developing and implementing pharmacogenetic testing to guide the clinical use of this compound and other cannabinoid-based medicines.[7][11]
-
Exploring the role of non-genetic biomarkers , such as inflammatory markers or neuroimaging data, in predicting treatment response.[12][13][14]
By embracing a biomarker-driven approach, the medical community can move towards a more personalized and effective use of this compound, ensuring that this innovative therapy reaches the patients who are most likely to benefit.
References
- 1. Cannabinoids ease MS spasticity, study finds - MS-UK [ms-uk.org]
- 2. Age Verification - Santé Cannabis [santecannabis.ca]
- 3. researchgate.net [researchgate.net]
- 4. ABCB1 polymorphisms are associated with clinical response to nabiximols in patients with multiple sclerosis-related spasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. medicines.org.uk [medicines.org.uk]
- 9. mdpi.com [mdpi.com]
- 10. Subjective and Physiological Effects After Controlled this compound and Oral THC Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. americanaddictioncenters.org [americanaddictioncenters.org]
- 12. Toward Composite Pain Biomarkers of Neuropathic Pain—Focus on Peripheral Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biomarkers for Chronic Neuropathic Pain and their Potential Application in Spinal Cord Stimulation: A Review [transpopmed.org]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Sativex® in a Laboratory Setting: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of Sativex® (nabiximols), a cannabinoid-based medication, is a critical aspect of laboratory safety, regulatory compliance, and environmental protection. As this compound® contains controlled substances—delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD)—its disposal is subject to stringent regulations to prevent diversion and environmental contamination.[1][2] This guide provides a procedural, step-by-step framework for the safe and compliant disposal of this compound® and associated waste materials in a research environment.
The foundational principle for the disposal of cannabinoid waste is to render it "unusable and unrecognizable."[1][3] This ensures that the active compounds cannot be easily extracted or consumed. Furthermore, as a controlled substance, this compound® disposal must adhere to the regulations set forth by the Drug Enforcement Administration (DEA) in the United States, or equivalent national authorities.
Quantitative Disposal Parameters
To ensure regulatory compliance and the effective neutralization of this compound®, specific quantitative measures should be observed. The following table summarizes key parameters for managing cannabinoid-related waste in a laboratory setting.
| Parameter | Requirement | Source |
| Non-Cannabis Waste Mixture Ratio | The final mixture must contain at least 50% non-cannabis waste by volume. | [4] |
| Secure Waste Storage | Waste must be stored in a secure, limited-access area within the licensed premises. | [3] |
| Hazardous Waste Container Capacity | Containers for hazardous waste should be filled to no more than 90% of their capacity. | [4] |
| Hazardous Waste Accumulation Time Limit | Hazardous waste must be collected for disposal within 90 days from the date it is first placed in a container. | [4] |
Experimental Protocol: Rendering this compound® Waste Unusable
This protocol outlines the methodology for rendering non-hazardous this compound® waste unusable prior to final disposal. This procedure should be adapted to comply with specific institutional and local regulations.
Materials:
-
Personal Protective Equipment (PPE): Lab coat, safety glasses, and gloves.[4]
-
Designated waste containers (hazardous or non-hazardous as appropriate).[4]
-
Sealable, leak-proof plastic bags or containers.[3]
-
Absorbent, non-toxic material (e.g., soil, cat litter, food waste).[4]
-
Waste labels.[4]
Procedure:
-
Segregation: Isolate the this compound® waste from other laboratory waste streams.[3]
-
Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn to prevent accidental exposure.[4]
-
Mixing: For residual liquid this compound®, mix it with an at least equal volume of non-cannabis waste material (a 50/50 ratio) to make the active compounds difficult to extract.[4]
-
Sealing: Place the rendered this compound® waste mixture into a durable, leak-proof container or a sealed plastic bag to prevent leakage.[3][4]
-
Labeling: Clearly label the container as "Cannabinoid Waste for Disposal" or as required by your institution's waste management plan.[4]
-
Final Disposal: Dispose of the sealed container in the appropriate waste stream (e.g., incineration) in accordance with local and institutional regulations.[3]
Disposal Workflow for this compound® in a Research Environment
The proper disposal of this compound® follows a structured workflow to ensure safety and compliance at every step. The diagram below illustrates the decision-making process and procedural flow for handling this compound® waste in a laboratory.
Caption: Logical workflow for the proper disposal of this compound® waste in a research setting.
Detailed Disposal Procedures
Waste Assessment
The initial step is to determine if the this compound® waste is considered hazardous. According to the Environmental Protection Agency (EPA), a pharmaceutical waste is hazardous if it is listed on the Resource Conservation and Recovery Act (RCRA) lists (P- or U-lists) or exhibits hazardous characteristics such as ignitability, corrosivity, reactivity, or toxicity.[5][6] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to classify the waste correctly.[7]
Segregation and Handling
-
Non-Hazardous this compound® Waste: If deemed non-hazardous, the primary goal is to render the material "unusable and unrecognizable."[1][3] This is typically achieved by grinding any solid components and mixing the waste with at least 50% non-cannabinoid solid waste, such as paper, soil, or food waste.[1][3]
-
Hazardous this compound® Waste: If the waste is classified as hazardous, it must be segregated and managed according to RCRA regulations.[6] Do not mix hazardous waste with non-hazardous materials. These materials must be collected by a licensed hazardous waste vendor.[7] Flushing of hazardous pharmacy waste is prohibited.[5]
DEA Regulations for Controlled Substances
Regardless of its hazardous characteristic, this compound® is a controlled substance, and its disposal is regulated by the DEA. Key requirements include:
-
Destruction to be "Non-Retrievable": The DEA mandates that the disposal method must render the controlled substance "non-retrievable," meaning it cannot be transformed to a physical or chemical state or transformed into a controlled substance.[5][8] Incineration is a common method that meets this standard.[9]
-
Witnesses: The on-site destruction of controlled substances must be witnessed by at least two authorized employees who can attest that the substance was rendered non-retrievable.[9][10]
-
Record Keeping: Meticulous records of the disposal must be maintained. While DEA Form 41 ("Registrants Inventory of Drugs Surrendered") is used when transferring controlled substances to another entity for destruction (like a reverse distributor), internal logs should document any on-site destruction, with signatures from the witnesses.[1][9] These records should be kept for a minimum of two years.[1]
Final Disposal Methods
-
Incineration: This is a preferred method as it ensures the complete destruction of the active pharmaceutical ingredients.[3] For hazardous waste, a licensed hazardous waste incinerator must be used.[7] Non-hazardous rendered waste can also be sent for incineration.[3]
-
Landfill: For non-hazardous waste that has been rendered unusable, disposal in a permitted solid waste landfill may be an option, depending on local regulations. The waste must be in a securely sealed container.[3]
-
Reverse Distributors: A common and compliant method for disposal is to transfer the this compound® to a DEA-registered reverse distributor who is authorized to handle and destroy controlled substances.[1]
Important Considerations:
-
Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with federal, state, and local regulations.[3][7]
-
Security: All this compound® waste must be stored securely in a limited-access area prior to disposal to prevent any unauthorized access or diversion.[3]
-
Regulatory Variation: Regulations for cannabis and controlled substance waste disposal can vary significantly by jurisdiction. It is the responsibility of the researcher and the institution to be aware of and adhere to all applicable laws.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. hse.ie [hse.ie]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Controlled Substances Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. secureadrug.com [secureadrug.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 9. Controlled Substance Waste: Concerns, Controversies, Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. I-Team: How Are Marijuana Labs Supposed To Dispose Of Weed? - CBS Boston [cbsnews.com]
Essential Safety Protocols: Personal Protective Equipment for Handling Sativex
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Sativex (nabiximols). Adherence to proper personal protective equipment (PPE) protocols is critical to mitigate risks associated with exposure to its active components, delta-9-tetrahydrocannabinol (THC) and cannabidiol (CBD), as well as the ethanol and propylene glycol excipients.[1][2][3] A thorough hazard assessment of laboratory procedures is the necessary first step to determine the specific PPE required.[4]
Core Recommended Personal Protective Equipment
A baseline of recommended PPE for handling this compound includes comprehensive protection for the skin, eyes, and respiratory system.
-
Skin and Body Protection: To prevent dermal contact with cannabinoids and solvents, appropriate skin protection is essential.[5]
-
Gloves: Nitrile gloves are commonly recommended for handling cannabis-related materials and associated chemicals.[4] For activities with a higher risk of splash or prolonged contact, double-gloving may be advisable. It is critical to consult the glove manufacturer's specifications for chemical resistance to ethanol. Gloves should be changed regularly (e.g., every 30 minutes or when contact is suspected) as permeation is time-dependent.[6]
-
Lab Coats/Gowns: A clean lab coat or disposable gown should be worn to protect clothing and skin from potential splashes.[4][5] For procedures with a significant risk of splashing, a poly-coated, fluid-resistant gown offers enhanced protection.[7]
-
Sleeves and Shoe Covers: For extensive handling operations, protective sleeves and shoe covers can prevent contamination of arms and tracking of materials outside the work area.[4][5]
-
-
Eye and Face Protection: Eye and face protection must be worn whenever there is a risk of splashes, flying particles, or aerosols containing this compound.[8][9]
-
Respiratory Protection: The need for respiratory protection depends on the procedure and the potential for generating aerosols.
-
Most routine handling of this compound oral spray in a well-ventilated area may not require respiratory protection. However, any procedure that could generate aerosols (e.g., sonication, vortexing, or cleaning up large spills) necessitates it.[8]
-
An N95 respirator can minimize exposure to airborne particulates like mold or dust, while a respirator with chemical cartridges may be required for significant solvent vapor exposure.[6][11] A proper fit test is essential for ensuring respirator efficacy.[5]
-
Data Presentation: Recommended PPE for this compound Handling Scenarios
| Laboratory Activity | Risk Level | Recommended Gloves | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving and Storage | Low | Single pair of nitrile gloves | Lab coat | Safety glasses | Not typically required |
| Small Volume Pipetting (in fume hood) | Low-Moderate | Single pair of nitrile gloves | Lab coat | Chemical splash goggles | Not typically required |
| Sample Preparation (e.g., dilution, mixing) | Moderate | Double pair of nitrile gloves | Lab coat or disposable gown | Chemical splash goggles | Recommended if not in a certified chemical fume hood |
| Aerosol-Generating Procedures (e.g., sonicating, vortexing) | High | Double pair of nitrile gloves | Fluid-resistant disposable gown | Goggles and face shield | N95 or higher rated respirator (fit-tested) |
| Large Volume Transfers (>1L) | High | Double pair of nitrile gloves | Fluid-resistant disposable gown with sleeves | Goggles and face shield | N95 or higher rated respirator (fit-tested) |
| Spill Cleanup | High | Double pair of chemical-resistant nitrile gloves | Fluid-resistant disposable gown or coveralls | Goggles and face shield | Chemical cartridge respirator |
Operational and Disposal Plans
Procedural Plan: Donning and Doffing PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent self-contamination.[4]
Donning Sequence (Putting On):
-
Gown: Put on a clean lab coat or disposable gown, ensuring it is securely fastened.
-
Mask or Respirator: If required, secure the mask or respirator to your face, ensuring a proper seal.
-
Goggles or Face Shield: Put on eye and face protection.
-
Gloves: Don gloves last, ensuring the cuffs overlap the sleeves of the gown.
Doffing Sequence (Taking Off):
-
Gloves: Remove gloves first. Peel them off from the cuff, turning them inside out without touching the exterior with bare skin.
-
Gown: Remove the gown by unfastening it and rolling it down from the shoulders, turning it inside out as it is removed.
-
Goggles or Face Shield: Remove eye and face protection from the back of the head.
-
Mask or Respirator: Remove the mask or respirator from the back of the head.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water after removing all PPE.
Disposal Plan
All disposable PPE that has come into contact with this compound should be considered contaminated chemical waste.[4][10]
-
Segregation: Contaminated PPE must be segregated from regular laboratory trash.[10]
-
Collection: Place all used disposable gloves, gowns, shoe covers, and other contaminated items into a designated, clearly labeled, and sealed chemical waste container.
-
Disposal: Dispose of the waste according to your institution's and local environmental regulations for chemical waste. Do not mix solid and liquid waste streams.[10]
Mandatory Visualization
Experimental Protocols: General Methodology for PPE Efficacy Testing
While specific experimental data for this compound is not publicly available, a general protocol can be established to evaluate the efficacy of PPE, such as gloves, against its components based on standardized testing methods.
Objective: To determine the permeation resistance of a specific glove material to this compound.
Reference Method: This protocol is based on the principles of ASTM D6978-05, "Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs," which can be adapted for other hazardous substances.
Methodology:
-
Material and Chemical Preparation:
-
Select the glove material to be tested (e.g., 4 mil nitrile, 8 mil nitrile).
-
Cut a specimen from the palm or cuff area of the glove.
-
Use this compound as the "challenge" chemical. The specific lot number and concentration of THC, CBD, and ethanol should be recorded.
-
-
Permeation Cell Setup:
-
Mount the glove specimen in a permeation cell, which separates the specimen into two chambers.
-
The "challenge" side of the cell is filled with this compound, exposing the exterior surface of the glove material.
-
The "collection" side is filled with a collection medium (e.g., a buffer solution or solvent) that will continuously be analyzed.
-
-
Permeation Measurement:
-
At timed intervals, a sample of the collection medium is drawn and analyzed for the presence of the active components (THC and CBD) and ethanol.
-
High-Performance Liquid Chromatography (HPLC) is a suitable analytical method for detecting and quantifying THC and CBD. Gas Chromatography (GC) can be used for ethanol.
-
The analysis continues until the chemical is detected in the collection medium or the test duration is complete (e.g., 240 minutes).
-
-
Data Analysis and Interpretation:
-
Breakthrough Detection Time: The primary result is the time elapsed from the initial contact of this compound with the glove material until the chemical is detected on the collection side at a standardized rate (e.g., 0.01 µg/cm²/min).
-
Permeation Rate: The steady-state permeation rate can also be calculated to understand how quickly the substance moves through the material after breakthrough.
-
A longer breakthrough time indicates greater protection. This data allows for the establishment of safe usage times for specific gloves when handling this compound.
-
References
- 1. medsafe.govt.nz [medsafe.govt.nz]
- 2. pp.jazzpharma.com [pp.jazzpharma.com]
- 3. nps.org.au [nps.org.au]
- 4. benchchem.com [benchchem.com]
- 5. growshieldppe.com [growshieldppe.com]
- 6. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 7. gerpac.eu [gerpac.eu]
- 8. Personal protective equipment: Medical cannabis safety talk – CompSource Mutual [compsourcemutual.com]
- 9. lunatechequipment.com [lunatechequipment.com]
- 10. benchchem.com [benchchem.com]
- 11. stauffersafety.com [stauffersafety.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
